Undecane
Description
This compound is a straight-chain alkane with 11 carbon atoms.
This compound has been reported in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
undecane | |
|---|---|---|
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InChI |
InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |
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InChI Key |
RSJKGSCJYJTIGS-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCC | |
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Molecular Formula |
C11H24 | |
| Record name | UNDECANE | |
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| Record name | undecane | |
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DSSTOX Substance ID |
DTXSID9021689 | |
| Record name | Undecane | |
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Molecular Weight |
156.31 g/mol | |
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Physical Description |
Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |
| Record name | UNDECANE | |
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Boiling Point |
384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | UNDECANE | |
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| Record name | n-Undecane | |
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| Record name | Undecane | |
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Flash Point |
149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |
| Record name | UNDECANE | |
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Solubility |
In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |
| Record name | n-Undecane | |
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Density |
0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |
| Record name | UNDECANE | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |
| Record name | UNDECANE | |
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Vapor Pressure |
0.41 [mmHg], 0.412 mm Hg at 25 °C | |
| Record name | Undecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
1120-21-4, 61193-21-3 | |
| Record name | UNDECANE | |
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Melting Point |
-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |
| Record name | UNDECANE | |
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Foundational & Exploratory
An In-depth Technical Guide to n-Undecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Alkane
n-Undecane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄, is the eleventh member of the homologous alkane series.[1] While seemingly a simple, non-polar molecule, its precise and well-defined properties make it an indispensable tool in various scientific disciplines. It exists as a colorless, combustible liquid at room temperature and is characterized by the low reactivity typical of straight-chain alkanes.[1][2] This guide moves beyond a basic chemical description to provide an in-depth analysis of n-undecane's structural nuances, physicochemical characteristics, and its critical roles in analytical chemistry, organic synthesis, and chemical ecology. For the researcher and development professional, a thorough understanding of this compound is crucial for its effective application, from a reference standard in chromatography to a building block in specialty chemical manufacturing.[3][4]
Core Chemical Identity: Structure and Nomenclature
The defining characteristic of n-undecane is its unbranched, linear chain of eleven carbon atoms, fully saturated with hydrogen atoms.[1] This specific structure is crucial to distinguish it from its 158 other structural isomers.[5][6]
Molecular Representation:
-
Chemical Formula: C₁₁H₂₄[6]
-
Structural Formula: CH₃(CH₂)₉CH₃[1]
-
IUPAC Name: Undecane[2]
-
Common Synonyms: n-Undecane, Hendecane[7]
To ensure absolute clarity in experimental design and reporting, using specific identifiers is paramount. The unbranched isomer, n-undecane, is uniquely identified by the following:
The term "this compound" technically refers to any of the 159 possible isomers, which can have significantly different physical properties due to the degree of branching.[8] For instance, increased branching generally disrupts van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[8] Therefore, the "n-" prefix is critical for specifying the straight-chain structure in a research or procurement context.
Physicochemical Properties: A Quantitative Overview
The utility of n-undecane in a laboratory setting is directly linked to its well-characterized physical and chemical properties. Its non-polar nature dictates its solubility, being practically insoluble in water but readily soluble in organic solvents like ethanol and ether.[1][2] The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 156.31 g/mol | [6][7] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Characteristic, faint petroleum-like | [6][9] |
| Density | 0.74 g/cm³ at 20 °C | [10] |
| Melting Point | -26 °C (-15 °F) | [6][9] |
| Boiling Point | 196 °C (385 °F) | [6][11] |
| Flash Point | 60 °C (140 °F) | [10][11] |
| Vapor Pressure | 0.6 hPa at 20 °C | [11] |
| Water Solubility | ~0.014 mg/L at 25 °C (practically insoluble) | [2] |
| Octanol/Water Partition Coefficient (logP) | 5.6 - 6.31 | [1][6] |
| Refractive Index (n_D) | 1.417 at 20 °C | [6] |
| Explosion Limits | 0.6% - 6.5% (v/v) | [10][11] |
Key Applications in Research and Development
n-Undecane's value extends across several domains, primarily driven by its chemical inertness, well-defined boiling point, and biological roles.
The Internal Standard of Choice in Gas Chromatography (GC)
In quantitative chromatography, precision is paramount. The use of an internal standard (IS) is a foundational technique to correct for variations in sample injection volume and instrument response.[12] n-Undecane is an excellent choice for an IS in many GC applications, particularly for the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and essential oils.[3][12]
Causality for Selection:
-
Chemical Inertness: As a saturated alkane, n-undecane is unreactive and does not interfere with the derivatization or analysis of target compounds.
-
Chromatographic Resolution: Its retention time is typically distinct from many common analytes, ensuring its peak is well-resolved.
-
Low Natural Abundance: It is not a common component in most biological or environmental samples, minimizing the risk of endogenous interference.[12]
-
Structural Similarity: Its aliphatic structure behaves similarly to other non-polar analytes, like FAMEs, during extraction and separation, making it an effective reference.[12]
This protocol describes a self-validating system where a known quantity of the internal standard is added at the beginning of the sample preparation process. Any loss of sample during extraction or derivatization will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final quantification.
-
Stock Solution Preparation: Accurately prepare a stock solution of n-undecane (e.g., 1 mg/mL) in a high-purity solvent like hexane or isooctane.
-
Sample Spiking: Add a precise volume of the n-undecane stock solution to each sample, calibration standard, and quality control sample before the lipid extraction step.
-
Lipid Extraction: Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). The n-undecane will co-extract with the lipids.
-
Transesterification: Evaporate the solvent and perform transesterification to convert fatty acids to FAMEs (e.g., using BF₃-methanol). n-Undecane remains unchanged during this process.
-
GC Analysis: Inject the final sample, containing FAMEs and the n-undecane IS, into the GC.
-
Quantification: Calculate the Response Factor (RF) for each analyte using the calibration standards. The concentration of the analyte in the unknown sample is then determined by comparing the peak area ratio of the analyte to the IS.
Caption: Logical workflow for quantitative analysis using n-undecane as an internal standard.
Role in Organic Synthesis and Chemical Manufacturing
Beyond its analytical use, n-undecane serves as a versatile compound in synthesis:
-
Non-Polar Solvent: Its high boiling point and low reactivity make it a suitable solvent for reactions involving non-polar reagents.
-
Distillation Chaser: In distillation, it can be used to ensure the complete transfer of a higher-boiling product from the reaction flask to the receiving flask.
-
Chemical Precursor: n-Undecane is a raw material in the specialty chemical industry, used in the production of chlorinated paraffin (used as plasticizers and flame retardants) and eleven-carbon dibasic acid, a component in high-performance polymers.[4]
Biological Significance: A Pheromonal Language
In the field of chemical ecology, n-undecane is recognized as a semiochemical—a molecule that mediates interactions between organisms. It functions as a pheromone for various insects:
-
Alarm Pheromone: For many ant species, n-undecane is a key component of their alarm pheromone, released from glands to signal danger and elicit defensive or aggressive behavior in colony members.[6][13]
-
Sex Attractant: It also acts as a mild sex attractant for certain species of moths and cockroaches.[6]
This biological activity underscores the importance of considering the environmental and ecological context of hydrocarbons, which are often viewed solely through an industrial lens.
Safety, Handling, and Disposal
As with any chemical, adherence to strict safety protocols is mandatory when working with n-undecane.
Hazard Identification:
-
GHS Classification: Labeled as a combustible liquid and may be fatal if swallowed and enters airways (aspiration hazard).[9][14][15] Repeated exposure may cause skin dryness or cracking.[9][11]
Recommended Practices:
-
Handling: Use only in well-ventilated areas or under a chemical fume hood.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[14][16] Ground/bond containers and receiving equipment to prevent static discharge.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][15]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[14][15] Keep away from oxidizing agents.
-
First Aid:
-
Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Do NOT induce vomiting due to the severe aspiration hazard.[9][14]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[14] Do not allow it to enter drains or water courses.[16]
Conclusion
n-Undecane is a fundamentally important hydrocarbon for the scientific community. Its value is derived from its well-defined and predictable physicochemical properties—a straight carbon chain, chemical inertness, and distinct boiling point. These characteristics establish it as a reliable internal standard for enhancing the accuracy and precision of gas chromatography, a versatile solvent and precursor in organic synthesis, and a fascinating signaling molecule in chemical ecology. For researchers, scientists, and drug development professionals, a comprehensive understanding of n-undecane's structure, properties, and safe handling protocols is essential for leveraging its full potential in a controlled, effective, and safe laboratory environment.
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The Isomers of Undecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Undecane (C₁₁H₂₄), a saturated acyclic alkane, exists as 159 structural isomers, each possessing unique physicochemical properties stemming from their distinct molecular architecture. While often considered chemically inert, this isomeric diversity gives rise to a spectrum of properties that are of significant interest in various scientific and industrial domains, including fuel technology, materials science, and notably, as excipients and formulation components in drug development. This in-depth technical guide provides a comprehensive analysis of the isomers of this compound, focusing on the interplay between molecular structure and physical properties. We present a detailed examination of key physicochemical parameters, advanced analytical methodologies for isomer differentiation, an overview of their toxicological profiles, and insights into their current and potential applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and leveraging of the nuanced properties of this compound isomers.
Introduction: The Structural Diversity of this compound
This compound is an alkane with the chemical formula C₁₁H₂₄.[1][2] While n-undecane, the straight-chain isomer, is a well-characterized compound, the vast landscape of its 159 structural isomers presents a rich area for scientific exploration.[1][3] This isomeric complexity arises from the various possible arrangements of the eleven carbon atoms, leading to a wide range of branching patterns. These structural variations, from simple monomethyl substitutions to highly branched quaternary carbon centers, profoundly influence the intermolecular forces, and consequently, the macroscopic physical properties of each isomer.
Understanding the structure-property relationships among this compound isomers is paramount for their targeted application. For instance, the degree of branching significantly impacts boiling points, melting points, viscosity, and density, which are critical parameters in formulating solvents, lubricants, and fuel components. In the context of drug development, the lipophilicity and solvency characteristics of these isomers can be harnessed for their use as non-active ingredients or excipients in drug delivery systems.[3]
This guide will systematically explore the properties of a selection of this compound isomers, provide detailed experimental protocols for their characterization, and discuss their relevance to the scientific and pharmaceutical research communities.
Physicochemical Properties of this compound Isomers: A Comparative Analysis
The physical properties of this compound isomers are fundamentally governed by the nature and extent of their carbon chain branching. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions. This weakening of intermolecular forces typically results in lower boiling points compared to the linear n-undecane. Conversely, highly symmetrical isomers can exhibit higher melting points due to more efficient packing in the crystal lattice.
Below is a comparative summary of the physicochemical properties of n-undecane and a selection of its branched isomers:
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | -48.9 | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 2,2-Dimethylnonane | 17302-14-6 | 177.1 | - | 0.743 |
| 2,3-Dimethylnonane | 2884-06-2 | 186-186.9 | -57.06 (est.) | 0.741-0.748 |
| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.746-0.748 |
| 4-Propyloctane | 17302-13-5 | 187 | - | 0.745 |
Note: Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14] Some values are estimates and should be used with caution.
The data clearly illustrates the trend of decreasing boiling points with increased branching. For example, 2,2-dimethylnonane, with its quaternary carbon, has a significantly lower boiling point than the isomeric 3-ethylnonane.
Experimental Characterization of this compound Isomers
The differentiation and characterization of this compound isomers necessitate high-resolution analytical techniques due to their often subtle differences in physical properties. This section outlines the key experimental protocols for determining fundamental physicochemical properties and for the chromatographic separation and identification of isomers.
Determination of Physicochemical Properties
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]
Methodology:
-
Sample Preparation: Place a small amount of the liquid this compound isomer into a small test tube.
-
Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Heating: Heat the assembly in a controlled manner using a heating mantle or a Thiele tube.
-
Observation: As the temperature increases, a steady stream of bubbles will emerge from the capillary tube.
-
Measurement: Slowly cool the apparatus. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range.[3]
Methodology:
-
Sample Preparation: Finely powder a small amount of the solid this compound isomer and pack it into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.[3]
Principle: Density is the mass of a substance per unit volume.
Methodology:
-
Calibration: Clean, dry, and weigh a pycnometer (a flask of a known volume). Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to determine the exact volume.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound isomer and weigh it.
-
Calculation: The density is calculated by dividing the mass of the this compound isomer by the known volume of the pycnometer.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is the cornerstone technique for the analysis of complex hydrocarbon mixtures, including the isomers of this compound. The high separation efficiency of gas chromatography combined with the structural elucidation power of mass spectrometry allows for the definitive identification of individual isomers.
Principle: Volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification.
Methodology:
-
Sample Preparation:
-
For neat liquid samples, perform a serial dilution in a volatile solvent like hexane or pentane.
-
For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
-
Prepare a separate vial containing a mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is recommended for separating alkanes based on their boiling points.
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Oven Temperature Program: A temperature gradient is crucial for resolving a wide range of isomers. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: Typically m/z 35-350.
-
-
-
Data Analysis and Interpretation:
-
Identification: Compare the acquired mass spectra with reference libraries (e.g., NIST).
-
Kovats Retention Index (RI): Calculate the RI for each peak using the retention times of the n-alkane standards. This provides a more reliable identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions.[15][16][17] The RI can be compared to literature values for confirmation.
-
| Isomer Name | Kovats Retention Index (RI) |
| n-Undecane | 1100 |
| 2-Methyldecane | ~1065 |
| 3-Methyldecane | ~1069 |
| 2,2-Dimethylnonane | ~1021-1026 |
| 3-Ethylnonane | ~1067 |
Note: RI values are approximate and can vary slightly with the specific column and analytical conditions.[1][18][19][20]
The fragmentation of alkanes in EI-MS is characterized by the cleavage of C-C bonds, leading to the formation of a series of carbocations. The relative abundance of these fragment ions provides valuable structural information.
-
General Principles:
-
Fragmentation is favored at points of branching due to the formation of more stable secondary and tertiary carbocations.[21][22]
-
The mass spectra of straight-chain alkanes show a characteristic pattern of ion clusters separated by 14 amu (corresponding to CH₂ groups).[23]
-
The molecular ion (M⁺) peak for long-chain alkanes can be weak or absent.[23]
-
-
Fragmentation of Monomethyl-Branched Isomers (e.g., 2-Methyldecane and 3-Methyldecane):
-
Cleavage at the C-C bond adjacent to the methyl group is a dominant fragmentation pathway.
-
For 2-methyldecane , prominent fragments are expected from the loss of a methyl radical (M-15) and larger alkyl radicals.
-
For 3-methyldecane , cleavage on either side of the methine carbon leads to characteristic fragment ions.
-
-
Fragmentation of Dimethyl-Branched Isomers (e.g., 2,2-Dimethylnonane):
-
The presence of a quaternary carbon leads to a very stable tert-butyl cation (m/z 57) through the loss of a heptyl radical. This is often the base peak in the spectrum.[24] The molecular ion is typically very weak or absent.
-
Synthesis of Specific this compound Isomers
The targeted synthesis of specific this compound isomers is crucial for obtaining pure standards for analytical studies and for exploring their unique properties in various applications. Common synthetic strategies involve the construction of the carbon skeleton through C-C bond-forming reactions followed by reduction of any functional groups.
While a comprehensive review of alkane synthesis is beyond the scope of this guide, key methodologies include:
-
Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with an appropriate alkyl halide or carbonyl compound, followed by reduction, can be used to assemble the desired carbon framework.
-
Wittig Reaction: This reaction can be employed to form a C=C double bond, which can then be hydrogenated to the corresponding alkane.
-
Corey-House Synthesis: The coupling of an alkyl halide with a lithium dialkylcuprate is a powerful method for forming C-C bonds.
Applications of this compound Isomers
The diverse physicochemical properties of this compound isomers make them suitable for a range of applications.
-
Fuels and Lubricants: Highly branched alkanes generally have higher octane ratings, making them desirable components in gasoline to prevent engine knocking. Their viscosity and thermal stability are also important considerations for lubricant formulations.
-
Solvents and Chemical Feedstocks: this compound isomers are used as non-polar solvents in various chemical processes and as starting materials for the synthesis of other chemicals.
-
Analytical Standards: Pure isomers of this compound are essential as reference standards in gas chromatography for the identification of components in complex hydrocarbon mixtures like petroleum products.[1]
-
Drug Development and Delivery:
-
Excipients: Due to their low toxicity and range of solubilities, this compound isomers can be used as non-active ingredients in pharmaceutical formulations, such as ointments and creams.[3]
-
Penetration Enhancers: Alkanes, in general, can act as penetration enhancers in transdermal drug delivery systems.[25][26][27][28] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to active pharmaceutical ingredients.
-
Toxicological Profile
This compound and its isomers are generally considered to have a low order of acute toxicity.[6] The primary health concern is related to their physical properties rather than their chemical reactivity.
-
Aspiration Hazard: Due to their low viscosity, liquid this compound isomers pose an aspiration hazard. If ingested and then vomited, they can enter the lungs and cause severe chemical pneumonitis.
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause mild irritation and dermatitis due to the defatting action of these non-polar solvents. Direct contact with the eyes can cause irritation.
-
Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and nausea.
Overall, with appropriate handling and industrial hygiene practices, this compound isomers can be used safely.
Conclusion
The 159 structural isomers of this compound represent a fascinating and scientifically valuable class of compounds. Their diverse physicochemical properties, driven by the subtleties of their molecular architecture, offer a wide range of potential applications, from advanced fuel formulations to innovative drug delivery systems. A thorough understanding of their structure-property relationships, facilitated by robust analytical techniques such as GC-MS, is essential for unlocking their full potential. This guide has provided a foundational overview of the key characteristics, analytical methodologies, and application areas of this compound isomers, with the aim of empowering researchers and drug development professionals to effectively utilize these versatile molecules in their respective fields.
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El-Sayed, A. M. (2025). The Kovats Retention Index: 3-Methyldecane (C11H24). The Pherobase. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyldecane. Retrieved from [Link]
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Kiper, R. A. (n.d.). 2,2-dimethylnonane. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethylnonane. Retrieved from [Link]
- Williams, A., & Barry, B. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618.
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PubChem. (n.d.). Octane, 4-propyl-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Octane, 4-propyl- (CAS 17302-13-5). Retrieved from [Link]
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PubChem. (n.d.). 3-Ethyl-3-methylnonane. Retrieved from [Link]
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El-Sayed, A. M. (2025). The Kovats Retention Index: 3-Methylheptadecane (C18H38). The Pherobase. Retrieved from [Link]
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LibreTexts Chemistry. (2024, July 30). 12.3: Interpreting Mass Spectra. Retrieved from [Link]
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Molbase. (n.d.). 3-ethyl-nonane. Retrieved from [Link]
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PermeGear. (n.d.). Physical and chemical penetration enhancers in transdermal drug delivery system. Retrieved from [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Potential Enhancers for Transdermal Drug Delivery: A Review. Retrieved from [Link]
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ResearchGate. (2014, September 11). How can I find retention index database for hydrocarbons in DB-5 columns (length: 30m)? Retrieved from [Link]
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Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Retrieved from [Link]
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-
PubChem. (n.d.). 3-Methyl-7-ethyl-nonane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-2-methylnonane. Retrieved from [Link]
Appendix: Visualizations
Diagram 1: Isomeric Classes of this compound
Caption: Classification of this compound isomers.
Diagram 2: Experimental Workflow for Isomer Characterization
Caption: Workflow for this compound isomer characterization.
Diagram 3: Mass Spectral Fragmentation of 2,2-Dimethylnonane
Caption: Primary fragmentation of 2,2-dimethylnonane.
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The Natural Occurrence of Undecane in Plants: A Technical Guide for Researchers
Abstract
n-Undecane, a saturated C11 alkane, is a biogenic volatile organic compound (BVOC) produced by a variety of plant species. While often considered a minor constituent of the plant volatilome compared to terpenes and other oxygenated compounds, its role as a potent semiochemical in insect communication imparts significant ecological relevance. This technical guide provides an in-depth exploration of the natural occurrence of undecane in the plant kingdom. It covers its biosynthetic origins from fatty acid metabolism, its distribution across various plant taxa, and its critical functions in mediating plant-insect interactions. Furthermore, this guide offers detailed, field-proven protocols for the extraction and analysis of this compound from plant matrices, utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals investigating plant secondary metabolism, chemical ecology, and the discovery of novel bioactive compounds.
n-Undecane: A Key Biogenic Volatile Organic Compound (BVOC)
n-Undecane (CH₃(CH₂)₉CH₃) is a linear-chain alkane that, despite its simple structure, plays a multifaceted role in the chemical language of ecosystems[1][2]. As a volatile organic compound, it contributes to the complex scent profiles emitted by plants. While present in various plant tissues, it is most notably a component of the cuticular wax layer that protects the plant epidermis[3][4][5][6]. Its physical properties, including its volatility and hydrophobicity, are critical to its function as an airborne signaling molecule. In the broader context of chemical ecology, this compound is a well-documented semiochemical, a substance released by one organism that affects the behavior of another[7]. It is known to function as a pheromone (for intraspecies communication) and an allelochemical (for interspecies communication), including roles as an attractant (kairomone) or repellent (allomone) for numerous insect species[8].
The Biosynthetic Origin of this compound in Planta
The biosynthesis of n-alkanes in plants is intrinsically linked to fatty acid metabolism. These hydrocarbons are not primary metabolites but are derived from very-long-chain fatty acids (VLCFAs) synthesized in the endoplasmic reticulum of epidermal cells. The pathway culminates in the removal of a carbon atom, leading to the formation of an alkane with one less carbon than its fatty acid precursor.
For this compound (C11), the direct precursor is the C12 fatty acid, dodecanoic acid (lauric acid). The biosynthesis is generally understood to proceed via two primary routes:
-
Decarbonylation Pathway: This is considered the major pathway for alkane biosynthesis in plants. It involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) to a fatty aldehyde, followed by the enzymatic removal of a carbonyl group (as carbon monoxide) by a decarbonylase to yield the final n-alkane.
-
Decarboxylation Pathway: An alternative route involves the removal of a carboxyl group (as carbon dioxide) directly from the fatty acid. While well-documented in microorganisms, its prevalence in plants for the formation of this compound is less established.
The following diagram illustrates the widely accepted decarbonylation pathway leading to the synthesis of n-undecane from its dodecanoic acid precursor.
Caption: Biosynthetic pathway of n-undecane via fatty acid decarbonylation.
Distribution and Quantification Across Plant Taxa
This compound has been identified in a diverse range of plant species, though often as a minor component of the total volatile or cuticular wax profile. Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. For instance, while many common aromatic herbs in the Lamiaceae family (e.g., oregano, sage) are dominated by terpenes, other plant families, such as the Fabaceae, have shown notable this compound emission.
The following table summarizes the quantitative occurrence of this compound in the headspace or extracts of several plant species as reported in scientific literature. It is important to note that analytical methods and quantification standards can vary between studies.
| Plant Species | Family | Plant Part | This compound Concentration (% of Total Volatiles) | Reference |
| Vicia faba (Faba Bean) | Fabaceae | Seeds | 0.87 - 2.60 | [9] |
| Trifolium pratense (Red Clover) | Fabaceae | Aerial Parts | Trace amounts detected | [10] |
| Medicago sativa (Alfalfa) | Fabaceae | Seedling Exudate | Present (quantification not specified) | [11][12] |
Note: The presence of this compound is often reported in analyses of cuticular waxes, which can contain a homologous series of n-alkanes. In many species, longer-chain alkanes (e.g., C27, C29, C31) are more abundant than shorter-chain alkanes like this compound[3][4][13].
Ecological Significance: The Role of this compound in Chemical Communication
The primary significance of this compound in plants lies in its role as an infochemical that mediates interactions with insects. Although direct, cited examples of this compound from a specific plant influencing a specific insect are not abundant in current literature, the well-established role of this compound as an insect semiochemical allows for strong, evidence-based inferences about its function in a plant context.
Known Roles in Insect Behavior:
-
Alarm Pheromone: this compound is a major component of the alarm pheromone for many ant species in the subfamily Formicinae. When released from the Dufour's gland, it elicits alarm and recruitment behavior in nestmates[2].
-
Sex/Attractant Pheromone: It has been identified as a mild sex attractant for various species of moths and cockroaches.
Inferred Roles in Plant-Insect Interactions:
Based on these known functions, the emission of this compound by plants can have several ecological consequences:
-
Kairomone for Herbivores: Herbivorous insects that use this compound as a cue may be attracted to plants that release it, potentially identifying them as suitable hosts. This "eavesdropping" on what might be an internal or defensive signal for the plant benefits the insect.
-
Allomone for Herbivore Defense: Conversely, the release of this compound could act as a defense mechanism. By mimicking the alarm pheromone of ants, a plant might deter certain herbivores that wish to avoid ant predation. This would be a form of chemical mimicry.
-
Synomone for Indirect Defense: The emission of this compound could attract predatory insects, such as certain species of ants, that prey on the plant's herbivores. In this tritrophic interaction, both the plant (by having pests removed) and the predator (by finding food) benefit.
The study of this compound's specific role in mediating these complex ecological networks is a burgeoning field that holds significant promise for understanding plant defense strategies and developing novel pest management approaches.
Protocols for the Extraction and Analysis of this compound
The analysis of this compound from plant tissues requires sensitive and robust analytical techniques due to its volatility and often low concentration relative to other metabolites. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses. It is a solvent-free, sensitive, and relatively simple technique for sampling volatile and semi-volatile compounds.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
Objective: To extract, identify, and quantify n-undecane from the headspace of a plant leaf sample.
Materials:
-
Fresh plant leaves (e.g., Vicia faba)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)
-
Heated magnetic stirrer or water bath
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
n-Undecane standard for identification and quantification
-
Internal standard (e.g., n-dodecane or a suitable stable isotope-labeled alkane)
Methodology:
-
Sample Preparation:
-
Excise a standardized amount of fresh leaf tissue (e.g., 1.0 g) and place it into a 20 mL headspace vial.
-
Causality: Using a standardized mass is critical for quantitative comparisons between samples.
-
Spike the vial with a known amount of internal standard. This will be used to correct for variations in extraction efficiency and injection volume.
-
Immediately seal the vial with the screw cap. Prepare a blank vial (empty) and a standard vial (containing only the this compound standard and internal standard) for quality control.
-
-
Headspace Extraction (SPME):
-
Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 60 °C).
-
Causality: Heating the sample increases the vapor pressure of the volatile compounds, including this compound, partitioning more of the analyte into the headspace for extraction and thereby increasing sensitivity.
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Introduce the SPME fiber through the septum and expose it to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Causality: The non-polar DVB/CAR/PDMS fiber has a high affinity for non-polar alkanes like this compound, allowing them to be adsorbed and concentrated from the headspace. The extraction time must be kept consistent for reproducibility.
-
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS (e.g., at 250 °C) for thermal desorption.
-
Desorb for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer of analytes to the GC column.
-
Causality: Splitless injection ensures that the maximum amount of the low-concentration analyte is transferred to the analytical column, maximizing sensitivity.
-
Begin the GC temperature program and MS data acquisition. A typical GC program for volatiles is:
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 min, then ramp at 5 °C/min to 250 °C, and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
-
Data Analysis:
-
Identify n-undecane by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern with a molecular ion (m/z 156) and prominent fragments at m/z 43, 57, 71, etc.
-
Quantify this compound by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the this compound standard.
-
Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.
Implications for Drug Development and Agriculture
Understanding the natural production and ecological role of this compound opens avenues for its application in various fields.
-
Pest Management: As a known insect attractant and repellent, this compound and its derivatives can be explored for use in "push-pull" agricultural strategies. A repellent (push) crop emitting this compound could be planted alongside a primary crop, while traps baited with this compound could lure (pull) pests away.
-
Drug Development: While this compound itself does not have prominent direct therapeutic effects, its role in mediating biological interactions makes it a valuable tool. For instance, in ethnobotany, plants that repel insects are often investigated for antimicrobial or antiparasitic properties. The presence of this compound could be a biomarker for plants with potent defensive chemistry worth exploring for novel bioactive compounds.
Conclusion and Future Perspectives
n-Undecane is an ecologically significant, though often overlooked, component of the plant chemical arsenal. Synthesized from fatty acid precursors, its presence in the plant kingdom is widespread but quantitatively variable. The primary importance of plant-derived this compound lies in its potential to mediate complex interactions with the insect world, acting as a kairomone, allomone, or synomone. While its exact role in many specific plant-insect pairings remains to be elucidated, the foundational knowledge of its function as an insect semiochemical provides a robust framework for future research. Advances in metabolomics and sensitive analytical techniques will undoubtedly uncover more instances of this compound's role in nature, paving the way for innovative applications in sustainable agriculture and the discovery of naturally-derived bioactive products.
References
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Effect of species and plant part on n-alkane concentrations in the cuticular wax of common browse mpastures from Middle Ebro. CIHEAM.
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Analysis of n-alkanes in the cuticular wax of leaves of Ficus glomerata Roxb. Journal of Applied and Natural Science.
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The determination of n-alkanes in the cuticular wax of leaves of Ludwigia adscendens L. Phytochemical Analysis.
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The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves. Molecules.
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Volatile Compounds in Pulses: A Review. Foods.
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Headspace volatile components of Canadian grown low-tannin faba bean (Vicia faba L.) genotypes. Journal of the Science of Food and Agriculture.
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Identification and quantification of n-alkanes in waxes of forage plants. Revista Brasileira de Zootecnia.
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This compound | C11H24 | CID 14257 - PubChem. National Center for Biotechnology Information.
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Identification of this compound as an Alarm Pheromone of the Ant Formica argentea. ResearchGate.
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Volatile Constituents of Trifolium Pratense and T. Repens from N.E. Italian Alpine Pastures. Natural Product Communications.
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(S)-2-Acetoxy-5-Undecanone, Female Sex Pheromone of the Raspberry Cane Midge, Resseliella theobaldi (Barnes). ResearchGate.
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Antibacterial and Antibiofilm Effects of Allelopathic Compounds Identified in Medicago sativa L. Seedling Exudate against Escherichia coli. International Journal of Molecular Sciences.
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n-Undecane: A Comprehensive Technical Guide for Scientific Applications
This guide provides an in-depth exploration of the fundamental chemical and physical properties of n-undecane (C₁₁H₂₄), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its characteristics and provides practical insights into its application and analysis.
Molecular Structure and Identification
n-Undecane is a linear-chain saturated hydrocarbon, or n-alkane, with the chemical formula C₁₁H₂₄.[1][2][3][4] Its structure consists of eleven carbon atoms single-bonded in a continuous chain, with each carbon atom saturated with hydrogen atoms.[2] This simple, nonpolar structure is the foundation of its characteristic physical and chemical properties.
The primary identifiers for n-undecane are:
The unbranched nature of n-undecane is crucial to distinguish it from its 158 structural isomers.[3][4] The specific arrangement of atoms in n-undecane dictates its physical constants and spectroscopic signature, making accurate identification paramount in research and industrial applications.
Caption: Simplified workflow of n-undecane pyrolysis.
Oxidation
The oxidation of n-undecane can be controlled to produce various oxygenated compounds. Studies have shown that under specific conditions in a jet-stirred reactor, the oxidation proceeds through different temperature regimes, including a cool-flame region, a negative temperature coefficient (NTC) region, and a high-temperature region. [6]This complex process involves the formation of numerous stable intermediates. [6]
Halogenation
In the presence of ultraviolet (UV) light or high temperatures, n-undecane can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction. [2][7]In this reaction, one or more hydrogen atoms are replaced by halogen atoms, leading to the formation of haloalkanes. [7][8]
Thermodynamic Properties
The thermodynamic properties of n-undecane are crucial for understanding its behavior in various processes and for chemical engineering calculations.
| Property | Value | Unit | Reference(s) |
| Standard Enthalpy of Formation (liquid) | -324.6 to -329.8 | kJ/mol | [3] |
| Standard Enthalpy of Combustion (liquid) | -7428.7 to -7433.9 | kJ/mol | [3] |
| Standard Molar Entropy (liquid) | 458.15 | J/K·mol | [3] |
| Heat Capacity (liquid) | 345.05 | J/K·mol | [3] |
Experimental Protocols
Protocol for Obtaining a ¹H NMR Spectrum of n-Undecane
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of n-undecane into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Gently swirl the vial to ensure complete dissolution of the n-undecane. d. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate spectral width, number of scans, and relaxation delay.
-
Data Acquisition and Processing: a. Acquire the Free Induction Decay (FID). b. Apply a Fourier transform to the FID to obtain the spectrum. c. Phase the spectrum and perform baseline correction. d. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm). e. Integrate the signals to determine the relative proton ratios.
Caption: Workflow for obtaining a ¹H NMR spectrum.
Applications in Research and Development
The well-defined properties of n-undecane make it a valuable tool in various scientific fields:
-
Internal Standard: Due to its known boiling point and retention time, n-undecane is often used as an internal standard in gas chromatography for the analysis of other hydrocarbons. [3][4]* Solvent: Its nonpolar nature and liquid state at room temperature make it a suitable solvent for nonpolar compounds in organic synthesis. [1]* Petroleum Research: It serves as a model compound in studies related to fuel combustion, pyrolysis, and the behavior of long-chain alkanes in petroleum products. [1]* Drug Development: While not a direct therapeutic agent, its properties as a nonpolar solvent and its well-characterized behavior are relevant in the formulation and analysis of nonpolar drug molecules and delivery systems.
-
Cosmetics: In the cosmetics industry, n-undecane functions as an emollient and solvent.
Safety and Handling
n-Undecane is a flammable liquid and should be handled with appropriate safety precautions. [1][7]It is important to avoid sources of ignition and to work in a well-ventilated area. [1][8]Repeated exposure may cause skin dryness or cracking. [9]In case of ingestion, it may be fatal if it enters the airways; vomiting should not be induced. [9][8]Always consult the Safety Data Sheet (SDS) before handling.
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An In-depth Technical Guide to Undecane: From Discovery to Contemporary Applications
Abstract
Undecane (C₁₁H₂₄), a linear alkane, and its numerous isomers represent a class of hydrocarbons with a rich history intertwined with the foundational principles of organic chemistry. Initially identified as a component of petroleum distillates, the deliberate synthesis and characterization of this compound have paved the way for its application in diverse scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, beginning with its historical context and discovery. It delves into its fundamental physicochemical properties, comparing the linear n-undecane with its branched isomers. A detailed exploration of both historical and modern synthetic methodologies is presented, including field-proven experimental protocols. The guide further examines the multifaceted applications of this compound, from its role as a high-performance solvent and a key component in fuel technology to its emerging use in advanced materials and drug delivery systems. Finally, standard analytical techniques for the characterization of this compound are discussed, providing researchers and drug development professionals with a thorough understanding of this versatile alkane.
Introduction: The Significance of an Eleven-Carbon Alkane
This compound, also known as hendecane, is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] As a member of the alkane homologous series, it exists as a colorless liquid at room temperature with a characteristic mild petroleum-like odor.[1] While seemingly a simple molecule, this compound and its 159 structural isomers are of significant interest in various sectors.[3] The linear isomer, n-undecane, serves as a crucial reference compound in analytical chemistry, particularly in gas chromatography, due to its well-defined physical properties.[1] Its branched isomers, on the other hand, are vital components in fuel formulations, influencing critical parameters such as octane rating.
Beyond its traditional roles, this compound is finding new life in advanced applications. Its specific thermal properties make it a candidate for phase-change materials in energy storage, and its biocompatibility is being explored in pharmaceutical and cosmetic formulations.[4] This guide aims to provide a holistic and in-depth understanding of this compound, bridging its historical discovery with its current and future applications.
A Historical Perspective on the Emergence of this compound
The formal "discovery" of this compound cannot be attributed to a single event or individual but is rather embedded in the systematic study of hydrocarbons throughout the 19th and early 20th centuries. As chemists began to systematically fractionate petroleum, alkanes of increasing chain length were isolated and their properties documented.
Early Encounters and the Dawn of Organic Synthesis
While naturally present in crude oil, the deliberate synthesis of specific alkanes was a significant milestone in organic chemistry. Early methods for forming carbon-carbon bonds, while not necessarily targeting this compound specifically, laid the groundwork for its eventual synthesis.
The Wurtz reaction , discovered by Charles Adolphe Wurtz in 1855, provided a method for coupling two alkyl halides in the presence of sodium metal to form a longer alkane.[5][6] In principle, the reaction of 1-bromopentane with 1-bromohexane in the presence of sodium could yield this compound, although the formation of decane and dodecane as byproducts would be a significant issue.[5]
The Advent of Reductive Methods
The development of methods to reduce carbonyl groups to methylene groups provided a more controlled route to alkanes. The Clemmensen reduction , first reported by Erik Christian Clemmensen in 1913, utilizes a zinc amalgam in concentrated hydrochloric acid to reduce aldehydes and ketones to their corresponding alkanes.[4][7][8] This reaction would have been a viable method for the synthesis of this compound from undecanone.
Similarly, the Wolff-Kishner reduction , discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, achieves the same transformation using hydrazine and a strong base at high temperatures.[7][9] These reactions were instrumental in the structural elucidation and synthesis of complex organic molecules, including long-chain alkanes.
Physicochemical Properties of this compound and Its Isomers
The physical and chemical properties of this compound are dictated by its molecular structure. As a nonpolar molecule, its intermolecular forces are limited to weak van der Waals forces.[1]
Key Physical Constants of n-Undecane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molar Mass | 156.31 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 196 °C | [1] |
| Melting Point | -26 °C | [1] |
| Density | 0.740 g/cm³ at 20 °C | [1] |
| CAS Number | 1120-21-4 | [3] |
The Influence of Branching: A Comparison of Isomers
The 159 structural isomers of this compound exhibit a range of physical properties.[3] Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions. This results in lower boiling points compared to the linear n-undecane.[10] The melting point, however, is influenced by both intermolecular forces and how well the molecules pack into a crystal lattice. More symmetrical isomers often have higher melting points.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
Synthesis and Industrial Production of this compound
While classical laboratory syntheses were crucial for the initial study of this compound, modern industrial production relies on more efficient and scalable methods.
Laboratory-Scale Synthesis: A Classical Approach
The Clemmensen reduction of undecan-2-one provides a reliable laboratory-scale synthesis of this compound.
Materials:
-
Undecan-2-one
-
Zinc dust, fine
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Zinc Amalgam: In a well-ventilated fume hood, activate the zinc dust by swirling it with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, 100 mL of concentrated hydrochloric acid, and 50 mL of water.
-
Addition of Substrate: Add 20 g of undecan-2-one and 50 mL of toluene to the flask.
-
Reflux: Heat the mixture to a vigorous reflux for 6 hours. Periodically, add 10 mL portions of concentrated hydrochloric acid every hour to maintain the acidic conditions.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL), and finally with water (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation. The crude this compound can be purified by fractional distillation.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting ketone. The final product should be characterized by GC-MS and NMR spectroscopy to confirm its identity and purity.
Industrial Production
The primary industrial source of this compound is the fractional distillation of crude oil.[11] However, for specific applications requiring high purity or specific isomers, synthetic routes are employed.
The Fischer-Tropsch process is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen ("synthesis gas") into liquid hydrocarbons.[12] By controlling the catalyst (typically iron or cobalt-based) and reaction conditions, the product distribution can be tailored to favor the production of alkanes in the C₁₀-C₁₃ range, from which this compound can be isolated.
Caption: Simplified process flow diagram of the Fischer-Tropsch synthesis for the production of this compound.
Hydroisomerization is another crucial industrial process where linear alkanes, such as n-undecane, are converted into their more valuable branched isomers over a bifunctional catalyst. This process is central to the production of high-octane gasoline.
Applications of this compound
The unique properties of this compound and its isomers have led to their use in a wide array of applications.
Solvents and Chemical Intermediates
n-Undecane is used as a solvent in specialty printing inks and as a cleaning fluid for electronic components. Its non-polar nature and relatively low volatility make it suitable for these applications. It also serves as a chemical intermediate in the synthesis of other compounds.
Fuel Technology
Branched isomers of this compound have high octane numbers and are therefore desirable components of gasoline. The ability to control the degree of branching through processes like hydroisomerization is a key aspect of modern petroleum refining.
Advanced Materials
n-Undecane has a phase transition temperature of -26 °C, making it a promising phase-change material (PCM) for low-temperature thermal energy storage applications, such as in the cold chain for logistics.
Cosmetics and Personal Care
In the cosmetics industry, this compound is used as an emollient in skin care and makeup products. It provides a lightweight, non-greasy feel and can be used as an alternative to silicones.
Pheromones and Allelochemicals
In nature, this compound acts as a mild sex attractant for certain insects, such as moths and cockroaches, and as an alarm signal for some ant species. This has led to its use in pest management strategies.
Analytical Characterization of this compound
The identification and quantification of this compound and its isomers are typically performed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical tool for separating and identifying this compound isomers. The high separation efficiency of gas chromatography combined with the structural information from mass spectrometry allows for the unambiguous identification of individual isomers.
In mass spectrometry with electron ionization, alkanes undergo characteristic fragmentation. For n-undecane, fragmentation typically involves the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group). The most abundant fragments are often in the C₃ to C₅ range.
Caption: A typical workflow for the analysis of this compound isomers using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation: Dilute the sample containing this compound isomers in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron ionization (EI) at 70 eV.
-
Mass range: m/z 40-200.
-
-
Data Analysis: Identify the peaks corresponding to this compound isomers by comparing their retention times and mass spectra to a reference library (e.g., NIST).
Conclusion
This compound, a seemingly simple eleven-carbon alkane, has a history that mirrors the evolution of organic chemistry. From its initial isolation from petroleum to its controlled synthesis via classical and modern methods, our understanding of this compound has grown significantly. Today, it is not merely a laboratory curiosity or a bulk chemical but a molecule with diverse and expanding applications. Its role in fuel technology remains critical, while its potential in advanced materials, cosmetics, and sustainable chemical processes continues to be explored. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and analysis of this compound is essential for leveraging its potential in creating innovative products and technologies.
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Undecane as an Insect Pheromone: A Technical Guide to its Role, Mechanism, and Analysis
Prepared by: Gemini, Senior Application Scientist
Executive Summary: Undecane, a simple straight-chain alkane (C11H24), plays a surprisingly complex and critical role in the chemical communication systems of numerous insect species. Far from being an inert cuticular component, it functions as a potent semiochemical, primarily recognized as an alarm pheromone in social insects like ants, and as an aggregation or sex pheromone in other orders. This technical guide provides an in-depth examination of this compound's function as a pheromone. We will explore its biosynthesis, diverse behavioral roles, the neurophysiological mechanisms of its detection, and the modern analytical workflows required for its study. This document is intended for researchers in chemical ecology, neurobiology, and pest management, offering both foundational knowledge and practical, field-proven methodologies.
Introduction to this compound as a Semiochemical
This compound (n-C11H24) is a saturated hydrocarbon, a colorless liquid characterized by its high volatility.[1][2] In the context of insect biology, hydrocarbons are fundamental components of the cuticle, where they form a waxy layer primarily to prevent desiccation.[3][4][5] However, a subset of these cuticular hydrocarbons (CHCs), including this compound, has been co-opted through evolution to serve as vital chemical signals, or semiochemicals, for intraspecific communication.[3][6]
The efficacy of this compound as a short-range signaling molecule is directly linked to its physical properties. Its volatility allows for rapid diffusion in air, making it an ideal signal for immediate threats or opportunities.[7][8] This contrasts with larger, less volatile hydrocarbons that often function as contact pheromones for nestmate recognition or fertility signals.[6] this compound's role is multifaceted and highly context-dependent, varying significantly across different insect taxa.
Behavioral Significance and Modes of Action
The primary roles of this compound as a pheromone can be categorized into alarm signaling and aggregation/attraction, with functions documented in Hymenoptera, Blattodea, and Diptera.
Alarm Pheromone in Formicine Ants
Perhaps the most well-documented role of this compound is as an alarm pheromone in formicine ants, particularly within the genera Lasius and Formica.[7][8][9] In these species, this compound is a major component of the Dufour's gland secretion.[8][9]
-
Mechanism of Action: When an ant is disturbed or attacked, it releases the contents of its Dufour's gland. The highly volatile this compound rapidly creates a concentration gradient in the surrounding air.[7] Nestmates detecting this pheromone exhibit immediate and distinct behavioral responses.
-
Behavioral Responses: The response can be broadly classified as "panic" or "aggressive."[10]
-
In species like Lasius alienus, whose nests have ready escape routes, this compound triggers frantic, erratic running and dispersal—an evacuation strategy.[7]
-
In contrast, for species like Lasius claviger or Formica argentea that build large, defensible colonies, this compound acts as a recruitment signal, attracting workers to the source of the disturbance in an aggressive posture to confront the threat.[7][8][10]
-
The concentration of this compound is critical; high concentrations elicit strong alarm, while lower concentrations may simply increase general activity levels.[7][8]
Aggregation and Sex Pheromone
In other insect orders, this compound contributes to aggregation and mating behaviors.
-
Cockroaches (Blattella germanica): While the German cockroach aggregation pheromone is a complex blend, with gut bacteria playing a key role in producing volatile carboxylic acids, cuticular hydrocarbons are also involved in maintaining aggregation.[11][12][13] this compound is among the CHCs that may act as a short-range recognition cue, promoting proximity and arrestment in shelters.[11]
-
Fruit Flies (Drosophila melanogaster): While longer-chain hydrocarbons are more prominent as sex pheromones in Drosophila, this compound and other shorter-chain alkanes are present in their cuticular profile.[5][14] These compounds can contribute to the overall chemical signature influencing courtship and mating behaviors.[6]
| Insect Group | Gland/Source | Primary Role of this compound | Behavioral Output | Key References |
| Formicine Ants (Lasius, Formica) | Dufour's Gland | Alarm Pheromone | Aggression, Recruitment, Panic/Dispersal | [7][8][9][10] |
| German Cockroach (B. germanica) | Cuticle, Feces | Aggregation Cue | Arrestment, Shelter Recognition | [11][12] |
| Fruit Fly (D. melanogaster) | Cuticle | Part of CHC Profile | Modulates Courtship/Mating | [5][6] |
| Various Moths & Stink Bugs | Various | Attractant / Pheromone Component | Attraction | [2][15] |
Table 1: Summary of this compound's Pheromonal Roles in Various Insects.
Biosynthesis and Regulation
Insect hydrocarbons are synthesized in specialized abdominal cells called oenocytes.[3] The biosynthetic pathway begins with fatty acid synthesis.
-
Fatty Acid Synthesis: A fatty acid synthase (FAS) produces common fatty acids like palmitic acid (C16) and stearic acid (C18).
-
Elongation: These fatty acids are then extended by elongase enzymes to create very-long-chain fatty acids (VLCFAs).
-
Conversion to Hydrocarbons: The final step is the conversion of VLCFAs to hydrocarbons. This is widely believed to involve a reductive decarbonylation process, where the fatty acyl-CoA is first reduced to an aldehyde, then an oxidative decarbonylase (a cytochrome P450 enzyme) removes the carbonyl carbon to yield the final hydrocarbon.[3][14]
-
Transport: Once synthesized, hydrocarbons are transported from the oenocytes to the cuticle via lipophorin proteins in the hemolymph.[3]
The specific blend of hydrocarbons, including the relative abundance of this compound, is genetically determined but can be influenced by diet, age, and environmental conditions.
Neurophysiological Mechanisms of Perception
The detection of volatile pheromones like this compound occurs in specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla, located primarily on the insect's antennae.[16][17][18]
Peripheral Detection and Signal Transduction
-
Entry and Transport: this compound molecules enter the sensillum through tiny pores in the cuticle and diffuse through the aqueous sensillar lymph.[18][19] Pheromone-Binding Proteins (PBPs) within the lymph are thought to solubilize and transport hydrophobic molecules like this compound to the neuronal membrane.[16]
-
Receptor Binding: The this compound molecule binds to a specific Odorant Receptor (OR) protein embedded in the dendritic membrane of an OSN.[16][20] Insect ORs are heteromeric complexes, typically consisting of a variable, ligand-binding subunit (the "tuning" OR) and a conserved co-receptor subunit known as Orco.[17][18][21] The Orco subunit is essential for forming a functional ligand-gated ion channel.[17][22]
-
Signal Transduction: Upon binding of this compound, the OR-Orco complex undergoes a conformational change, opening the ion channel and allowing an influx of cations (e.g., Na+, Ca2+).[22] This depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers a series of action potentials.[17] The Sensory Neuron Membrane Protein 1 (SNMP1) is another key component, believed to be essential for presenting the pheromone to the receptor complex.[18]
Caption: Generalized insect pheromone signal transduction cascade.
Central Processing
The action potentials travel along the OSN's axon to the primary olfactory center of the insect brain, the antennal lobe.[16] Axons from all OSNs expressing the same specific OR converge onto a single, discrete spherical structure within the antennal lobe called a glomerulus.[16][17] This creates a spatial map of olfactory information. For alarm pheromones in ants, information from this compound-sensitive neurons is processed in a specific set of glomeruli.[23] This information is then relayed by projection neurons to higher brain centers like the mushroom bodies, where it is integrated with other sensory inputs to orchestrate the final behavioral response.[23]
Methodologies for this compound Pheromone Research
A multi-step, integrated approach is required to definitively identify and characterize this compound's role as a pheromone. This workflow combines chemical analysis with electrophysiology and behavioral assays.
Protocol: Pheromone Collection and Extraction
Causality: The choice of collection method depends on the source of the pheromone (e.g., a specific gland, whole body cuticle, or airborne volatiles) and the research question. For a highly volatile compound like this compound, headspace collection is effective, while solvent extraction is necessary for cuticular analysis.
Method 1: Headspace Volatile Collection (Aeration)
-
Place live insects (e.g., 20-30 ants) in a clean glass chamber.
-
Draw purified, charcoal-filtered air through the chamber at a controlled rate (e.g., 100-200 mL/min).
-
Pass the effluent air through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA) to capture the volatile compounds.
-
Collect for a set period (e.g., 1-4 hours).
-
Elute the trapped compounds from the adsorbent using a minimal volume of a high-purity solvent like hexane or dichloromethane.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
Method 2: Gland/Cuticular Extraction
-
Cold-anesthetize the insects.
-
For gland-specific analysis, carefully dissect the target gland (e.g., Dufour's gland) under a microscope and place it directly into a microvial containing a small volume (~20 µL) of hexane.
-
For whole-body cuticular hydrocarbons, submerge the whole insect(s) in hexane for a short period (e.g., 5-10 minutes) to wash off surface lipids without extracting internal fats.
-
Remove the insect/gland tissue and the resulting solvent extract is ready for analysis.
Protocol: Chemical Identification using GC-MS and GC-EAD
Causality: This is the core of pheromone identification. Gas Chromatography-Mass Spectrometry (GC-MS) separates and identifies the chemical components of the extract.[24] However, it cannot determine which compounds are biologically active. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) solves this by simultaneously measuring the insect antenna's electrical response to the compounds as they elute from the GC column, pinpointing the active pheromone components.[25][26]
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the extract into a GC-MS system equipped with a non-polar column (e.g., DB-5ms).
-
Use a temperature program that effectively separates C10-C20 hydrocarbons (e.g., initial temp 50°C, ramp at 10°C/min to 280°C).
-
Identify this compound by comparing its mass spectrum (characteristic fragments m/z 43, 57, 71, 85) and retention time with that of an authentic synthetic standard.[24]
-
-
GC-EAD Analysis:
-
Prepare an insect antenna by excising it and mounting it between two glass microelectrodes filled with saline solution.
-
Inject the extract into a GC equipped with an effluent splitter, sending half the column output to the Flame Ionization Detector (FID) and the other half over the prepared antenna.[25]
-
Record the FID signal and the antenna's electrical signal (the electroantennogram or EAG) simultaneously.
-
A peak in the EAG trace that is time-aligned with the this compound peak on the FID chromatogram provides strong evidence that this compound is olfactorily active.[26][27]
-
Caption: Experimental workflow for pheromone identification.
Protocol: Behavioral Bioassays
Causality: Chemical and electrophysiological data are not sufficient to define a pheromone; a behavioral response must be demonstrated.[28] Behavioral assays are designed to test the hypothesis generated by GC-EAD analysis using a synthetic version of the candidate compound. The choice of assay must reflect the pheromone's proposed function (e.g., alarm, attraction).
Method 1: Alarm Behavior Assay (for Ants)
-
Establish a small foraging arena with a calm, stable colony of ants.
-
Apply a small amount (e.g., 1 µL of a 10 ng/µL solution in hexane) of synthetic this compound to a small piece of filter paper. Use a hexane-only control.
-
After the solvent evaporates, introduce the filter paper into the arena.
-
Quantify the behavioral response: count the number of ants performing alarm-related behaviors (e.g., running speed, mandible flaring, recruitment of nestmates to the source) in a set time period (e.g., 2 minutes).
-
A statistically significant increase in alarm behaviors in response to this compound compared to the control validates its function.
Method 2: Olfactometer Assay (for Attraction/Repulsion)
-
Use a Y-tube or four-arm olfactometer, which gives insects a choice between different air streams.[28][29][30]
-
Introduce a stream of purified air into each arm. One arm (the "treatment" arm) has its air passed over a source of synthetic this compound, while the other arm(s) carry clean air (the "control").
-
Release an insect at the downwind end of the olfactometer and allow it to walk or fly upwind.
-
Record the arm the insect first enters and the amount of time it spends in each arm.
-
A significant preference for the this compound-scented arm indicates attraction, while a significant avoidance indicates repulsion.
Conclusion and Future Directions
This compound is a classic example of evolutionary parsimony, where a structurally simple molecule, vital for a primary physiological function (desiccation resistance), has been adapted to convey complex behavioral information. Its role as a potent alarm signal in ants is well-established, while its function in aggregation and courtship in other insects continues to be an active area of research.
Future research should focus on several key areas:
-
Receptor Deorphanization: Identifying the specific odorant receptors (ORs) that detect this compound in various species will be crucial for understanding the evolution of chemosensation and for developing species-specific control strategies.
-
Synergistic Effects: Pheromones rarely act in isolation. Investigating how this compound interacts with other glandular secretions (e.g., formic acid in ants) or other cuticular hydrocarbons to modulate the final behavioral response is essential.[8]
-
Practical Applications: A deeper understanding of this compound's role can inform the development of novel pest management strategies. For example, it could be used to create "panic" and disrupt foraging in pest ant species or to enhance the attractiveness of baits for cockroaches.[31][32]
By integrating modern analytical chemistry, neurophysiology, and behavioral ecology, the scientific community can continue to unravel the sophisticated ways in which insects use simple molecules like this compound to navigate their complex chemical world.
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Introduction to alkanes: the case of undecane
An In-depth Technical Guide to Undecane
Authored by: A Senior Application Scientist
Introduction to Alkanes: The Case of this compound
Alkanes represent the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds.[1] As saturated hydrocarbons, their general formula is CnH2n+2. This guide focuses on this compound (also known as n-undecane or hendecane), the straight-chain alkane with eleven carbon atoms and the chemical formula C11H24.[2][3][4] While seemingly simple, this compound serves as a crucial model compound for understanding the physicochemical properties of medium-chain alkanes and has a surprising breadth of applications, from industrial processes to the intricate chemical language of insects.[3][4] This document provides a comprehensive technical overview of this compound, covering its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a colorless liquid at room temperature with a faint, gasoline-like odor.[2][4][5] Its properties are dictated by its molecular structure: an unbranched chain of eleven sp³ hybridized carbon atoms forming a flexible zigzag conformation with approximate bond angles of 109.5°.[4] The nonpolar nature of its C-C and C-H bonds results in weak intermolecular van der Waals forces, defining its physical state and solubility characteristics.[4]
Table 1: Key Physicochemical Properties of n-Undecane
| Property | Value | Source(s) |
| Molecular Formula | C11H24 | [2][3][4] |
| Molar Mass | 156.31 g/mol | [2][5] |
| Appearance | Colorless liquid | [2][5] |
| Odor | Faint, gasoline-like | [2][3][4] |
| Density | 0.740 g/cm³ (at 20°C) | [2][3][4] |
| Melting Point | -26 °C (-15 °F) | [2][3][4][6] |
| Boiling Point | 196 °C (385 °F) | [2][3][4][6] |
| Flash Point | 60 °C (140 °F) | [7] |
| Vapor Pressure | 55 Pa (0.41 mmHg) at 25°C | [2][4] |
| Water Solubility | Insoluble (approx. 0.014 mg/L at 25°C) | [5] |
| Solubility in Organics | Miscible with ethanol, ether, and other organic solvents | [3][5] |
| Refractive Index (nD) | 1.417 (at 20°C) | [2][4] |
| Autoignition Temp. | 220 °C | [7] |
graph Undecane_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; edge [color="#202124"];// Define nodes for the carbon backbone C1 [pos="0,0!", label="C"]; C2 [pos="1,0.5!", label="C"]; C3 [pos="2,0!", label="C"]; C4 [pos="3,0.5!", label="C"]; C5 [pos="4,0!", label="C"]; C6 [pos="5,0.5!", label="C"]; C7 [pos="6,0!", label="C"]; C8 [pos="7,0.5!", label="C"]; C9 [pos="8,0!", label="C"]; C10 [pos="9,0.5!", label="C"]; C11 [pos="10,0!", label="C"];
// Connect the carbon atoms C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- C11;
// Add label lab [label="n-Undecane (C₁₁H₂₄)", pos="5,-1!", shape=plaintext, fontcolor="#202124", fontsize=14]; }
Caption: Skeletal structure of n-undecane.
Production and Synthesis
Industrial Production
The primary commercial source of this compound is petroleum.[8][9] During the refining process, crude oil is subjected to fractional distillation. This compound is isolated from kerosene and gas oil fractions, which are rich in C9-C17 hydrocarbons.[9] Further purification is achieved through selective adsorption using molecular sieves, which separate the linear n-alkanes from branched and cyclic isomers.[9]
Synthetic Routes
While fractional distillation is the main industrial method, this compound can also be produced synthetically, which is often the case for laboratory-grade reagents.
-
Catalytic Hydrogenation: A common laboratory and industrial synthesis involves the catalytic hydrogenation of an unsaturated C11 hydrocarbon, such as 1-undecene. The reaction adds hydrogen across the double bond to yield the saturated alkane.[8][10]
-
Reaction: C11H22 (1-Undecene) + H2 → C11H24 (this compound)
-
-
Fischer-Tropsch Synthesis: This process converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons, including this compound.[5][9] It serves as a method to produce alkanes from non-petroleum sources like coal, natural gas, or biomass.
Chemical Reactivity and Key Reactions
As a saturated alkane, this compound is characterized by its low reactivity.[3][4] Its C-C and C-H sigma bonds are strong and nonpolar, making it resistant to attack by most acids, bases, and oxidizing agents under normal conditions.[11] However, it will undergo several key reactions, primarily under high-energy conditions.
Combustion
Like all hydrocarbons, this compound undergoes combustion in the presence of oxygen, a highly exothermic reaction that is the basis for its use in fuels.
-
Complete Combustion: With sufficient oxygen, the products are carbon dioxide and water.[12]
-
Balanced Equation: 2 C11H24 + 34 O2 → 22 CO2 + 24 H2O[12]
-
-
Incomplete Combustion: In a limited supply of oxygen, combustion is incomplete, producing toxic carbon monoxide and soot (carbon) in addition to CO2 and water.[10]
Caption: Complete combustion of this compound.
Halogenation
This compound reacts with halogens (e.g., Cl2, Br2) via a free-radical substitution mechanism, typically initiated by UV light. This process is generally non-selective, leading to a mixture of halogenated isomers. For instance, the reaction with chlorine produces various chlorothis compound isomers and hydrogen chloride.[10]
Catalytic Hydroisomerization
For applications in fuels, linear alkanes like n-undecane are often converted into their more highly branched isomers, which possess higher octane ratings.[13] This is achieved through catalytic hydroisomerization, a process that uses a bifunctional catalyst (containing both metal and acid sites) to rearrange the carbon skeleton.[13]
Spectroscopic Characterization Workflow
Identifying an unknown compound or verifying the purity of a sample relies on a combination of spectroscopic techniques.[14][15][16] For this compound, the workflow involves Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy.
Caption: Workflow for spectroscopic identification of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 156.[5] The spectrum will also display a characteristic fragmentation pattern of C-C bond cleavages, resulting in a series of peaks separated by 14 mass units (CH2).
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple. For this compound, it is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or >3000 cm⁻¹ for O-H) confirms its identity as a saturated hydrocarbon.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of n-undecane shows a triplet at approximately 0.88 ppm, corresponding to the six protons of the two terminal methyl (CH3) groups. The bulk of the spectrum consists of a large, complex multiplet around 1.26 ppm, arising from the 18 protons of the nine internal methylene (CH2) groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the chemically non-equivalent carbons in the chain, with chemical shifts in the typical aliphatic region (approx. 14-32 ppm).
-
Applications in Research and Industry
This compound's well-defined properties and commercial availability make it a versatile compound in various fields.
-
Fuels and Lubricants: It is a component of gasoline, diesel, and jet fuels.[5] Additionally, it is used as a lubricating agent and in lubricant additives.[5]
-
Organic Synthesis: In the laboratory, it serves as a non-polar solvent and a distillation chaser—a high-boiling-point solvent added to a distillation to ensure the complete transfer of a more volatile product.[3][5][8]
-
Analytical Chemistry: Due to its stability and known boiling point, this compound is frequently used as an internal standard in gas chromatography (GC) for the analysis of other hydrocarbons.[2][3][4]
-
Cosmetics and Personal Care: this compound is used as an emollient and skin-conditioning agent in cosmetic formulations.[17][18] It provides a lightweight, non-greasy feel and helps to soften and smooth the skin by forming a barrier that limits water loss.[18]
-
Pheromone Chemistry: this compound plays a significant role in chemical ecology. It acts as a mild sex attractant for certain moths and cockroaches and serves as a critical alarm pheromone for various ant species, triggering rapid movement and defensive behaviors when released.[2][3][19]
Safety, Handling, and Toxicology
While this compound has low acute toxicity, it presents specific hazards that require careful management in a laboratory or industrial setting.[8]
Table 2: GHS Hazard Information for this compound
| Pictograms | GHS02: Flammable, GHS08: Health Hazard[2] |
| Signal Word | Danger [2][20] |
| Hazard Statements | H226: Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways.[2][20][21] EUH066: Repeated exposure may cause skin dryness or cracking.[20] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.[21] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][20][21] P331: Do NOT induce vomiting.[2][20][21] P405: Store locked up.[20] |
Experimental Protocol: Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][20]
-
Ignition Sources: this compound is a combustible liquid.[21] Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[11] Use grounded equipment to prevent static discharge.[11]
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
Storage:
-
First Aid:
-
Ingestion: The primary danger is aspiration into the lungs, which can be fatal.[21] Do NOT induce vomiting.[20][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.
-
Skin Contact: Remove contaminated clothing and rinse the skin with water. Repeated contact can cause defatting and dryness.[20][21]
-
Eye Contact: Rinse eyes with plenty of water.
-
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of this compound as an Alarm Pheromone of the Ant Formica argentea. Retrieved from [Link]
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PubMed. (1986). Sex-specific activity of (R)-(-)- and (S)- (+)-1,7-dioxaspiro[5.5]this compound, the major pheromone ofDacus oleae. Retrieved from [Link]
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PubMed. (2019). Chemical composition of the essential oil and n-hexane extract of Stachys tmolea subsp. Tmolea Boiss., an endemic species of Turkey, and their mosquitocidal activity against dengue vector Aesdes aegypti. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Application Note: Undecane as an Internal Standard in Gas Chromatography
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of undecane as an internal standard (IS) in quantitative gas chromatography (GC). It details the fundamental principles of internal standardization, the specific physicochemical properties of this compound that make it a suitable choice for various applications, and step-by-step protocols for its implementation. The causality behind experimental choices is explained to ensure scientifically sound and reproducible results.
The Principle of the Internal Standard Method
In quantitative chromatography, the internal standard method is a powerful technique used to improve the precision and accuracy of results.[1] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[2] The core principle is to use the ratio of the analyte's response (e.g., peak area) to the internal standard's response for quantification.[1] This approach effectively corrects for variations that may occur during sample preparation, injection volume, and instrument response.[2]
The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the analyte in the standards to create a calibration curve.[3][4] For unknown samples, the concentration of the analyte is determined by calculating its peak area ratio to the internal standard and reading the corresponding concentration from the calibration curve.[3]
Why Choose an Internal Standard? Causality and Benefits
The addition of an internal standard is a self-validating system that addresses several potential sources of error in a GC workflow:
-
Injection Volume Variability: Manual or automated injections can have slight variations. By adding an IS, if the injection volume is slightly less or more than intended, the amounts of both the analyte and the IS will be affected proportionally, leaving their ratio constant.[1]
-
Sample Preparation Losses: During multi-step sample preparation procedures like extraction, derivatization, or concentration, some analyte may be lost. An ideal internal standard, when added at the beginning of the process, will experience similar losses, thus correcting the final calculated concentration.[1][3]
-
Instrument Drift: Detector response can fluctuate over time. The IS compensates for these variations as both analyte and IS responses will drift in a similar manner.
The use of an internal standard can significantly improve the repeatability of results. For instance, in one study, using an internal standard improved the precision of results by a factor of 4.4.[1]
This compound as an Internal Standard: Properties and Rationale
This compound (n-C11H24) is a straight-chain alkane that is frequently used as an internal standard in GC, particularly for the analysis of other hydrocarbons and volatile organic compounds.[5][6][7] Its suitability stems from a combination of its physical and chemical properties.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C11H24 | [5][8][9] |
| Molecular Weight | 156.31 g/mol | [5][8][9] |
| Boiling Point | 196 °C | [5][7] |
| Melting Point | -26 °C | [7][10] |
| Density | ~0.74 g/mL at 25 °C | |
| Solubility | Insoluble in water; miscible with ethanol and ether. | [8] |
Rationale for Selecting this compound:
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with analytes or the sample matrix.
-
Elution Behavior: With a well-defined boiling point, its retention time can be predicted and is often in a suitable range for the analysis of compounds with similar volatility.[5][7] For example, when using a 50m methyl silicone capillary column with a slow temperature ramp starting around 60 °C, this compound can serve as an internal standard for other 10-, 11-, or 12-carbon molecules.[7]
-
Detector Response: this compound provides a strong and reproducible signal in a Flame Ionization Detector (FID), which is a common detector in GC. Alkanes are often used to check the sensitivity of an FID system.[11]
-
Commercial Availability: High-purity this compound (>99.5%) is readily available as a standard material for GC.[12]
-
Absence in Samples: In many applications, this compound is not naturally present in the samples being analyzed, which is a critical requirement for an internal standard.[3]
Experimental Protocols
The following sections provide detailed protocols for the preparation and use of this compound as an internal standard.
Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be diluted to create working standard solutions.
Materials:
-
n-Undecane (≥99.5% purity)[12]
-
High-purity solvent (e.g., hexane, toluene, or a solvent compatible with the sample matrix and GC column)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Analytical balance
-
Micropipettes or syringes
Protocol:
-
Tare the Balance: Place a clean, dry weighing boat or vial on the analytical balance and tare it.
-
Weigh this compound: Accurately weigh a specific amount of this compound (e.g., 100 mg) into the tared container. Record the exact weight.
-
Dissolve in Solvent: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Dilute to Volume: Add the chosen solvent to the flask, ensuring all the this compound is dissolved. Carefully bring the solution to the mark with the solvent.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous. This creates a stock solution (e.g., 10 mg/mL).
-
Storage: Transfer the stock solution to a labeled, sealed vial and store it in a cool, dark place, typically refrigerated.
Preparation of Calibration Standards
Objective: To create a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the this compound internal standard.
Materials:
-
Analyte stock solution(s) of known concentration
-
This compound internal standard stock solution
-
High-purity solvent
-
Volumetric flasks or vials
Protocol:
-
Plan Calibration Levels: Determine the desired concentration range for the calibration curve, typically spanning the expected concentration of the analytes in the unknown samples.
-
Prepare Dilutions: For each calibration level, pipette the required volume of the analyte stock solution into a separate volumetric flask.
-
Add Internal Standard: To each calibration flask, add a precise and constant volume of the this compound internal standard stock solution. The goal is to have an IS peak area that is comparable to the analyte peak areas.
-
Dilute to Final Volume: Dilute each calibration standard to the final volume with the appropriate solvent.
-
Mix and Store: Cap, mix thoroughly, and transfer to labeled GC vials.
Workflow for Internal Standard Calibration
Caption: Workflow for quantitative analysis using an internal standard.
Sample Analysis
Objective: To prepare and analyze unknown samples using the this compound internal standard.
Protocol:
-
Sample Preparation: Perform any necessary extraction or preparation steps on the unknown sample.
-
Add Internal Standard: Crucially, add the same precise volume of the this compound internal standard stock solution to the prepared sample as was added to the calibration standards.
-
Final Volume: Adjust the sample to the same final volume as the calibration standards using the same solvent.
-
GC Analysis: Analyze the prepared calibration standards and samples under the same GC conditions.
Data Analysis and Calculation
-
Peak Integration: Integrate the peak areas for the analyte(s) and the this compound internal standard in all chromatograms (standards and samples).
-
Calculate Response Factor (Optional but Recommended): For each calibration standard, calculate the relative response factor (RRF):
-
RRF = (Areaanalyte / AreaIS) * (Conc.IS / Conc.analyte)
-
-
Construct Calibration Curve: Plot the peak area ratio (Areaanalyte / AreaIS) on the y-axis against the analyte concentration on the x-axis for the calibration standards.[3] Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Calculate Unknown Concentration: For each unknown sample, calculate the peak area ratio (Areaanalyte / AreaIS). Use the calibration curve equation to determine the concentration of the analyte in the sample.
Considerations and Best Practices
-
Purity: The internal standard must be of high and reproducible purity to avoid introducing interfering peaks.[3]
-
Non-Interference: Ensure that the this compound peak is well-resolved and does not co-elute with any analyte or matrix components.[1][3]
-
Concentration: The concentration of the internal standard should be similar to that of the target analytes to ensure comparable detector response and integration precision.[1]
-
Timing of Addition: For the most accurate correction of sample preparation losses, the internal standard should be added at the earliest possible stage of the sample handling process.[1]
-
Detector Choice: While this compound is ideal for FID, its response in other detectors (e.g., Electron Capture Detector - ECD) may be poor. The choice of IS should be compatible with the detector being used.[13]
Conclusion
This compound is a reliable and effective internal standard for a wide range of gas chromatography applications, especially in the analysis of hydrocarbons and other volatile compounds. Its chemical inertness, suitable volatility, and strong FID response make it an excellent choice. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can significantly improve the accuracy, precision, and reliability of their quantitative GC results.
Logical Relationship of Internal Standard Selection Criteria
Caption: Key criteria for selecting an appropriate internal standard.
References
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Scion Instruments. [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). Chromatography Online. [Link]
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N-Undecane. MP Biomedicals. [Link]
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How to Prepare Multi-Component Internal Standards for GC Calibration. (2024). Environics, Inc. [Link]
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Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. (2018). ResearchGate. [Link]
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A Case Against Using Internal Standards for EPA Method TO-15 Involving Toxic Compounds in Ambient Air. (2008). Lotus Consulting. [Link]
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EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (1995). U.S. Environmental Protection Agency. [Link]
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Why we use dodecane as standard in measuring the minimum detectable level for the FID in GC-FID and which is better dodecane or tridecane?. (2016). ResearchGate. [Link]
-
Compound-Specific δ13C of n-Alkanes: Clean-Up Methods Appraisal and Application to Recent Sediments of a Highly Contaminated Bay. (2019). SciELO. [Link]
-
Analysis of Semi-Volatile Organic Compound by GC/MS. Desert Research Institute. [Link]
-
The Measurement of Combustible Characteristics of n-Undecane. (2015). ResearchGate. [Link]
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-
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Application Note: Undecane as a Non-Polar Solvent in Organic Synthesis
Abstract
Undecane (n-Undecane), a linear C11 alkane, is a colorless, low-reactivity, non-polar solvent with a high boiling point and low water solubility.[1][2] These properties make it a valuable, albeit specialized, solvent in organic synthesis, particularly for applications requiring high temperatures where more common non-polar solvents like toluene or hexane are too volatile. This guide provides a detailed overview of this compound's physicochemical properties, its primary applications in synthesis, and comprehensive protocols for its use. It is intended for researchers, chemists, and process development professionals seeking to leverage the unique characteristics of high-boiling alkane solvents.
Introduction: The Case for High-Boiling Alkanes
The choice of solvent is a critical parameter that can dictate the success, yield, and purity of a chemical reaction. While common solvents like THF, dichloromethane, and toluene are staples in the laboratory, certain transformations demand conditions they cannot meet. Long-chain alkanes, such as this compound, occupy a niche but important role as reaction media.[3] Their chemical inertness, a hallmark of saturated hydrocarbons, ensures they do not participate in unwanted side reactions, while their high boiling points allow for reaction temperatures that can overcome significant activation energy barriers.[4][5] this compound, with its 11-carbon chain, offers a balance of high thermal stability and sufficient solvating power for non-polar reagents, making it an excellent choice for specific high-temperature applications.[6]
Physicochemical Properties of n-Undecane
A thorough understanding of a solvent's physical properties is essential for experimental design, safety, and process scale-up. This compound is a colorless liquid with a faint hydrocarbon odor.[7] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [7] |
| Molecular Weight | 156.31 g/mol | [7] |
| Boiling Point | 196 °C (469 K) | [1] |
| Melting Point | -26 °C | [8] |
| Density | 0.74 g/mL (at 25 °C) | [9] |
| Flash Point | 60 °C (140 °F) | [10] |
| Vapor Pressure | 0.41 mmHg (at 25 °C) | [7] |
| Water Solubility | ~0.0044 mg/L (at 25 °C) | [11] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, hexane, toluene | [6][7] |
| Chemical Stability | Stable under normal conditions | [1] |
Core Strengths and Strategic Considerations
Advantages of this compound
-
High Thermal Range: With a boiling point of 196 °C, this compound enables reactions to be conducted at temperatures significantly higher than those achievable with common solvents like toluene (111 °C) or xylenes (~140 °C).[1][12] This is critical for reactions with high activation energies, such as certain nanoparticle syntheses or the coupling of sterically hindered substrates.[2]
-
Chemical Inertness: As a saturated alkane, this compound is highly unreactive and lacks functional groups that could interfere with organometallic catalysts, strong bases, or radical intermediates.[5][6] This ensures that the solvent remains a passive medium, leading to cleaner reaction profiles.
-
Aprotic & Non-Polar Nature: this compound is an excellent solvent for non-polar organic compounds, following the "like dissolves like" principle.[6][13] Its aprotic nature makes it suitable for moisture-sensitive reactions, provided the solvent is rigorously dried beforehand.
-
Distillation Chaser: In purification processes, this compound can be used as a "chaser" to azeotropically remove traces of water or to facilitate the distillation of lower-boiling impurities from a high-boiling product.[7]
Limitations and Experimental Caveats
-
Poor Solubility for Polar/Ionic Reagents: The primary drawback of this compound is its inability to dissolve polar or ionic compounds. This limits its use in reactions involving salts, many common bases (e.g., carbonates, phosphates), and polar starting materials.[14]
-
Product Isolation: The high boiling point of this compound can complicate product isolation. If the desired product has a similar or lower boiling point, separation by distillation is impractical. In such cases, methods like crystallization or chromatography are necessary, and removing residual solvent can be challenging.
-
Viscosity: While not excessively viscous, higher alkanes are more viscous than solvents like hexane or ether, which can slightly impact mass transfer and stirring efficiency, particularly at lower temperatures.[15]
Application Spotlight & Protocols
While this compound can be used in various high-temperature syntheses, a prominent application area is in the synthesis of nanomaterials, where precise temperature control at elevated temperatures dictates particle size and morphology.[16][17] Another potential, though less common, application is in specific coupling reactions requiring high heat.
Application 1: High-Temperature Synthesis of Metal Oxide Nanoparticles
Causality: The synthesis of crystalline metal oxide nanoparticles often requires the thermal decomposition of an organometallic precursor.[18][19] this compound provides a stable, high-temperature, and inert environment that allows for controlled nucleation and growth of nanoparticles, preventing solvent decomposition that might occur with other organic solvents at similar temperatures.[20]
Protocol: Synthesis of Cerium (IV) Oxide (CeO₂) Nanoparticles
This protocol is adapted from general methodologies for nanoparticle synthesis in high-boiling organic solvents.[16]
Materials:
-
Cerium (III) 2-ethylhexanoate (precursor)
-
Oleylamine (capping agent/surfactant)
-
n-Undecane (synthesis grade, anhydrous)
-
Ethanol (for precipitation/washing)
-
Hexane (for redispersion)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram:
Caption: Workflow for high-temperature nanoparticle synthesis in this compound.
Step-by-Step Methodology:
-
Setup: Assemble a clean, flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a thermocouple connected to a temperature controller. The setup should be connected to a Schlenk line to maintain an inert atmosphere.
-
Reagent Preparation: In the flask, combine cerium (III) 2-ethylhexanoate (e.g., 2 mmol), oleylamine (e.g., 10 mmol), and 100 mL of anhydrous n-undecane.
-
Causality: Oleylamine acts as a capping agent, coordinating to the surface of the growing nanoparticles to control their size and prevent agglomeration.
-
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon or nitrogen to remove dissolved oxygen, which can interfere with the reaction.
-
Heating: With vigorous stirring, heat the mixture to 190 °C.
-
Causality: This high temperature provides the thermal energy required to decompose the cerium precursor, initiating the nucleation of CeO₂ nanoparticles. This compound's boiling point ensures the reaction can be maintained at this temperature under atmospheric pressure.
-
-
Reaction: Maintain the reaction at 190 °C for 2 hours. The solution will typically change color, indicating nanoparticle formation.
-
Cooling: After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Isolation: Transfer the cooled mixture to centrifuge tubes. Add an excess of ethanol (e.g., 100 mL) to flocculate the nanoparticles.
-
Causality: The nanoparticles are stable in the non-polar this compound but will precipitate upon the addition of a polar "anti-solvent" like ethanol.
-
-
Purification: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant. Re-disperse the pellet in a small amount of hexane and repeat the precipitation and centrifugation process with ethanol two more times to remove residual this compound and excess capping agent.
-
Drying: After the final wash, dry the nanoparticle pellet under vacuum to yield a fine powder.
Trustworthiness & Troubleshooting:
-
Expected Outcome: A fine, pale-yellow powder of CeO₂ nanoparticles, dispersible in non-polar solvents like hexane or toluene.
-
Problem: No reaction/precipitation.
-
Possible Cause: Insufficient temperature or presence of water/oxygen.
-
Solution: Verify thermocouple accuracy. Ensure all reagents and the solvent are anhydrous and the system is properly degassed.
-
-
Problem: Large, aggregated particles.
-
Possible Cause: Insufficient capping agent or reaction temperature was too high/held for too long.
-
Solution: Increase the ratio of capping agent to precursor. Optimize reaction time and temperature.
-
Application 2: High-Temperature Wurtz-Type Coupling
Causality: The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal to form a new C-C bond.[21][22] While often performed in ethers like THF, using an inert, high-boiling solvent like this compound can be advantageous for less reactive (e.g., sterically hindered) halides that require higher temperatures.[11][23] The solvent must be completely anhydrous as Grignard-like intermediates are highly sensitive to protic sources.[24]
Logical Relationship Diagram:
Caption: Key components and conditions for a Wurtz reaction in this compound.
Disclaimer: The Wurtz reaction can have significant limitations, including side reactions like elimination, especially with secondary and tertiary halides.[23] This protocol is presented as a representative example of a reaction where a high-boiling alkane could be applied.
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strong flow of argon, equip a flame-dried three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Reagent Preparation: Add finely cut sodium metal pieces (2.2 eq.) to 100 mL of anhydrous this compound in the flask.
-
Initiation: Gently heat the mixture to ~100-110 °C to melt the sodium and create a reactive dispersion with vigorous stirring.
-
Substrate Addition: Dissolve the alkyl halide (e.g., 1-bromooctane, 1.0 eq.) in 50 mL of anhydrous this compound and add it to the dropping funnel. Add the solution dropwise to the stirred sodium dispersion over 1 hour, maintaining the temperature.
-
Causality: Slow addition prevents a large exotherm and minimizes side reactions by keeping the instantaneous concentration of the alkyl halide low.
-
-
Reaction: After the addition is complete, continue to heat and stir the mixture at 110 °C for an additional 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very cautiously, add ethanol dropwise to quench any unreacted sodium metal until gas evolution ceases.
-
Workup: Slowly add water to the flask to dissolve the sodium bromide salts. Transfer the entire mixture to a separatory funnel.
-
Extraction & Purification: Separate the organic (this compound) layer. Wash it with water (2x) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the this compound solvent under reduced pressure (if the product's boiling point is sufficiently high) or analyze the product mixture directly via GC-MS.
Safety and Handling
-
Flammability: this compound is a combustible liquid with a flash point of 60 °C.[5] Keep away from open flames, sparks, and hot surfaces.[21]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[24] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[24]
-
Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[3] Repeated exposure may cause skin dryness or cracking.[5]
-
Disposal: Dispose of this compound and its reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective non-polar solvent for organic synthesis when high reaction temperatures are required. Its chemical stability and high boiling point create a reaction environment suitable for transformations that are inaccessible in more volatile solvents. While its application is specialized, particularly in fields like nanoparticle synthesis and high-temperature catalysis, a clear understanding of its properties and limitations allows the research scientist to strategically employ this compound to achieve desired synthetic outcomes.
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Sciencemadness Wiki. (2019). Grignard reagent. Retrieved January 8, 2026, from [Link]
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Crabtree, R. H. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science, 8(12), 7945-7954. [Link]
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JETIR. (2023). Methods for the Synthesis of Metal Oxide Nanoparticles (MONPs): A review. Journal of Emerging Technologies and Innovative Research, 10(12). Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved January 8, 2026, from [Link]
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Wikipedia. (n.d.). Higher alkane. Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2020). 4.12: Uses and Sources of Alkanes. Retrieved January 8, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 8, 2026, from [Link]
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BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound.... Retrieved January 8, 2026, from [Link]
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Applications of Undecane in Petroleum Research: A Technical Guide
Introduction
Undecane (n-C11H24) is a linear alkane hydrocarbon that serves as a vital compound in various facets of petroleum research.[1][2][3] As a pure component with well-defined physical and chemical properties, it provides a level of experimental control and reproducibility that is unattainable with complex crude oil mixtures.[1] This guide offers an in-depth exploration of this compound's primary applications, complete with the scientific rationale and detailed protocols for researchers, scientists, and professionals in the petroleum and energy sectors. This compound is a colorless, flammable liquid, insoluble in water, and is a component of gasoline and diesel fuels.[2][3] Its production and use in petroleum research and organic synthesis are key to its relevance.[2]
Table 1: Physicochemical Properties of n-Undecane
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₄ | [1] |
| Molar Mass | 156.31 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Density | 0.74 g/mL at 25 °C | |
| Melting Point | -26 °C | [3] |
| Boiling Point | 196 °C | [3] |
| Vapor Pressure | <0.4 mmHg at 20 °C | |
| Viscosity | 1.098 mPa·s at 25 °C | [2] |
| Surface Tension | 24.21 mN/m at 25 °C | [2] |
| Solubility in Water | 0.014 mg/L at 25 °C | [2] |
Application 1: Component in Surrogate Fuels for Combustion and Emissions Research
Scientific Rationale
Real-world fuels like diesel and jet fuel are complex mixtures of hundreds to thousands of hydrocarbon compounds.[4] This complexity makes it exceedingly difficult to model their combustion behavior and pollutant formation pathways.[4][5] Surrogate fuels, which are simpler mixtures of a few well-characterized compounds, are formulated to replicate the key physical and chemical properties of the target real fuel.[6]
This compound is an important component in many surrogate fuel formulations.[7] As a mid-to-high molecular weight n-alkane, it helps to represent the paraffinic content of diesel and jet fuels. Its properties, such as cetane number, distillation characteristics, and molecular structure, are crucial for emulating the ignition quality, volatility, and combustion kinetics of the target fuel.[4][8] By using this compound in a surrogate blend, researchers can conduct controlled experiments and develop detailed chemical kinetic models to better understand and predict engine performance and emissions.[4][5][6]
Protocol: Formulation of a Four-Component Diesel Surrogate Fuel
This protocol outlines the steps to formulate a simplified diesel surrogate fuel containing n-undecane, designed to match key properties of a target diesel fuel.
Objective: To prepare a 100 mL surrogate fuel blend that emulates the cetane number and aromatic content of a typical ultra-low-sulfur diesel.
Materials:
-
n-Undecane (≥99% purity)
-
Iso-cetane (2,2,4,4,6,8,8-heptamethylnonane, ≥98% purity)
-
Toluene (≥99.5% purity)
-
n-Propylcyclohexane (≥99% purity)
-
Calibrated volumetric flasks (100 mL, Class A)
-
Micropipettes or analytical balance
-
Glass beaker and magnetic stirrer
Procedure:
-
Define Target Properties: Establish the target properties for the surrogate fuel. For this example:
-
Derived Cetane Number (DCN): ~50
-
Aromatic Content: ~25% by volume
-
Cycloalkane Content: ~15% by volume
-
-
Component Selection & Ratio Calculation: Select components to represent the major hydrocarbon classes.
-
n-Undecane: Represents the n-alkane fraction.
-
Iso-cetane: A highly branched alkane, used to adjust the overall cetane number.[4]
-
Toluene: Represents the aromatic fraction.
-
n-Propylcyclohexane: Represents the cycloalkane (naphthene) fraction.
-
Calculate the required volume of each component. For this example, a hypothetical formulation is:
-
Toluene: 25 mL (25%)
-
n-Propylcyclohexane: 15 mL (15%)
-
n-Undecane: 40 mL (40%)
-
Iso-cetane: 20 mL (20%)
-
-
-
Blending: a. Carefully measure 25 mL of toluene using a graduated cylinder or by mass using its density and an analytical balance. Transfer it to the 100 mL volumetric flask. b. Sequentially add the calculated volumes of n-propylcyclohexane (15 mL), n-undecane (40 mL), and iso-cetane (20 mL) to the same volumetric flask. c. Stopper the flask and invert it multiple times to ensure thorough mixing. For larger volumes, use a beaker and magnetic stirrer.
-
Homogenization & Storage: a. Once mixed, allow the solution to reach thermal equilibrium at room temperature. b. Store the surrogate fuel in a labeled, airtight, amber glass bottle to prevent evaporation and photodegradation.
-
Property Verification: a. Measure the density of the blended surrogate and compare it to the calculated theoretical density. b. If equipment is available, measure the Derived Cetane Number (DCN) using an ignition quality tester to verify it meets the target. c. Use gas chromatography (GC) to confirm the final composition of the blend.[1]
Visualization: Surrogate Fuel Formulation Workflow
Caption: Workflow for designing, blending, and applying a surrogate fuel.
Application 2: Inducing and Studying Asphaltene Precipitation
Scientific Rationale
Asphaltenes are heavy, polar organic molecules found in crude oil that can precipitate and deposit under changes in pressure, temperature, or composition, leading to significant operational problems like pipeline blockage.[9][10] The stability of asphaltenes in crude oil is maintained by resins, which act as natural dispersants. This stability can be disrupted by the addition of n-alkanes (precipitants or non-solvents).[9]
This compound, as an n-alkane, is used in laboratory settings to induce asphaltene precipitation in a controlled manner.[11] By titrating crude oil with this compound, researchers can determine the "onset of asphaltene precipitation," which is the critical concentration of the precipitant that initiates flocculation.[9][12] This data is crucial for developing thermodynamic models to predict asphaltene instability in the field and for screening chemical inhibitors designed to prevent deposition.[13] Studies have shown that the amount of asphaltene precipitated varies with the carbon number of the n-alkane used, with a minimum precipitation often observed around C10 or C11.[11]
Protocol: Determination of Asphaltene Flocculation Onset by Turbidity Titration
This protocol describes a method to determine the point at which asphaltenes begin to flocculate from a crude oil sample upon the addition of this compound.
Objective: To quantify the volume of this compound required to initiate asphaltene precipitation in a given crude oil sample.
Materials:
-
Stock crude oil sample
-
n-Undecane (precipitant)
-
Toluene (solvent)
-
Automated titrator with a turbidity sensor or a spectrophotometer
-
Syringe pump for precise addition of this compound
-
Glass vials or cuvettes
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation: a. Prepare a solution of crude oil in toluene (e.g., 1% by weight). This dilution ensures the initial solution is stable and optically clear enough for turbidity measurement. b. Filter the solution through a fine filter (e.g., 5 µm) to remove any existing solid particles.
-
Instrument Setup: a. Place a known volume (e.g., 20 mL) of the prepared crude oil-toluene solution into a clean, dry vial with a small stir bar. b. Position the vial in the titrator or spectrophotometer, ensuring the turbidity probe or light path is correctly aligned. c. Set the instrument to record turbidity (or absorbance) at a constant wavelength (e.g., near-infrared, ~800 nm) over time.
-
Titration: a. Begin stirring the solution at a constant, gentle rate to ensure mixing without creating air bubbles. b. Start the titration by adding n-undecane to the crude oil solution at a precise, constant rate (e.g., 0.1 mL/min) using the syringe pump. c. Simultaneously, begin recording the turbidity of the solution as a function of the volume of this compound added.
-
Data Analysis: a. Initially, as this compound is added, the turbidity will remain low and relatively constant. b. As the concentration of this compound approaches the critical point, asphaltene aggregates begin to form, causing the solution's turbidity to increase sharply.[9] c. Plot the measured turbidity versus the volume of this compound added. d. The "onset of precipitation" is identified as the point on the graph where the slope of the turbidity curve shows a distinct and sharp increase. This can be determined by finding the intersection of the two tangent lines of the curve before and after flocculation begins.
-
Reporting: a. The result is typically reported as the volume of this compound per gram of crude oil (or volume of solution) required to reach the flocculation onset.
Visualization: Asphaltene Precipitation Analysis Workflow
Caption: Workflow for determining the onset of asphaltene precipitation.
Application 3: Model Oil in Enhanced Oil Recovery (EOR) Studies
Scientific Rationale
Enhanced Oil Recovery (EOR) techniques are employed to extract oil that remains in a reservoir after primary and secondary recovery methods.[14] Chemical EOR, for instance, involves injecting fluids like surfactant solutions to mobilize trapped oil.[15][16] A key mechanism is the reduction of interfacial tension (IFT) between the oil and the displacing fluid (water or brine), which lowers the capillary forces trapping the oil in porous rock.[14][17]
Studying these complex mechanisms requires controlled laboratory experiments. This compound is often used as a model "oil" in these studies for several reasons:
-
Simplicity: It is a single component, eliminating the compositional complexities and unknown interfacial activities of crude oil.[2]
-
Known Properties: Its interfacial tension with water and brines is well-documented, providing a reliable baseline for evaluating the effectiveness of EOR chemicals.[2][18]
-
Visualization: Its transparency allows for clear visualization of fluid interfaces and displacement fronts in micromodel (pore network) experiments.
By using this compound, researchers can isolate and quantify the effects of specific surfactants, polymers, or brines on IFT and displacement efficiency in core flooding or micromodel experiments.[15][17] This is particularly relevant in the study of microemulsion flooding, where surfactants are used to create a middle-phase microemulsion with ultra-low IFT to effectively displace oil.[17][19]
Protocol: Core Flooding Experiment to Evaluate Surfactant Performance
This protocol provides a generalized procedure for a core flooding experiment using this compound as the oil phase to assess the oil recovery efficiency of a surfactant solution.
Objective: To measure the additional oil (this compound) recovery from a sandstone core sample by surfactant flooding after an initial waterflood.
Materials:
-
Berea sandstone core plug (e.g., 1.5-inch diameter, 3-inch length)[20]
-
Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector)
-
n-Undecane (oil phase)
-
Brine solution (e.g., 2% NaCl in deionized water)
-
Surfactant solution (e.g., 1% surfactant in the same brine)
-
Vacuum pump and desiccator
Procedure:
-
Core Preparation: a. Clean the core plug using solvents (e.g., toluene and methanol) to remove any residual hydrocarbons and salts, then dry it in an oven.[21] b. Measure the dry weight of the core. c. Saturate the core with brine under vacuum to ensure 100% saturation.[21] d. Measure the wet weight to determine the pore volume (PV) of the core.
-
Initial Oil Saturation (Sₒᵢ): a. Mount the brine-saturated core in the core holder and apply confining pressure. b. Inject this compound into the core at a constant flow rate until no more brine is produced. This establishes the initial oil saturation and irreducible water saturation. c. The volume of this compound injected is the initial oil in place (OIP).
-
Waterflooding (Secondary Recovery): a. Inject brine into the core at a typical reservoir flow rate (e.g., 1-2 ft/day). b. Collect the effluent (produced oil and water) in a fraction collector and record the volume of oil recovered over time. c. Continue the waterflood until no more oil is being produced (typically after injecting several pore volumes of brine). The oil remaining in the core is the residual oil saturation (Sₒᵣ).
-
Surfactant Flooding (Tertiary/EOR): a. Inject the prepared surfactant solution into the core at the same flow rate. b. Again, collect the effluent and record the volume of additional oil recovered. c. Continue the surfactant flood until oil production ceases.
-
Calculations: a. Waterflood Recovery: (Volume of oil recovered during waterflood / OIP) * 100%. b. Surfactant Flood Recovery: (Volume of oil recovered during surfactant flood / OIP) * 100%. c. Total Recovery: (Total volume of oil recovered / OIP) * 100%.
Visualization: Core Flooding Experimental Setup and Stages
Caption: Schematic of a core flooding setup and the experimental sequence.
References
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- This compound | High-Purity Aliphatic Hydrocarbon | RUO - Benchchem. Benchchem.
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- This compound | C11H24 | CID 14257 - PubChem.
- Gas detectors and respiratory protection equipments C11H24 (this compound), CAS number 1120-21-4 - GazFinder. GazFinder.
- Formulation of 7-Component Surrogate Mixtures for Military Jet Fuel and Testing in Diesel Engine - PMC. (2022).
- Investigation of Heavy Organics Precipitation from Nigerian Crude Oil Residue Using Single n-Alkane Solvents. IOSR Journal.
- Recent Progress in the Development of Diesel Surrog
- Hydrocarbons for the next generation of jet fuel surrogates.
- This compound - Wikipedia. Wikipedia.
- Chemical Properties of this compound (CAS 1120-21-4). Cheméo.
- This compound = 99 1120-21-4. Sigma-Aldrich.
- The experimental evaluation of a methodology for surrogate fuel formulation to emulate gas phase combustion kinetic phenomena | Request PDF.
- A six-component surrogate for emulating the physical and chemical characteristics of conventional and altern
- Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics | Energy & Fuels. (2012).
- Study of asphaltene deposition from Tahe crude oil. (2012). African Journal of Biotechnology.
- An analysis of methods for determination of onsets of asphaltene phase separ
- Asphaltene Deposition and its Control. (2005). University of Illinois Chicago.
- Effect of Asphaltenes and Asphaltene Dispersants on Wax Precipitation and Tre
- Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants. (2023). MDPI.
- Laboratory methods for enhanced oil recovery core floods. SciSpace.
- Review: Microemulsions for the Sustainable Development of EOR. (2024). MDPI.
- Oil Recovery Performance by Surfactant Flooding: A Perspective on Multiscale Evaluation Methods | Energy & Fuels. (2022).
- Enhanced Oil Recovery (EOR) by Combining Surfactant with Low Salinity Injection.
- Enhanced Oil Recovery Techniques | Surfactants in the Chemical EOR Process. Envirofluid.
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Undecane as a Phase Change Material for Thermal Energy Storage: Application Notes and Protocols
Introduction: The Role of Undecane in Low-Temperature Thermal Energy Storage
Phase Change Materials (PCMs) represent a cornerstone technology in thermal energy storage, offering a high energy storage density at a nearly constant temperature during their phase transition.[1] Among the various classes of PCMs, n-alkanes, or paraffins, are widely utilized for their chemical stability, high latent heat of fusion, and non-corrosive nature.[2] this compound (C₁₁H₂₄), a straight-chain alkane, is particularly noteworthy for its low-temperature phase transition, making it an ideal candidate for applications in cold chain logistics, the temperature regulation of electronic components, and specialized building materials.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a PCM. It provides a detailed overview of its thermophysical properties, practical guidance on its characterization, and protocols for its encapsulation to overcome inherent limitations. The methodologies described herein are designed to ensure scientific integrity and provide a foundation for the development of robust and efficient thermal energy storage systems.
Thermophysical Properties of n-Undecane
A thorough understanding of the thermophysical properties of this compound is critical for the design and modeling of any thermal energy storage system. These properties dictate its energy storage capacity, heat transfer characteristics, and operational temperature range.
| Property | Value | Unit | Reference(s) |
| Thermal Properties | |||
| Melting Temperature | -25.6 | °C | [5] |
| Latent Heat of Fusion | 144 | kJ/kg (J/g) | [3][6] |
| Thermal Conductivity (Solid) | Data not available for this compound, typically 0.2-0.4 W/(m·K) for solid n-alkanes | W/(m·K) | |
| Thermal Conductivity (Liquid) | Data not available for this compound, typically 0.1-0.2 W/(m·K) for liquid n-alkanes | W/(m·K) | [7] |
| Specific Heat Capacity (Liquid) | Specific value for this compound not found, generally around 2.2-2.5 J/(g·K) for similar liquid alkanes | J/(g·K) | |
| Physical Properties | |||
| Molecular Weight | 156.31 | g/mol | [5] |
| Density (Liquid) | 0.7402 (at 20°C) | g/cm³ | [5] |
| Boiling Point | 195.9 | °C | [5] |
| Flash Point | 60 | °C | [5] |
Note: The thermal conductivity of alkanes is inherently low, which can impede heat transfer rates during charging and discharging cycles. This is a key challenge that is often addressed through the use of composite materials or encapsulation.[7]
Core Challenge: Addressing Leakage and Low Thermal Conductivity through Encapsulation
While this compound possesses favorable thermal properties, its practical application in bulk form is hindered by two primary challenges: leakage in its liquid state and low thermal conductivity.[2][7] Encapsulation, the process of enclosing the PCM within a shell material at the micro or nano-scale, provides an effective solution to these issues.[2][8]
Benefits of Encapsulation:
-
Leakage Prevention: The solid shell contains the molten this compound, preventing it from leaking and ensuring the long-term stability of the thermal energy storage system.
-
Increased Heat Transfer Area: The high surface-area-to-volume ratio of micro or nanocapsules significantly enhances the heat transfer between the PCM and its surroundings.
-
Mechanical Stability: The shell provides structural integrity, allowing the encapsulated PCM to be incorporated into various matrices, such as building materials or textiles.
The choice of shell material and encapsulation method is critical and depends on the specific application requirements, including operating temperature, desired particle size, and cost considerations. Common shell materials for encapsulating n-alkanes include polymers like poly(methyl methacrylate) (PMMA) and melamine-formaldehyde.[2][3]
Below is a logical workflow for the selection and characterization of encapsulated this compound.
Caption: Workflow for the development and validation of encapsulated this compound PCM.
Experimental Protocols
The following protocols provide step-by-step methodologies for the characterization of both pure and encapsulated this compound. These protocols are designed to be self-validating, with clear endpoints and data analysis steps.
Protocol 1: Thermal Analysis of this compound using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tₘ) and latent heat of fusion (ΔHₘ) of this compound. This protocol is foundational for verifying the identity and purity of the PCM and for quantifying its energy storage capacity.
Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance (precision ±0.01 mg).
-
n-Undecane sample.
-
Inert purge gas (e.g., nitrogen).
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of n-undecane into an aluminum DSC pan. For liquid samples at room temperature, a fine spatula or syringe can be used.[9]
-
Hermetically seal the pan with an aluminum lid using a crimper. This is crucial to prevent the evaporation of the volatile this compound during heating.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -70°C).
-
Ramp the temperature from -70°C to 20°C at a controlled heating rate of 10°C/min.[6]
-
Hold the sample at 20°C for 2 minutes to ensure complete melting.
-
Cool the sample from 20°C back to -70°C at a controlled rate of 10°C/min to observe the crystallization behavior.[6]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.
-
The latent heat of fusion (ΔHₘ) is calculated by integrating the area of the melting peak. The DSC software will typically perform this calculation automatically.
-
Similarly, the crystallization temperature (T꜀) and latent heat of crystallization (ΔH꜀) are determined from the exothermic peak during the cooling cycle.
-
Caption: Experimental workflow for DSC analysis of this compound.
Protocol 2: Synthesis and Characterization of Encapsulated this compound with a PMMA Shell
Objective: To synthesize microcapsules of this compound with a poly(methyl methacrylate) (PMMA) shell via suspension polymerization and to characterize their morphology, thermal properties, and chemical composition. This protocol is based on established methods for microencapsulating n-alkanes.[3][6]
Materials:
-
n-Undecane (core material).
-
Methyl methacrylate (MMA) (shell material).
-
Pentaerythritol triacrylate (PETRA) (cross-linking agent).
-
Styrene/maleic anhydride copolymer (SMA) (emulsifier).
-
Deionized water.
-
Mechanical stirrer.
-
Reaction vessel with temperature control.
-
Scanning Electron Microscope (SEM).
-
Differential Scanning Calorimeter (DSC).
-
Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Emulsion Preparation:
-
In a reaction vessel, dissolve a specific amount of SMA emulsifier (e.g., 7% by weight of the total emulsion) in deionized water with stirring.
-
In a separate container, mix n-undecane, MMA, and PETRA at a desired core-to-shell ratio (e.g., 2.5:1).[6]
-
Slowly add the oil phase (this compound/MMA/PETRA mixture) to the aqueous phase while stirring at a high speed (e.g., 2000 rpm) to form a stable oil-in-water emulsion.[6]
-
-
Suspension Polymerization:
-
Heat the emulsion to a specific reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere to initiate the polymerization of MMA.
-
Maintain the reaction for a set duration (e.g., 2-4 hours) with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification and Drying:
-
Filter the resulting microcapsule suspension and wash with deionized water and ethanol to remove unreacted monomers and emulsifier.
-
Dry the microcapsules in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Characterization:
-
Morphological Analysis (SEM): Mount a small amount of the dried microcapsules on an SEM stub and sputter-coat with a conductive material (e.g., gold). Observe the surface morphology, particle size, and shape of the microcapsules.
-
Thermal Analysis (DSC): Perform DSC analysis on the encapsulated this compound using Protocol 1. The results will be used to determine the melting temperature and latent heat of the encapsulated PCM.
-
Chemical Characterization (FTIR): Obtain FTIR spectra of pure n-undecane, PMMA, and the synthesized microcapsules. Compare the spectra to confirm the presence of both the core and shell materials in the final product and to check for any chemical interactions.
-
Data Analysis and Interpretation:
-
Encapsulation Efficiency: The encapsulation efficiency (η) can be calculated using the following formula, which compares the latent heat of the encapsulated PCM to that of the pure core material: η (%) = (ΔH_MEPCM / ΔH_PCM) x 100 where ΔH_MEPCM is the latent heat of the microencapsulated PCM and ΔH_PCM is the latent heat of the pure n-undecane.[3]
-
Thermal Cycling Stability: To assess the long-term reliability of the encapsulated PCM, subject the microcapsules to a large number of heating and cooling cycles (e.g., 200 cycles) and then perform DSC analysis to determine any changes in the thermal properties. A minimal decrease in the latent heat of fusion indicates good thermal stability.[6]
Safety and Handling Considerations
This compound is a flammable liquid and vapor.[10][11] It is essential to handle it in a well-ventilated area, away from heat, sparks, and open flames.[10][11] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, use absorbent materials and avoid contact with skin and eyes.[12] Store this compound in a tightly closed container in a cool, dry place.[10][11]
Conclusion
This compound is a promising phase change material for low-temperature thermal energy storage applications. Its favorable phase transition temperature and high latent heat of fusion make it particularly suitable for cold chain logistics and other temperature-sensitive applications. While challenges such as leakage and low thermal conductivity exist, they can be effectively addressed through microencapsulation. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and validation of this compound-based PCMs, enabling researchers and professionals to develop innovative and reliable thermal energy storage solutions.
References
- Preparation and Performance Study of n-Undecane Phase Change Cold Storage M
- A Comparative Guide to the Thermal Analysis of 3-Oxaspiro[5.5]this compound-2,4-dione by Differential Scanning Calorimetry. Benchchem.
- Preparation and Performance Study of n-Undecane Phase Change Cold Storage M
- Preparation and Performance Study of n-Undecane Phase Change Cold Storage M
- Preparation and Performance Study of n-Undecane Phase Change Cold Storage M
- Solid–Liquid Phase Equilibrium of the n-Nonane + n-Undecane System for Low-Temperature Thermal Energy Storage. (2025-08-10).
- Measurements and Calculations of Thermal Conductivity for Liquid n-octane and n-decane.
- Nano-Encapsulated n-Nonadecane Using Vinyl Copolymer Shell for Thermal Energy Storage Medium. (2015-07-28).
- Chemical Properties of this compound (CAS 1120-21-4). Cheméo.
- Evaluation of the n-undecane thermal conductivity correlation for the primary data.
- Microencapsulated n-octadecane with different methylmethacrylate-based copolymer shells as phase change materials for thermal energy storage. (2025-08-09).
- Safety Data Sheet: n-Undecane. Chemos GmbH&Co.KG.
- Flowchart of preparation of n-undecane phase change material microcapsules.
- This compound, 100mL - HAZM
- Safety Data Sheet: this compound (and) Tridecane. (2024-08-08). Chemos GmbH&Co.KG.
- This compound. National Institute of Standards and Technology.
- This compound MSDS. Cosmo Bio USA.
- Application Notes & Protocols: Nonadecane in Phase Change Material (PCM)
- This compound,n-Hendecane,Cas No.:1120-21-4. Echemi.
- 127 this compound chains in crystalline form (this figure has been....
- Alkane Formulation's Impact on Energy Storage Systems. (2026-01-01). [No Source Found].
- This compound. National Institute of Standards and Technology.
- Phase Equilibrium of n-Nonane plus n-Decane for Low-Temperature Thermal Energy Storage: Insights into Odd-Even Effects. İstanbul Kültür Üniversitesi.
- This compound.
- This compound. National Institute of Standards and Technology.
- This compound. Wikipedia.
- Wh
- Enthalpy curves for pentadecane / undecanol 55:45 w/w.
- DSC purity determin
- Long-term thermal and chemical reliability study of different organic phase change materials for thermal energy storage applications.
- Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition.
- Measurements and calculations of thermal conductivity for liquid n-octane and n-decane. (2021-04-01). Semantic Scholar.
- A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science.
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- 4. Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Alkane Formulation's Impact on Energy Storage Systems [eureka.patsnap.com]
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- 12. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for n-Undecane Microencapsulation in Cold Storage Applications
Introduction: The Imperative for Advanced Cold Storage Solutions
The reliable preservation of temperature-sensitive materials, ranging from biomedical samples and pharmaceuticals to perishable goods in the cold chain, necessitates advanced thermal energy storage (TES) solutions. Phase change materials (PCMs) are at the forefront of this technological evolution, prized for their ability to absorb and release large amounts of latent heat at a nearly constant temperature. n-Undecane, a paraffin hydrocarbon, is a particularly promising PCM for cold storage applications due to its suitable phase transition temperature of approximately -26°C and a high latent heat of fusion.[1]
However, the practical application of liquid n-undecane is hampered by its tendency to leak during phase transitions, which can lead to contamination and a loss of thermal performance. Microencapsulation offers an elegant solution to this challenge by enclosing the n-undecane core within a stable polymeric shell. This not only prevents leakage but also increases the heat transfer surface area and improves the material's handling properties, allowing for its incorporation into various matrices such as textiles, building materials, and thermal fluids.
This comprehensive guide provides detailed protocols and technical insights into the microencapsulation of n-undecane for researchers, scientists, and professionals in drug development and materials science. We will explore three robust polymerization techniques: suspension polymerization, in-situ polymerization, and interfacial polymerization, offering a comparative analysis to inform the selection of the most suitable method for specific application needs.
I. Synthesis of n-Undecane Microcapsules: A Comparative Methodological Approach
The choice of microencapsulation technique is critical as it dictates the morphology, size, and thermal properties of the resulting microcapsules. Here, we detail the protocols for three distinct and widely used polymerization methods.
Suspension Polymerization: A Robust and Scalable Method
Suspension polymerization is a highly effective and industrially scalable method for producing microcapsules with a well-defined core-shell structure. In this process, the monomer and the core material are immiscible with the continuous phase (typically water) and are dispersed as droplets. Polymerization is then initiated within these droplets, leading to the formation of a solid polymer shell around the n-undecane core.
Causality of Experimental Choices:
-
Shell Material: Polymethyl methacrylate (PMMA) is an excellent choice for the shell due to its good mechanical strength, thermal stability, and chemical inertness, ensuring the integrity of the microcapsules during thermal cycling.[1]
-
Emulsifier: The selection of an appropriate emulsifier is crucial for controlling the droplet size and stability of the emulsion. Styrene/maleic anhydride (SMA) copolymer has been shown to yield microcapsules with superior thermal performance and morphology compared to other emulsifiers like Tween-80.[1]
-
Initiator: Azobisisobutyronitrile (AIBN) is a common oil-soluble initiator used in free-radical polymerization. Its decomposition rate is temperature-dependent, allowing for controlled initiation of the polymerization process.
Experimental Workflow for Suspension Polymerization:
Caption: Workflow for n-undecane microencapsulation via suspension polymerization.
Detailed Protocol for Suspension Polymerization:
-
Oil Phase Preparation: In a beaker, combine a specific mass of n-undecane, methyl methacrylate (MMA), a cross-linking agent such as pentaerythritol triacrylate (PETRA), and an initiator like azobisisobutyronitrile (AIBN). A typical core-to-shell ratio to start with is 2.5:1 by mass.[1] Ultrasonically mix these components until a homogeneous oil phase is formed.
-
Aqueous Phase Preparation: In a separate reactor vessel, dissolve the emulsifier (e.g., 7% styrene/maleic anhydride copolymer by mass of the oil phase) in distilled water and stir until the solution is clear.[2]
-
Emulsification: Heat the aqueous phase to 50°C and add the oil phase while stirring at a high speed (e.g., 2000 rpm) for 15 minutes to form a stable oil-in-water emulsion.[1] The emulsification speed is a critical parameter that influences the final particle size of the microcapsules.
-
Polymerization: After emulsification, reduce the stirring speed to a constant 300 rpm and purge the system with nitrogen. Increase the temperature to 85°C and maintain for 3 hours to ensure complete polymerization.
-
Work-up: Allow the suspension to cool to room temperature. The resulting microcapsules can then be collected by filtration, washed several times with distilled water and ethanol to remove any unreacted monomers and emulsifier, and finally dried in an oven.
In-Situ Polymerization: Forming the Shell from the Continuous Phase
In-situ polymerization is characterized by the formation of the shell material from monomers that are initially dissolved in the continuous phase. The polymerization occurs at the surface of the dispersed core droplets. This method is particularly well-suited for creating microcapsules with aminoplast resin shells, such as melamine-formaldehyde (MF).
Causality of Experimental Choices:
-
Shell Material: Melamine-formaldehyde resin is a thermosetting polymer that forms a highly cross-linked and robust shell, providing excellent thermal and mechanical stability to the microcapsules.
-
Emulsifier: A styrene-maleic anhydride (SMA) copolymer can also be effectively used here to stabilize the n-undecane droplets in the aqueous phase.
-
pH Control: The polymerization of MF resin is acid-catalyzed. Therefore, the pH of the system must be carefully controlled to initiate and sustain the polymerization process at the desired rate.
Experimental Workflow for In-Situ Polymerization:
Caption: Workflow for n-undecane microencapsulation via in-situ polymerization.
Detailed Protocol for In-Situ Polymerization:
-
Melamine-Formaldehyde Prepolymer Synthesis: In a beaker, dissolve melamine in a formaldehyde solution (e.g., 37 wt%) with distilled water. Adjust the pH to 8.5-9.0 using a base like triethanolamine. Heat the mixture to approximately 70°C and stir until the solution becomes clear, indicating the formation of the prepolymer.[3]
-
Emulsion Formation: In a separate reactor, emulsify n-undecane in an aqueous solution of an emulsifier (e.g., SMA copolymer) by stirring at a high rate to achieve the desired droplet size.
-
Polymerization: Add the prepared MF prepolymer solution to the n-undecane emulsion. Lower the pH of the mixture to the acidic range (e.g., pH 4-5) using an acid like acetic acid to catalyze the polymerization of the resin. Heat the mixture (e.g., to 70-80°C) and continue stirring for several hours to allow for the complete formation of the MF shell around the n-undecane droplets.
-
Work-up: After the reaction is complete, cool the suspension to room temperature. The microcapsules are then collected by filtration, washed with water and ethanol, and dried.
Interfacial Polymerization: Shell Formation at the Liquid-Liquid Interface
Interfacial polymerization involves the reaction of two different monomers at the interface of two immiscible liquids. One monomer is dissolved in the dispersed phase (with the core material), and the other is in the continuous phase. This technique allows for the formation of a thin and uniform polymer shell. Polyurethane is a common shell material synthesized via this method.
Causality of Experimental Choices:
-
Shell Material: Polyurethane is formed by the reaction of an isocyanate and a polyol. This reaction is rapid at the interface and forms a durable and flexible shell suitable for containing the PCM.
-
Monomer Selection: A diisocyanate (e.g., polymethylene polyphenylene isocyanate - PAPI) is dissolved in the oil phase with n-undecane, while a polyol (e.g., polyethylene glycol - PEG) is dissolved in the aqueous phase.[4]
-
Emulsifier: Polyvinyl alcohol (PVA) is often used as a stabilizer in this system due to its amphiphilic nature, which effectively stabilizes the oil droplets in the aqueous medium.[4]
Experimental Workflow for Interfacial Polymerization:
Caption: Workflow for n-undecane microencapsulation via interfacial polymerization.
Detailed Protocol for Interfacial Polymerization:
-
Oil Phase Preparation: Dissolve the isocyanate monomer (e.g., PAPI) and n-undecane in a suitable solvent like toluene.[4]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 2 wt% PVA).[4]
-
Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed (e.g., 15,000 rpm) for a few minutes to form a stable microemulsion.[4]
-
Polymerization: To the emulsion, add the aqueous solution of the polyol monomer (e.g., PEG). The polymerization reaction will commence at the oil-water interface. The reaction can be allowed to proceed at room temperature or with gentle heating to ensure completion.
-
Work-up: Once the polymerization is complete, the microcapsules are collected by filtration, washed thoroughly to remove unreacted monomers and solvent, and then dried.
II. Characterization of n-Undecane Microcapsules
A thorough characterization of the synthesized microcapsules is essential to validate their suitability for cold storage applications. The key properties to evaluate are morphology, particle size, thermal characteristics, and thermal stability.
Morphological and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a powerful technique to visualize the surface morphology and structure of the microcapsules. Ideally, the microcapsules should be spherical with a smooth and compact surface, indicating a complete and uniform shell. The particle size and size distribution can be determined from SEM images or by using a laser particle size analyzer.
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC) is used to determine the phase change temperature and latent heat of the microencapsulated n-undecane. The DSC thermogram will show endothermic and exothermic peaks corresponding to the melting and freezing of the n-undecane core, respectively. The encapsulation efficiency can be calculated from the DSC data.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information about the thermal stability of the microcapsules and the mass percentage of the core material. The TGA curve shows the weight loss of the sample as a function of temperature, which can be used to identify the decomposition temperatures of the core and shell materials.
Table 1: Comparative Properties of n-Undecane Microcapsules Synthesized by Different Methods
| Property | Suspension Polymerization (PMMA Shell) | In-Situ Polymerization (MF Shell) | Interfacial Polymerization (PU Shell) |
| Morphology | Spherical, smooth surface[1] | Spherical, can have a rougher surface | Spherical, uniform shell[4] |
| Average Particle Size | 10 - 30 µm (tunable with emulsification speed)[1] | 1 - 20 µm (dependent on stirring rate) | 9 - 17 µm[4] |
| Melting Temperature | ~ -22 °C[1] | Similar to bulk n-undecane | Similar to bulk n-undecane |
| Latent Heat of Fusion | Up to 120.3 kJ/kg[1] | Typically high, dependent on core content | 50 - 132 J/g (dependent on core loading)[4] |
| Encapsulation Efficiency | Up to 83.3%[1] | Generally high | Up to 67%[4] |
| Thermal Stability | Good, stable up to temperatures well above the operating range | Excellent, MF shell is very stable | Good, dependent on PU composition |
III. Applications in Cold Storage
Microencapsulated n-undecane can be readily integrated into various materials to enhance their thermal energy storage capacity for cold storage applications.
-
Cold Chain Logistics: The microcapsules can be incorporated into the packaging materials of shipping containers for pharmaceuticals, vaccines, and food products to maintain a stable low-temperature environment during transit, reducing the reliance on energy-intensive refrigeration systems.[1]
-
Biomedical and Pharmaceutical Storage: They can be embedded in the walls of refrigerators and freezers used for storing sensitive biological samples and drugs, providing thermal buffering during power outages and reducing temperature fluctuations.
-
Cryogenic Protection: In applications requiring protection from freezing, these microcapsules can be incorporated into textiles and coatings to provide a passive thermal regulation system.
IV. Conclusion
The microencapsulation of n-undecane presents a highly effective strategy for developing advanced cold storage materials. By selecting the appropriate synthesis method—suspension, in-situ, or interfacial polymerization—researchers can tailor the properties of the microcapsules to meet the specific demands of their applications. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis, characterization, and implementation of these innovative thermal energy storage materials. The continued development of n-undecane microcapsules holds significant promise for improving the efficiency, reliability, and sustainability of cold storage technologies across various scientific and industrial sectors.
V. References
-
Voronin, D., Mendgaziev, R., Sayfutdinova, A., Kugai, M., Rubtsova, M., Cherednichenko, K., Shchukin, D., & Vinokurov, V. (2023). Phase-Change Microcapsules with a Stable Polyurethane Shell through the Direct Crosslinking of Cellulose Nanocrystals with Polyisocyanate at the Oil/Water Interface of Pickering Emulsion. Materials, 16(1), 29. Available at: [Link]
-
Yan, L., Wang, Y., Lu, S., & Zhang, Z. (2024). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material. Materials, 17(7), 1529. Available at: [Link]
-
Yan, L., et al. (2021). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material. MDPI. Available at: [Link]
-
Zhu, Y., et al. (2012). Preparation and characterization of melamine-formaldehyde resin micro and nanocapsules filled with n-dodecane. Journal of Macromolecular Science, Part B, 51(10), 1976-1990. Available at: [Link]
-
Zhang, H., & Wang, X. (2009). Synthesis and properties of microencapsulated n-octadecane with melamine–formaldehyde resin shell. Materials Chemistry and Physics, 113(2-3), 839-845.
-
Lee, H. Y., et al. (2002). Microencapsulation of fragrant oil with melamine-formaldehyde resin. Journal of microencapsulation, 19(5), 559-569. Available at: [Link]
Sources
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- 2. Polyurethane/n-Octadecane Phase-Change Microcapsules via Emulsion Interfacial Polymerization: The Effect of Paraffin Loading on Capsule Shell Formation and Latent Heat Storage Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Strategic Application of Undecane as a Distillation Chaser in Pharmaceutical Development and Manufacturing
Abstract
In the landscape of pharmaceutical synthesis and drug development, the complete removal of residual solvents is a critical step governed by stringent regulatory standards. High-boiling point solvents, while often necessary for specific reaction conditions, present a significant purification challenge. This application note provides a comprehensive technical guide on the use of undecane as a distillation chaser, a powerful technique to facilitate the removal of these tenacious residual solvents. We will delve into the physicochemical principles underpinning the function of a distillation chaser, provide detailed protocols for its application, and offer a comparative analysis with other common chaser solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows and ensure the highest purity of their active pharmaceutical ingredients (APIs).
Introduction: The Challenge of High-Boiling Residual Solvents
The synthesis of complex pharmaceutical molecules often necessitates the use of a diverse array of organic solvents. While many of these are volatile and easily removed, some reactions require high-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to achieve desired reaction kinetics and solubility profiles. However, the very properties that make these solvents effective in a reaction—their high boiling points—make them difficult to remove during downstream processing.[1]
Residual solvents are not therapeutically beneficial and can be toxic, impacting the safety and stability of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the permissible levels of residual solvents in pharmaceutical products.[3] Traditional methods for removing high-boiling solvents, such as prolonged vacuum drying at elevated temperatures, can be time-consuming, energy-intensive, and may lead to thermal degradation of the desired compound.[4][5]
The Principle of the Distillation Chaser
A distillation chaser is a high-boiling, inert solvent that is intentionally added to a mixture to facilitate the removal of a more volatile, yet still high-boiling, residual solvent.[6] The primary mechanism of a distillation chaser relies on the principles of fractional distillation and Raoult's Law.[7][8]
The chaser solvent should possess the following key characteristics:
-
Higher Boiling Point: It must have a significantly higher boiling point than the residual solvent being removed.
-
Chemical Inertness: It should not react with the product or any other components in the mixture.
-
Low Volatility: It should have a low vapor pressure at the distillation temperature of the residual solvent.
-
Good Solubility: It should be miscible with the residual solvent to ensure a homogeneous mixture.
-
Ease of Removal (if necessary): In some cases, the chaser itself may need to be removed in a subsequent step, so its properties should allow for this.
The addition of a distillation chaser effectively lowers the partial vapor pressure of the target residual solvent, allowing it to be distilled off at a lower temperature or more efficiently at a given temperature. As the chaser solvent vaporizes, it physically "chases" the residual solvent vapors up the distillation column, preventing condensation and reflux back into the distillation pot.[6] This is particularly effective in fractional distillation setups with packed columns, where the chaser vapors heat the packing material and drive the trapped residual solvent forward.[6]
This compound: An Ideal Distillation Chaser
This compound (n-undecane), a linear alkane with the chemical formula C₁₁H₂₄, is an excellent choice for a distillation chaser in many pharmaceutical applications.[9] Its physicochemical properties align well with the requirements for an effective chaser solvent.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [9] |
| Molecular Weight | 156.31 g/mol | [9] |
| Boiling Point | 196 °C (385 °F) | [9] |
| Melting Point | -26 °C (-15 °F) | [9] |
| Density | 0.74 g/mL at 20 °C | [9] |
| Vapor Pressure | 0.41 mmHg at 25 °C | [9] |
| Solubility in Water | Insoluble | [9] |
| Solubility in Organic Solvents | Soluble in most common organic solvents | [9] |
| Chemical Reactivity | Low, typical of alkanes | [10] |
Advantages of this compound as a Distillation Chaser
-
Optimal Boiling Point: With a boiling point of 196 °C, this compound is effective at chasing a wide range of common high-boiling solvents like DMF (153 °C), DMSO (189 °C), and NMP (202 °C), while still being distillable under vacuum if necessary.
-
Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with sensitive functional groups present in active pharmaceutical ingredients.[10]
-
Non-Polar Nature: Its non-polar character makes it a good solvent for other non-polar to moderately polar organic molecules, ensuring miscibility with many residual solvents.
-
Low Toxicity: Compared to many other high-boiling organic solvents, this compound has a relatively low toxicity profile.
-
Readily Available and Cost-Effective: this compound is a readily available and relatively inexpensive solvent.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as a distillation chaser. The specific parameters, such as temperature, pressure, and solvent volumes, should be optimized for each specific application.
Laboratory-Scale Protocol for Residual Solvent Removal
This protocol is suitable for small-scale synthesis and purification in a research and development setting.
Materials:
-
Round-bottom flask containing the crude product with the high-boiling residual solvent.
-
Distillation apparatus (simple or fractional, depending on the boiling point difference).
-
Heating mantle with a stirrer.
-
Thermometer and adapter.
-
Condenser.
-
Receiving flask.
-
Vacuum source (if performing vacuum distillation).
-
This compound (high purity).
-
Boiling chips or magnetic stir bar.
Procedure:
-
Initial Concentration: If possible, concentrate the crude product mixture under reduced pressure to remove the bulk of any lower-boiling solvents.
-
Addition of this compound: To the concentrated mixture in the round-bottom flask, add a volume of this compound that is typically 1 to 3 times the estimated volume of the residual high-boiling solvent. Add a few boiling chips or a magnetic stir bar.
-
Apparatus Assembly: Assemble the distillation apparatus. For fractional distillation, a short Vigreux column is often sufficient. Ensure all joints are properly sealed.[11]
-
Heating and Distillation: Begin heating the mixture with stirring. The temperature should be gradually increased to the boiling point of the residual solvent at the operating pressure (atmospheric or vacuum).
-
Collection of Distillate: Collect the distillate, which will primarily be the residual solvent. The temperature at the distillation head should remain relatively constant during this phase.[12]
-
Endpoint Determination: A sharp rise in the temperature at the distillation head towards the boiling point of this compound indicates that the majority of the residual solvent has been removed.
-
Cooling and Work-up: Once the distillation is complete, turn off the heat and allow the apparatus to cool. The product, now free of the high-boiling residual solvent, will be dissolved or suspended in this compound.
-
Product Isolation: The product can be isolated from the this compound by various methods, such as precipitation by adding an anti-solvent, crystallization, or chromatography.
Process-Scale Considerations
For larger-scale pharmaceutical manufacturing, the principles remain the same, but the equipment and process control are more sophisticated.
-
Jacketed Reactors: The distillation is typically carried out in a glass-lined or stainless steel jacketed reactor equipped with an agitator and a temperature control unit.
-
Packed Columns: For more efficient separation, packed distillation columns are often employed.
-
Process Analytical Technology (PAT): In-line monitoring techniques, such as GC or spectroscopy, can be used to monitor the concentration of the residual solvent in the distillate and determine the endpoint of the distillation.
-
Solvent Recovery: At an industrial scale, the recovery and recycling of both the residual solvent and the this compound chaser are important for economic and environmental reasons.
Visualization of the Distillation Process
Distillation Setup
Caption: A typical fractional distillation setup for using a chaser solvent.
Mechanism of Action
Caption: The role of this compound in facilitating the removal of residual solvent.
Comparative Analysis of Distillation Chasers
While this compound is an excellent choice in many scenarios, other high-boiling solvents can also be used as distillation chasers. The selection of the most appropriate chaser depends on the specific properties of the residual solvent and the product.
| Chaser Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| This compound | 196 | Chemically inert, low toxicity, good availability. | Non-polar, may not be suitable for highly polar systems. |
| Dodecane | 216 | Similar to this compound, but with a higher boiling point. | Higher boiling point can make it more difficult to remove. |
| Toluene | 111 | Good solvent for many organic compounds. | Lower boiling point limits its use to lower-boiling residual solvents; higher toxicity. |
| p-Cymene | 177 | Good solvent properties. | Can be more reactive than alkanes. |
| Anisole | 154 | Good solvent for a range of polarities. | Can be reactive under certain conditions. |
Safety, Handling, and Disposal
This compound is a flammable liquid and should be handled with appropriate safety precautions.[13]
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition.[13]
-
Disposal: Dispose of this compound and any this compound-containing waste in accordance with local, state, and federal regulations. It should be treated as a hazardous waste.
Conclusion
The use of this compound as a distillation chaser is a highly effective and practical technique for the removal of high-boiling residual solvents in pharmaceutical development and manufacturing. Its favorable physicochemical properties, including its high boiling point, chemical inertness, and low toxicity, make it a superior choice in many applications. By understanding the principles of distillation chasers and following proper experimental protocols, researchers and process chemists can significantly improve the efficiency of their purification processes, leading to higher purity products and compliance with regulatory standards.
References
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Anonymous. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution? Quora. [Link]
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Anonymous. (2017, June 22). How do organic chemists remove solvents with high boiling points from solution?. Quora. [Link]
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Ecolink, Inc. (2016, February 2). Recycling High Boiling Solvents Through Boiling: An Overview. Ecolink. [Link]
- Google Patents. (n.d.). US10233410B2 - Minimum boiling azeotrope of n-butyl-3-hydroxybutyrate and n-undecane and application of the azeotrope to solvent cleaning.
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Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents. [Link]
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U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. [Link]
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Research India Publications. (n.d.). Entrainer Selection Approach for Distillation Column. Research India Publications. [Link]
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Undecane in Material Science: Advanced Application Notes and Protocols
Introduction
Undecane (n-C11H24), a linear alkane, is emerging as a versatile component in advanced materials design. Its well-defined physicochemical properties, including its melting point, hydrophobicity, and role as a non-polar solvent, make it a valuable material for a range of applications. This guide provides in-depth technical notes and detailed experimental protocols for researchers, scientists, and drug development professionals exploring the use of this compound in phase change materials (PCMs) for thermal energy storage, as a boundary lubricant, in the synthesis of nanoparticles, and as a processing aid in polymers.
This compound as a Phase Change Material (PCM) for Thermal Energy Storage
This compound is an excellent candidate for low-temperature thermal energy storage, particularly for applications like cold chain logistics, due to its suitable phase transition temperature of approximately -26°C and a significant latent heat of fusion.[1] To overcome the issue of leakage in its liquid state, this compound is often encapsulated within a stable polymer shell, creating microencapsulated phase change materials (MEPCMs).
Application Note: Microencapsulation of this compound for Cold Storage
The encapsulation of this compound in a polymer shell, such as poly(methyl methacrylate) (PMMA), enhances its utility by preventing leakage, increasing the heat transfer area, and improving its handling properties. The selection of appropriate emulsifiers and the optimization of process parameters like the core-to-shell ratio and emulsification speed are critical for producing MEPCMs with high encapsulation efficiency and thermal energy storage capacity.[1][2]
Experimental Protocol: Synthesis of this compound/PMMA Microcapsules via Suspension Polymerization
This protocol details the preparation of this compound-core/PMMA-shell microcapsules.
Materials:
-
n-Undecane (core material)
-
Methyl methacrylate (MMA) (shell monomer)
-
Styrene-maleic anhydride (SMA) copolymer (emulsifier)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Pentaerythritol tetraacrylate (PETRA) (cross-linking agent)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Dissolve a specific amount of SMA emulsifier in distilled water with stirring until a clear solution is obtained.
-
Oil Phase Preparation: In a separate beaker, mix n-undecane, MMA, AIBN, and PETRA.
-
Emulsification: Heat both the aqueous and oil phases to 50°C. Add the oil phase to the aqueous phase while stirring at a high speed (e.g., 2000 rpm) for 15 minutes to form a stable oil-in-water emulsion.
-
Polymerization: Transfer the emulsion to a three-neck flask equipped with a condenser and a nitrogen inlet. Heat the mixture to 85°C under a nitrogen atmosphere with continuous stirring at a lower speed (e.g., 300 rpm) for 3 hours to complete the polymerization.[1]
-
Purification: After the reaction, filter the product using a vacuum pump. Wash the microcapsules with anhydrous ethanol and then with distilled water multiple times to remove unreacted monomers and any unencapsulated this compound.[1]
-
Drying: Dry the purified microcapsules in an oven at 45°C to obtain a fine powder.[1]
Characterization:
-
Morphology: Analyze the shape and surface of the microcapsules using Scanning Electron Microscopy (SEM).
-
Thermal Properties: Determine the phase change temperature and latent heat of fusion using Differential Scanning Calorimetry (DSC).
-
Chemical Structure: Confirm the encapsulation of this compound within the PMMA shell using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Particle Size: Measure the particle size distribution using laser particle size analysis.
Data Summary: Influence of Process Parameters on this compound MEPCMs
| Parameter | Optimal Value | Effect on MEPCM Properties | Reference |
| Emulsifier | SMA | Produces a complete core-shell structure with superior thermal performance. | [1][2] |
| Emulsifier Dosage | 7% | Leads to the highest phase change enthalpy. | [1][2] |
| Core-to-Wall Ratio | 2.5:1 | Maximizes the phase transition enthalpy and encapsulation rate. | [1][2] |
| Emulsification Speed | 2000 rpm | Results in the best microscopic morphology and highest phase transition enthalpy. | [1][2] |
Workflow Diagram: Synthesis of this compound Microcapsules
Caption: Workflow for evaluating the tribological properties of this compound.
This compound in Nanoparticle Synthesis
The non-polar and inert nature of this compound makes it a suitable solvent or medium for the synthesis of various nanoparticles, particularly metal and semiconductor nanoparticles. [2]It provides a controlled environment for nucleation and growth, influencing the size, shape, and surface properties of the resulting nanoparticles. [2]
Application Note: this compound as a Solvent for Gold Nanoparticle Synthesis
In the synthesis of gold nanoparticles (AuNPs), this compound can serve as a high-boiling-point solvent, allowing for precise temperature control during the reaction. The choice of solvent can impact the kinetics of the reduction of the gold precursor and the subsequent growth of the nanoparticles.
Experimental Protocol: Synthesis of Gold Nanoparticles in this compound
This protocol is a modified approach for the synthesis of AuNPs in a non-polar solvent like this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O) (precursor)
-
Oleylamine (reducing and capping agent)
-
n-Undecane (solvent)
-
Ethanol (for precipitation)
-
Hexane (for dispersion)
Procedure:
-
Precursor Solution: In a three-neck flask equipped with a condenser and a thermocouple, dissolve a specific amount of HAuCl4·3H2O in a mixture of this compound and oleylamine under vigorous stirring.
-
Heating and Reduction: Heat the mixture to a specific temperature (e.g., 120°C) under a nitrogen atmosphere. The color of the solution will change, indicating the formation of gold nanoparticles. Maintain this temperature for a set duration (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the gold nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove excess reagents.
-
-
Dispersion: Disperse the final gold nanoparticles in a non-polar solvent like hexane for storage and characterization.
Characterization:
-
Optical Properties: Analyze the surface plasmon resonance (SPR) peak using UV-Vis Spectroscopy to confirm the formation of AuNPs and estimate their size.
-
Morphology and Size: Determine the size, shape, and size distribution of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Crystallinity: Analyze the crystal structure using X-ray Diffraction (XRD).
Data Summary: Factors Influencing Gold Nanoparticle Synthesis in this compound
| Parameter | Effect on Nanoparticle Properties |
| Reaction Temperature | Higher temperatures generally lead to larger nanoparticles. |
| Precursor to Capping Agent Ratio | Affects the final size and stability of the nanoparticles. |
| Reaction Time | Longer reaction times can lead to an increase in particle size. |
Workflow Diagram: Synthesis of Gold Nanoparticles in this compound
Caption: Workflow for the synthesis of gold nanoparticles using this compound as a solvent.
This compound as a Processing Aid in Polymers
In polymer processing, additives are often used to improve the flow properties of the polymer melt, reduce processing temperatures, and enhance the quality of the final product. This compound, with its low viscosity and compatibility with non-polar polymers, has the potential to act as a processing aid or an external plasticizer.
Application Note: this compound as a Processing Aid for Polypropylene
When blended with polypropylene (PP), this compound can reduce the melt viscosity, leading to a higher melt flow index (MFI). This can facilitate processing operations like extrusion and injection molding by lowering the required processing pressure and temperature, potentially leading to energy savings and increased production rates. [3]
Experimental Protocol: Evaluating the Effect of this compound on the Melt Flow Index of Polypropylene
This protocol describes how to determine the effectiveness of this compound as a processing aid for polypropylene.
Materials:
-
Polypropylene (PP) pellets
-
n-Undecane
-
Twin-screw extruder
-
Melt flow indexer
Procedure:
-
Compounding:
-
Dry the PP pellets to remove any moisture.
-
Prepare blends of PP with varying concentrations of this compound (e.g., 1%, 2%, 5% by weight).
-
Melt-blend the PP and this compound using a twin-screw extruder to ensure homogeneous mixing.
-
Pelletize the resulting blends.
-
-
Melt Flow Index (MFI) Measurement:
-
Determine the MFI of the pure PP and the PP/undecane blends according to ASTM D1238 standard.
-
Use a standard load (e.g., 2.16 kg) and temperature (e.g., 230°C) for the MFI test.
-
Measure the mass of the polymer extruded through the die in 10 minutes.
-
-
Analysis:
-
Compare the MFI values of the PP/undecane blends with that of the pure PP. An increase in MFI indicates a reduction in melt viscosity and the effectiveness of this compound as a processing aid.
-
Data Summary: Expected Effect of this compound on Polypropylene Properties
| Property | Expected Effect of Adding this compound | Measurement Technique |
| Melt Flow Index (MFI) | Increase | Melt Flow Indexer (ASTM D1238) |
| Melt Viscosity | Decrease | Capillary Rheometer |
| Extrusion Pressure | Decrease | Pressure transducer on the extruder |
Workflow Diagram: Evaluating this compound as a Polymer Processing Aid
Caption: Workflow for assessing the impact of this compound as a processing aid for polypropylene.
Conclusion
This compound is a multifaceted material with significant potential in various areas of material science. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and harness the unique properties of this compound in developing innovative materials and technologies. Further research into the specific interactions of this compound at interfaces and within polymer matrices will undoubtedly unveil even more applications for this versatile alkane.
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Stadermann, M., et al. (2015). Fabrication of Large-area Free-standing Ultrathin Polymer Films. Journal of Visualized Experiments, (100), e52832. [Link]
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Kaleli, H. (2016). New Universal Tribometer as Pin or Ball-on-Disc and Reciprocating Pin-on-Plate Types. Tribology in Industry, 38(2), 235-240. [Link]
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Application Note: A Strategic Approach to Gas Chromatography Column Selection for the Analysis of Undecane
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the selection of an appropriate gas chromatography (GC) column for the analysis of undecane. Moving beyond a simple recitation of steps, this document delves into the fundamental principles governing chromatographic separation of non-polar analytes. It offers a strategic framework for researchers, scientists, and drug development professionals to make informed decisions in method development. This application note emphasizes the causal relationships between analyte properties, stationary phase chemistry, and column dimensions to ensure robust and reliable analytical outcomes.
Introduction: The Central Role of the Column in Gas Chromatography
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] The heart of the GC system is the column, where the critical process of separation occurs.[2] The selection of an appropriate GC column is paramount for achieving high-resolution separation.[3] An optimized separation begins with the thoughtful choice of the column, as it dictates the resolution, efficiency, and overall quality of the analysis.[3][4] This guide will specifically address the nuanced process of selecting a GC column for the analysis of this compound, a non-polar n-alkane.
This compound (C11H24) is a saturated hydrocarbon with a boiling point of approximately 196 °C.[5] Its non-polar nature is the primary determinant in the selection of a suitable stationary phase. The principle of "like dissolves like" is the cornerstone of this selection process, dictating that a non-polar analyte will be best retained and separated by a non-polar stationary phase.[3][4]
The "Like Dissolves Like" Principle in this compound Analysis
The separation of non-polar alkanes such as this compound is primarily governed by the "like dissolves like" principle, making non-polar stationary phases the industry standard.[3] On these columns, alkanes are separated predominantly by their boiling points, with lower boiling point compounds eluting first.[3] The interactions between the non-polar this compound molecules and a non-polar stationary phase are mainly dispersive van der Waals forces.[6]
Stationary Phase Selection for this compound
The choice of stationary phase is the most critical decision in column selection as it has the greatest impact on selectivity and resolution.[7] For the analysis of this compound, several non-polar to intermediate-polarity stationary phases are viable options.
Non-Polar Stationary Phases
Non-polar GC columns are the preferred choice for the separation of non-polar compounds like alkanes.[8] The elution order on these columns generally follows the boiling points of the analytes.
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1): This is the most common and least selective stationary phase. It is an excellent starting point for the analysis of a non-polar compound like this compound. Its primary separation mechanism is based on the boiling points of the analytes.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5): This phase is slightly more polar than 100% dimethylpolysiloxane due to the presence of phenyl groups. While still considered non-polar, the phenyl groups can introduce a degree of polarizability-based selectivity, which can be beneficial for separating this compound from other aromatic or unsaturated hydrocarbons. For the analysis of this compound as a single analyte, the difference in performance compared to a 100% dimethylpolysiloxane phase may be minimal. However, it is a versatile phase for general hydrocarbon analysis.[9]
Intermediate and Polar Stationary Phases
For the specific analysis of this compound, particularly if it is the primary analyte of interest and the sample matrix is not complex, polar stationary phases are generally not recommended. Polar columns are designed for the separation of polar compounds, and the interaction with non-polar this compound would be weak, leading to poor retention and peak shape.[10][11]
The Critical Role of Column Dimensions
Once the stationary phase is selected, the physical dimensions of the column—length, internal diameter (ID), and film thickness—must be considered to optimize the separation.[4][12]
Column Length
Column length directly affects resolution and analysis time.[2][12]
-
Longer columns (e.g., 30 m, 60 m): Provide higher resolution due to an increased number of theoretical plates.[2][7] This is beneficial for complex samples where this compound may be co-eluting with other components. However, longer columns also lead to longer analysis times and increased cost.[12][13]
-
Shorter columns (e.g., 15 m): Offer faster analysis times but with lower overall resolution.[2] For a simple analysis of a pure or nearly pure this compound standard, a shorter column may be sufficient.
Internal Diameter (ID)
The internal diameter of the column impacts both efficiency and sample capacity.[12]
-
Narrow-bore columns (e.g., 0.18 mm, 0.25 mm ID): Provide higher efficiency and better resolution.[4][12] The 0.25 mm ID is a popular choice as it offers a good balance between efficiency and sample capacity.[4]
-
Wide-bore columns (e.g., 0.32 mm, 0.53 mm ID): Have a higher sample capacity, making them suitable for trace analysis or when sample overload is a concern.[4] However, they offer lower resolution compared to narrow-bore columns.
Film Thickness
Film thickness affects the retention of the analyte and the column's capacity.[12][14]
-
Thinner films (e.g., 0.1 µm, 0.25 µm): Result in faster elution times and sharper peaks for higher boiling point compounds like this compound.[12] They are generally preferred for the analysis of compounds that are not highly volatile.
-
Thicker films (e.g., 0.5 µm, 1.0 µm): Increase retention, which is advantageous for highly volatile compounds.[14] For this compound, a standard film thickness of 0.25 µm is typically a good starting point.
Decision-Making Workflow for this compound Column Selection
The following diagram illustrates a logical workflow for selecting the optimal GC column for this compound analysis.
Caption: Decision workflow for selecting a GC column for this compound analysis.
Recommended Columns for this compound Analysis
The following table summarizes recommended column configurations for the analysis of this compound, highlighting the rationale for each selection.
| Stationary Phase | Dimensions (L x ID x df) | Primary Application | Rationale |
| 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Routine analysis of this compound | Provides a good balance of resolution, analysis time, and sample capacity. This is a standard, robust choice.[4] |
| 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Analysis of this compound in mixtures with aromatic compounds | The phenyl groups offer alternative selectivity that can aid in resolving this compound from aromatic or unsaturated hydrocarbons.[9] |
| 100% Dimethylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | High-resolution analysis of this compound in complex matrices | The increased length enhances separation efficiency for challenging samples where many components are present.[2][7] |
Detailed Experimental Protocol for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard GC-FID system. Optimization may be required based on the specific instrumentation and sample matrix.
Objective: To achieve a sharp, symmetrical peak for this compound with a stable baseline.
7.1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Hexane or other suitable non-polar solvent (GC grade)
-
Helium or Nitrogen (high purity, carrier gas)
-
Hydrogen (high purity, for FID)
-
Air (zero grade, for FID)
7.2. Recommended GC Column
-
Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
7.3. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Any standard GC with a Flame Ionization Detector (FID) | FID is a robust and sensitive detector for hydrocarbons.[15] |
| Injector | Split/Splitless | A split injection is suitable for a standard concentration of this compound to avoid column overload. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without thermal degradation.[16] |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | Prevents column overload and ensures a sharp peak shape. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Constant Flow Rate | 1.0 mL/min | An optimal flow rate for a 0.25 mm ID column.[9] |
| Oven Temperature Program | ||
| Initial Temperature | 100 °C | To ensure a focused injection onto the column. |
| Hold Time | 1 min | |
| Ramp Rate | 10 °C/min | A moderate ramp rate to achieve good peak shape and reasonable analysis time. |
| Final Temperature | 200 °C | To ensure this compound elutes in a reasonable time. |
| Final Hold Time | 2 min | To ensure elution of any less volatile components and to clean the column. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min (optimize for your detector) | |
| Air Flow | 300 mL/min (optimize for your detector) | |
| Makeup Gas (N2 or He) | 25 mL/min |
7.4. Sample Preparation
-
Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a working standard of 10 µg/mL in hexane.
7.5. Analysis Procedure
-
Equilibrate the GC system with the specified parameters.
-
Inject 1 µL of the 10 µg/mL this compound standard.
-
Acquire the chromatogram.
-
Evaluate the peak shape, retention time, and signal-to-noise ratio. Adjust parameters as necessary for optimization.
Conclusion
The selection of a GC column for the analysis of this compound is a systematic process rooted in the fundamental principles of chromatography. By considering the non-polar nature of this compound and applying the "like dissolves like" principle, a non-polar stationary phase such as 100% dimethylpolysiloxane is the logical choice. The optimization of column dimensions—length, internal diameter, and film thickness—further refines the separation, allowing for a balance between resolution, analysis time, and sample capacity. The provided protocol serves as a robust starting point for method development, empowering researchers to achieve reliable and accurate results for the analysis of this compound.
References
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- BenchChem. (2025). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
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- Element Lab Solutions. (n.d.). Optimising Gas Chromatography using Column Dimensions.
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Application Notes & Protocols: The Role and Analysis of Undecane in Biofuel Research
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the significance, production, and analysis of undecane as a key component in the development of advanced biofuels. This compound (C₁₁H₂₄), a linear alkane, is a valuable "drop-in" hydrocarbon that can be blended with or used as a substitute for conventional gasoline, diesel, and jet fuels.[1][2] We will explore the primary catalytic pathways for its synthesis from biomass-derived feedstocks, present detailed experimental protocols for its production and characterization, and discuss its impact on critical fuel properties. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure experimental reproducibility and accuracy.
Introduction: Why this compound is a Target Molecule for Biofuels
The transition away from fossil fuels necessitates the development of sustainable, renewable alternatives that are compatible with existing infrastructure. This compound, a saturated 11-carbon alkane, represents an ideal target molecule for next-generation biofuels for several key reasons:
-
Compatibility: As a hydrocarbon naturally present in petroleum distillates, this compound is fully compatible with conventional fuel systems and engines, qualifying it as a "drop-in" biofuel.[1] This eliminates the need for costly infrastructure modifications.
-
Favorable Fuel Properties: Linear alkanes in the C10-C16 range are principal components of diesel and jet fuel. This compound possesses properties, such as a high cetane number and favorable viscosity, that make it a suitable component for these fuels.
-
Renewable Production Pathways: this compound can be efficiently produced from renewable biomass, primarily through the catalytic deoxygenation of C12 fatty acids (like lauric acid) found in vegetable oils, animal fats, and algal lipids.[3][4] This process transforms bio-based triglycerides into fuel-grade alkanes.
The primary challenge, which this guide addresses, lies in optimizing the catalytic conversion of biomass into high-purity this compound and subsequently characterizing the product to ensure it meets stringent fuel quality standards.
Production of this compound from Biomass Feedstocks
The conversion of biomass into this compound hinges on the removal of oxygen from fatty acids, a process known as deoxygenation. The two most prominent catalytic routes are Decarboxylation/Decarbonylation (DeCOx) and Hydrodeoxygenation (HDO) .
-
DeCOx Pathways: These reactions remove oxygen in the form of CO₂ (decarboxylation) or CO (decarbonylation).[5] A significant advantage is the reduced or eliminated need for an external hydrogen supply, which lowers operational costs.[3][6] For this compound production, the ideal precursor is the C12 lauric acid, as the DeCOx reaction cleaves one carbon atom.
-
HDO Pathway: This process removes oxygen as H₂O and requires a hydrogen atmosphere.[4][7] HDO preserves the carbon chain length of the fatty acid. While it necessitates a hydrogen source, it is highly effective and can be integrated with other refinery processes.[8]
The following diagram illustrates the primary deoxygenation pathways starting from a triglyceride feedstock.
Protocol 1: Hydrogen-Free Catalytic Decarboxylation of Lauric Acid to this compound
This protocol details a common method for producing this compound that avoids the need for high-pressure hydrogen, making it more economically favorable.[3][6] The choice of a heterogeneous catalyst is critical for selectivity and yield. Supported platinum or palladium catalysts are highly effective, though research into more abundant non-noble metals like nickel is ongoing.[3][6]
Objective: To selectively convert lauric acid into this compound via catalytic decarboxylation in a batch reactor.
Materials:
-
Lauric Acid (≥98% purity)
-
Catalyst: 5 wt% Platinum on activated carbon (5% Pt/C)
-
High-pressure batch reactor (e.g., Parr reactor) with magnetic stirring, temperature control, and pressure monitoring
-
Nitrogen gas (high purity) for purging
-
Dichloromethane (DCM) or Hexane for product extraction
-
Anhydrous sodium sulfate for drying
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis
Procedure:
-
Reactor Preparation:
-
Ensure the reactor vessel and internal components are clean and dry.
-
Add 10.0 g of lauric acid to the reactor vessel.
-
Add the 5% Pt/C catalyst. A catalyst-to-feedstock mass ratio of 0.1 (1.0 g of catalyst) is a typical starting point.[6]
-
Causality Note: The catalyst provides active sites where the carboxylic acid group of lauric acid is adsorbed and subsequently cleaved, releasing CO₂ and forming the this compound molecule. The carbon support offers high surface area for metal dispersion.
-
-
System Sealing and Purging:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with high-purity nitrogen gas for 15-20 minutes to remove all oxygen. This is critical to prevent unwanted side reactions (oxidation) at high temperatures.
-
-
Reaction Execution:
-
Begin stirring at a moderate speed (e.g., 500 rpm) to ensure good mixing of reactants and catalyst.
-
Heat the reactor to the target temperature of 350 °C.[6] The pressure will rise due to heating and the evolution of CO₂ gas.
-
Maintain the reaction at 350 °C for 2 hours. Monitor the temperature and pressure throughout. A steady pressure after an initial rise may indicate the reaction is nearing completion.
-
Causality Note: The high temperature provides the necessary activation energy for the decarboxylation reaction. The reaction time is optimized to maximize conversion while minimizing thermal degradation of the product.
-
-
Product Recovery and Purification:
-
After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature.
-
Carefully vent the reactor in a fume hood to release the CO₂ and any other gaseous byproducts.
-
Open the reactor and add ~50 mL of dichloromethane to dissolve the liquid product and separate it from the solid catalyst.
-
Filter the mixture to remove the catalyst. The catalyst can be washed with additional solvent to maximize product recovery.
-
Transfer the filtrate to a separatory funnel and wash with deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the final hydrocarbon product.
-
-
Analysis:
-
Analyze the product using GC-MS to confirm the presence and purity of this compound and to identify any byproducts.
-
Analytical Characterization and Quality Control
Accurate characterization of the synthesized biofuel is essential to verify its composition and ensure it meets performance standards. Gas chromatography is the primary analytical tool for this purpose.[9][10]
Protocol 2: Quantification of this compound using GC-MS
Objective: To identify and quantify this compound in the liquid product from the catalytic reaction.
Materials:
-
GC-MS system with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
-
High-purity helium as the carrier gas
-
This compound analytical standard (≥99% purity)
-
Hexane (HPLC grade) as the solvent
-
Volumetric flasks and micropipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in hexane (e.g., 1000 mg/L).
-
Perform serial dilutions to create a set of at least five calibration standards with concentrations spanning the expected sample concentration range (e.g., 10, 50, 100, 250, 500 mg/L).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid product (~10 mg) into a volumetric flask and dilute with hexane to a known volume (e.g., 10 mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector: 250 °C, Split mode (e.g., 50:1)
-
Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Scan mode from m/z 40 to 400.
-
Causality Note: The temperature program is designed to separate hydrocarbons based on their boiling points. The non-polar column ensures that alkanes are eluted in order of increasing carbon number.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards, followed by the prepared sample.
-
Identify the this compound peak in the chromatogram based on its retention time (compared to the standard) and its mass spectrum (compared to a library like NIST).
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Fuel Property Evaluation
Once this compound is produced and quantified, it is crucial to evaluate its properties as a fuel or fuel blendstock. The data below summarizes key physical properties of pure this compound.
| Property | Value | Significance in Biofuels | Reference |
| Chemical Formula | C₁₁H₂₄ | Basic molecular identity | [11] |
| Molecular Weight | 156.31 g/mol | Affects stoichiometry and energy calculations | [1] |
| Boiling Point | 196 °C | Determines its suitability for different fuel fractions (e.g., jet fuel, diesel) | [1] |
| Melting Point | -26 °C | Important for cold-weather performance (freeze point) | [1] |
| Density | ~0.74 g/cm³ at 20°C | Relates to volumetric energy content | [1] |
| Flash Point | 60 °C | Critical for safe handling and storage | [1] |
| Viscosity | 1.098 mPa·s at 25°C | Influences fuel injection and atomization | [1] |
| Cetane Number (CN) | High (Est. >70) | A high CN indicates good ignition quality for diesel engines. N-alkanes like dodecane have a CN of 82.5, suggesting this compound's is also high. | [12] |
Application Note: this compound as a Cetane Improver
The cetane number is a critical measure of a diesel fuel's ignition quality. Fuels with higher cetane numbers auto-ignite more readily under compression, leading to smoother engine operation and reduced emissions of unburnt hydrocarbons (HC) and carbon monoxide (CO).[13] Straight-chain alkanes (n-paraffins) like this compound have inherently high cetane numbers.
-
Blending Application: this compound produced from biomass can be blended with conventional diesel or other biofuel streams (like biodiesel) that may have lower cetane numbers.
-
Expected Outcome: The addition of this compound is expected to increase the overall cetane number of the fuel blend, thereby improving combustion efficiency.
-
Performance Considerations: While improving CO and HC emissions, the higher combustion efficiency can sometimes lead to higher in-cylinder temperatures, which may slightly increase nitrogen oxide (NOx) emissions.[13][14] Engine tuning and after-treatment systems can mitigate this effect.
-
Material Compatibility: While generally compatible, studies have shown that high concentrations of n-undecane may cause swelling in certain polymers like polypropylene, which should be considered in fuel system design.[15]
Challenges and Future Perspectives
While this compound is a promising biofuel component, several challenges must be addressed for commercial-scale production:
-
Feedstock Sustainability: The choice of biomass feedstock must not compete with food production.[16] Research into non-edible oils, waste greases, and algal lipids is crucial.[17][18]
-
Catalyst Durability: Catalysts can deactivate over time due to coking or metal leaching. Developing robust, regenerable, and cost-effective catalysts is a key area of research.[17]
-
Process Economics: The overall cost of production, including feedstock, catalyst, and energy inputs, must be competitive with fossil fuels.[19]
Future research will likely focus on metabolic engineering of microorganisms to produce fatty acid precursors more efficiently, developing bifunctional catalysts that can perform multiple reaction steps, and integrating this compound production into broader biorefinery concepts where all components of the biomass are valorized.[20]
References
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- PMC, NIH.Solvent-Free Hydrodeoxygenation of Triglycerides to Diesel-like Hydrocarbons over Pt-Decorated MoO2 Catalysts.
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- ResearchGate. (2025, August 6). Catalytic hydrodeoxygenation of triglycerides: An approach to clean diesel fuel production.
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- Analytical techniques in biofuel and polymer production: A review of applications in process development and quality assurance. (2024, November 19).
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Undecane: A Foundational Component in the Study of Complex Hydrocarbon Mixtures
An Application Note and Protocol Guide for Researchers
Abstract
Undecane (n-C₁₁H₂₄) is a straight-chain alkane that serves as a critical model compound in the multifaceted study of hydrocarbon mixtures. Its physicochemical properties place it squarely within the carbon number range of middle distillate fuels like diesel and jet fuel, making it an indispensable component for creating surrogate mixtures that mimic the behavior of these complex real-world fuels. This guide provides an in-depth examination of this compound's role in various research applications, from combustion science and analytical chemistry to the study of phase behavior and transport phenomena. We present detailed protocols for its use as a fuel surrogate, an internal standard in gas chromatography, and for characterizing multicomponent mixture thermodynamics, providing researchers with the foundational knowledge to leverage this compound in their experimental designs.
Introduction: The Need for Model Compounds in Hydrocarbon Research
Complex hydrocarbon mixtures, such as crude oil, gasoline, jet fuel, and diesel, are foundational to global energy and chemical industries.[1] These fluids are composed of thousands of individual compounds, including alkanes, cycloalkanes, and aromatics, making their direct study and modeling computationally and experimentally prohibitive. To overcome this complexity, researchers rely on surrogate fuels—simplified mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the real fuel.[2]
This compound, a linear alkane with eleven carbon atoms, has emerged as a cornerstone component in these surrogate mixtures. Its properties are representative of the n-paraffin content in many transportation fuels.[3][4] Furthermore, its chemical inertness, high purity, and well-defined analytical signature make it an excellent internal standard for chromatographic analysis and a model compound for fundamental studies of phase behavior and transport phenomena in porous media.[5][6][7] This document serves as a technical guide for utilizing this compound in these diverse research contexts.
Physicochemical Properties of this compound
A thorough understanding of this compound's intrinsic properties is essential for its effective application. As a non-polar molecule, it is practically insoluble in water but readily dissolves in other non-polar organic solvents like hexane and toluene.[6][8] This "like dissolves like" principle is fundamental to its role in hydrocarbon mixture studies.[6] Key physical and chemical properties are summarized below.
Table 1: Selected Physicochemical Properties of n-Undecane
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄ | [8] |
| Molecular Weight | 156.31 g/mol | [8] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 196 °C (385 °F) | [5] |
| Melting Point | -26 °C (-14.8 °F) | [5] |
| Density | 0.740 g/mL at 20 °C | [5] |
| Vapor Pressure | 0.41 mmHg at 25 °C | [8] |
| Flash Point | 60 °C (140 °F) | [8] |
| Viscosity | 1.098 mPa·s at 25 °C | [8] |
| Solubility in Water | 0.014 mg/L at 25 °C | [8] |
Application: this compound as a Surrogate for Transportation Fuels
The formulation of surrogate fuels is a primary application of this compound. The goal is to create a mixture that matches key properties of a target fuel, such as density, viscosity, distillation curve, and combustion characteristics like the derived cetane number (DCN).[9][10] this compound is often blended with compounds representing other chemical classes, such as iso-cetane (iso-paraffins), n-butylcyclohexane (cycloparaffins), and n-butylbenzene (aromatics), to achieve a comprehensive match.[9]
Logical Workflow: Surrogate Fuel Development
The development process is iterative, involving formulation, property measurement, and validation through combustion experiments.
Caption: Workflow for developing and validating a surrogate fuel mixture.
Protocol 1: Formulation of a 3-Component Diesel Surrogate
This protocol describes the preparation of a simple surrogate intended to represent the paraffinic, cycloparaffinic, and aromatic content of a diesel fuel.
Objective: To prepare a 100 mL stock of a diesel surrogate consisting of 50% n-undecane, 30% n-butylcyclohexane, and 20% n-butylbenzene by volume.
Materials:
-
n-Undecane (≥99% purity)
-
n-Butylcyclohexane (≥99% purity)
-
n-Butylbenzene (≥99% purity)
-
100 mL volumetric flask (Class A)
-
Calibrated pipettes or graduated cylinders
-
Glass beaker and magnetic stirrer
-
Fume hood
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and other hydrocarbons are flammable.[11]
-
Component Measurement:
-
Using a calibrated pipette or graduated cylinder, carefully measure 50.0 mL of n-undecane.
-
Transfer the n-undecane into the 100 mL volumetric flask.
-
-
Second Component Addition:
-
Measure 30.0 mL of n-butylcyclohexane.
-
Slowly add it to the volumetric flask containing the n-undecane.
-
-
Third Component Addition:
-
Measure 20.0 mL of n-butylbenzene.
-
Add it to the flask.
-
-
Homogenization:
-
Cap the volumetric flask securely and invert it 15-20 times to ensure the mixture is homogeneous. A slight volume change on mixing may occur, but for this protocol, we assume additive volumes. For high-precision work, gravimetric preparation is preferred.
-
-
Storage: Transfer the final surrogate mixture to a clearly labeled, sealed glass storage bottle. Store in a cool, dry, and well-ventilated area away from ignition sources.
Application: this compound in Combustion Diagnostics
By using simplified surrogate fuels containing this compound, researchers can study fundamental combustion processes.[12] Complete combustion of this compound yields carbon dioxide and water.[13] The balanced reaction is:
C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O[13]
However, in real engines, combustion is often incomplete, leading to the formation of pollutants.[14] Experiments in devices like pressurized flow reactors and counterflow burners allow for detailed investigation of ignition delay, flame speed, and pollutant formation under controlled conditions.[3][12]
Protocol 2: Measuring Autoignition Temperature in a Pressurized Flow Reactor (PFR)
Objective: To determine the low-temperature reactivity of the 3-component surrogate fuel prepared in Protocol 1.
Apparatus:
-
Pressurized Flow Reactor (PFR) system with a heated reaction tube.
-
High-precision syringe pump for liquid fuel injection.
-
Vaporizer to ensure fuel is in the gas phase before entering the reactor.
-
Mass flow controllers for carrier gas (N₂) and oxidizer (Air).
-
Gas chromatograph (GC) or Fourier-transform infrared (FTIR) spectrometer for analyzing reactor exhaust.
Procedure:
-
System Preparation:
-
Gas Flow:
-
Establish a stable flow of the carrier gas (N₂) and the oxidizer (synthetic air: O₂/N₂) through the reactor using mass flow controllers.
-
-
Fuel Injection:
-
Load the surrogate fuel into the syringe pump.
-
Begin injecting the fuel at a precisely controlled rate into the vaporizer, where it mixes with the hot carrier gas.
-
-
Temperature Ramp:
-
Slowly increase the temperature of the PFR in controlled increments.
-
-
Data Acquisition:
-
Continuously monitor the composition of the exhaust gas using the GC or FTIR.
-
The autoignition temperature is identified by a sharp decrease in the concentration of reactants (fuel, O₂) and a corresponding sharp increase in the concentration of combustion products (CO, CO₂). The production of carbon monoxide is a key indicator of low-temperature hydrocarbon oxidation.[3]
-
-
Validation: Repeat the experiment at different equivalence ratios and pressures to map the fuel's reactivity. Compare results to the real target fuel and to kinetic models.
Application: this compound as an Analytical Standard
In analytical chemistry, this compound is widely used as an internal standard for the quantitative analysis of hydrocarbon mixtures by gas chromatography (GC).[5][6] An internal standard is a known amount of a compound added to an unknown sample to facilitate quantification. This compound is ideal because it is chemically stable and has a retention time that is typically distinct from many common analytes in fuel or environmental samples.[16]
Logical Workflow: GC Analysis with Internal Standard
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Application Notes & Protocols: The Use of Undecane in Advanced Cosmetic and Skincare Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of undecane in cosmetic and skincare formulations. This compound, a saturated alkane, has emerged as a highly versatile and functional ingredient, valued for its sensory properties, safety profile, and role as a high-performance alternative to silicones. These notes detail its physicochemical properties, mechanisms of action, and provide validated protocols for its incorporation into various formulation types, including advanced applications leveraging its recently discovered anti-inflammatory properties.
Introduction to this compound in Cosmetics
This compound (C11H24) is a linear hydrocarbon that has gained significant traction in the cosmetics industry as a multifunctional ingredient.[1][2] Primarily sourced from either petroleum refining or, increasingly, from renewable plant-based feedstocks like coconut and palm, it meets the growing demand for both high-performance and sustainably sourced ingredients.[1][2][3][4] Its primary functions in skincare are as an emollient, a skin-conditioning agent, and a solvent.[1][2][4][5][6]
Due to its lightweight, non-greasy feel and fast absorption, this compound is frequently positioned as a direct alternative to volatile silicones such as cyclomethicone.[1][3][7][8] This allows formulators to create products with an elegant, smooth, and powder-dry finish without relying on silicone-based chemistry.[3][9] It is often used in combination with the slightly heavier alkane, tridecane, to create a specific sensory cascade that mimics the feel of various silicones.[3][7]
Physicochemical Properties and Formulation Parameters
A thorough understanding of this compound's physical and chemical properties is critical for successful formulation. It is a stable, non-reactive ingredient compatible with a wide range of cosmetic raw materials.
| Property | Value / Description | Significance in Formulation |
| INCI Name | This compound | Universal nomenclature for ingredient lists. |
| Appearance | Colorless liquid[10][11] | Does not impact the final color of the formulation. |
| Odor | Faint, characteristic[10] | Does not interfere with the product's fragrance profile. |
| Solubility | Insoluble in water;[10][12][13] Soluble in oils, silicones, and other hydrocarbons. | Must be incorporated into the oil phase of an emulsion. |
| Boiling Point | Approx. 196 °C (385 °F)[11][13] | High thermal stability for heated formulation processes. |
| Density | Approx. 0.74 g/cm³[11][13] | Low density contributes to a lightweight product feel. |
| Viscosity | Low (approx. 1.098 mPa·s at 25°C)[10] | Contributes to high spreadability and a non-tacky feel. |
| Comedogenic Rating | 1 (Very Low)[1][2] | Suitable for formulations targeting oily and acne-prone skin.[1][2] |
| Typical Usage Level | 2% - 10%[1][3] | Effective in low concentrations; can be used at higher levels for specific sensory effects. |
Mechanism of Action in Skincare
This compound's benefits extend beyond its sensory profile. It interacts with the skin on both a physical and a biological level.
Emollience and Skin Barrier Support
As an emollient, this compound's primary mechanism is the formation of a thin, semi-occlusive film on the surface of the stratum corneum.[1][2] This physical barrier provides two key benefits:
-
Reduces Transepidermal Water Loss (TEWL): The lipid film slows the rate of water evaporation from the skin, helping to maintain hydration levels and support the natural moisture barrier.[1][2]
-
Improves Skin Texture: By filling in the microscopic spaces between corneocytes, this compound imparts a smooth, soft, and supple feel to the skin.[1][2]
Caption: this compound forms a barrier on the stratum corneum, reducing water loss.
Advanced Bioactivity: Anti-Allergic and Anti-Inflammatory Effects
Recent research has uncovered a novel biological activity for this compound, suggesting its utility in formulations for sensitive or compromised skin. A study by Choi et al. (2020) demonstrated that this compound can exert anti-allergic and anti-inflammatory effects on key skin cells.[14][15][16]
The proposed mechanism involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[15]
-
In Mast Cells: this compound was shown to increase intracellular cAMP levels, which in turn inhibited the degranulation and release of pro-inflammatory mediators like histamine and TNF-α.[14][15][16]
-
In Keratinocytes: It suppressed the expression of inflammatory cytokines and chemokines (TARC, MDC, IL-8) by inhibiting the NF-κB signaling pathway.[14][15][16]
These findings suggest this compound is not merely an inert emollient but may actively contribute to soothing the skin and could be a valuable ingredient in products targeting conditions like atopic dermatitis and general skin sensitivity.[17][14][15]
Caption: this compound's proposed anti-inflammatory pathway via cAMP signaling.
Application Protocols
The following protocols provide a framework for incorporating this compound into common cosmetic systems. All manufacturing should be conducted in accordance with Good Manufacturing Practices (GMP).
Protocol: Formulation of a Lightweight O/W Daily Moisturizer
This protocol details the creation of a stable, fast-absorbing oil-in-water emulsion where this compound is a key component of the sensory profile.
Objective: To create a low-viscosity lotion with a non-greasy, silky after-feel suitable for normal to oily skin types.
Formulation Table:
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A | Deionized Water | Solvent | 78.5 |
| A | Glycerin | Humectant | 3.0 |
| A | Xanthan Gum | Thickener/Stabilizer | 0.3 |
| B | This compound | Emollient (Light Feel) | 5.0 |
| B | Tridecane | Emollient (Cushion) | 3.0 |
| B | Cetearyl Alcohol | Co-emulsifier, Thickener | 2.5 |
| B | Glyceryl Stearate & PEG-100 Stearate | Primary Emulsifier | 4.0 |
| B | Tocopherol (Vitamin E) | Antioxidant | 0.2 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| C | Citric Acid | pH Adjuster | q.s. |
Step-by-Step Methodology:
-
Phase A Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly sprinkle in Xanthan Gum to avoid clumping. Heat to 75°C.
-
Causality: Heating the water phase ensures proper hydration of the gum and matches the temperature of the oil phase for effective emulsification.
-
-
Phase B Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75°C while mixing until all solids are melted and the phase is uniform.
-
Causality: this compound is oil-soluble and forms the base of the oil phase. Heating ensures all waxes and solid emulsifiers are fully melted for a homogenous mixture.
-
-
Emulsification: Slowly add Phase B (oil) to Phase A (water) under continuous high-shear homogenization (e.g., 5000 RPM). Homogenize for 5-10 minutes.
-
Causality: High shear reduces the oil droplet size, creating a fine, stable emulsion. A slow addition prevents the emulsion from inverting.
-
-
Cool Down: Switch from homogenization to sweep-wall mixing and begin cooling the batch.
-
Phase C Addition: Once the batch has cooled to below 40°C, add the Phase C ingredients (preservative, pH adjuster).
-
Causality: Heat-sensitive ingredients like preservatives are added during the cool-down phase to prevent degradation.
-
-
Finalization: Continue mixing until the batch is uniform. Adjust pH to the target range (5.0-5.5) with Citric Acid if necessary.
Self-Validating System (Quality Control):
-
Appearance: Smooth, white, homogenous lotion.
-
pH: 5.0 - 5.5.
-
Viscosity: 3,000 - 6,000 cP (Brookfield RVT, Spindle 4, 20 RPM).
-
Stability: Samples must remain stable with no separation or change in appearance after 3 months at 45°C and 3 freeze/thaw cycles.
Protocol: Sensory Panel Evaluation of this compound vs. Cyclopentasiloxane
This protocol establishes a method for quantifying the sensory benefits of this compound as a silicone alternative.
Objective: To conduct a blind, comparative sensory analysis of two simple emollient bases.
Panelist Selection: A panel of 10-15 trained individuals is required. Panelists should be familiar with evaluating cosmetic textures and terminology.[18]
Sample Preparation:
-
Sample 1 (Control): 10% Cyclopentasiloxane in a standardized lotion base.
-
Sample 2 (Test): 7% this compound and 3% Tridecane in the same standardized lotion base.
Step-by-Step Methodology:
-
Acclimatization: Panelists wash their hands with a neutral soap and wait 15 minutes in a temperature and humidity-controlled room.
-
Application: A precise amount (e.g., 0.1g) of each sample, coded with a random number, is applied to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate the samples during and after application based on a set of defined attributes. They will score each attribute on a scale (e.g., 1 to 10).
-
Data Collection: Scores are collected and averaged. Statistical analysis (e.g., t-test) can be used to determine significant differences.
Sensory Attribute Evaluation Table:
| Attribute | Definition | Score (1-10) Sample 1 | Score (1-10) Sample 2 |
| Spreadability | Ease of spreading the product over the skin. (1=Difficult, 10=Very Easy) | ||
| Playtime | Time before the product absorbs into the skin. (1=Very Short, 10=Very Long) | ||
| Absorbency | Speed at which the product disappears from the skin surface. (1=Slow, 10=Fast) | ||
| Greasiness (After-feel) | Amount of oily residue left on the skin. (1=Not Greasy, 10=Very Greasy) | ||
| Silkiness (After-feel) | Sensation of smoothness and slip after application. (1=Not Silky, 10=Very Silky) | ||
| Tackiness (After-feel) | Stickiness remaining on the skin. (1=Not Tacky, 10=Very Tacky) |
Safety and Regulatory Profile
This compound has a favorable safety profile for cosmetic applications.
-
General Safety: It is considered safe for use in cosmetic products with a low potential for causing adverse reactions.[1][2][3] Patch testing is always recommended before widespread use of a new formulation.[2]
-
Irritation and Sensitization: It has a low irritant potential and is generally well-tolerated by all skin types, including sensitive skin.[5][17]
-
Comedogenicity: With a rating of 1, it has a very low likelihood of clogging pores.[1][2]
-
Regulatory Status: this compound is not listed as a prohibited or restricted ingredient by major regulatory bodies like the U.S. FDA or the European Commission for use in cosmetics, provided it meets purity standards.[4][19] All ingredients used in cosmetics must be safe for consumers under labeled or customary conditions of use.[19]
Conclusion
This compound is a highly effective and versatile emollient that serves as an excellent alternative to silicones in a wide range of cosmetic and skincare formulations. Its lightweight, non-greasy sensory profile, combined with a strong safety record and good compatibility, makes it a valuable tool for formulators. Furthermore, emerging research into its anti-inflammatory and anti-allergic properties opens new avenues for its use in advanced therapeutic skincare, moving it beyond a purely aesthetic ingredient to one with tangible biological benefits. The protocols provided herein offer a validated starting point for harnessing the full potential of this ingredient.
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Application Notes & Protocols: A Guide to the Synthesis of Undecane/Polymethyl Methacrylate (PMMA) Microcapsules
Introduction
Microencapsulation technology has garnered significant attention across various scientific and industrial fields, offering a versatile platform for the protection and controlled release of active compounds.[1][2] Among the diverse range of microcapsule systems, those comprising a phase change material (PCM) core and a polymeric shell are of particular interest for thermal energy storage applications.[3][4][5] Undecane, a paraffin hydrocarbon, exhibits desirable thermal properties as a PCM, but its application in a liquid state is limited.[6] Encapsulating this compound within a stable, inert shell, such as polymethyl methacrylate (PMMA), overcomes this limitation by preventing leakage and providing a solid, manageable form.[5][7]
PMMA is a biocompatible and widely studied polymer for microencapsulation due to its excellent mechanical properties and tunable characteristics.[8][9][10] The resulting this compound/PMMA microcapsules can be seamlessly integrated into various matrices, such as building materials or textiles, to enhance their thermal regulation capabilities.[3] Beyond thermal management, PMMA microcapsules are also extensively explored as carriers for drug delivery, leveraging their ability to provide controlled and sustained release of therapeutic agents.[1][8][9][11][12]
This comprehensive guide provides a detailed protocol for the preparation of this compound/PMMA microcapsules via suspension polymerization.[6][7] It elucidates the critical experimental parameters influencing the final product characteristics and outlines the essential characterization techniques for their evaluation. This document is intended for researchers, scientists, and professionals in materials science, chemistry, and drug development.
Mechanism of Microcapsule Formation: Suspension Polymerization
Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in a continuous phase, typically water, and polymerized.[6][7][13] In the context of this compound/PMMA microcapsule synthesis, the process can be conceptualized as follows:
-
Emulsification: An organic phase, consisting of the core material (this compound), the monomer (methyl methacrylate, MMA), a cross-linking agent, and an initiator, is dispersed in an aqueous phase containing an emulsifier or surfactant. Vigorous stirring creates a stable oil-in-water emulsion, where the size of the oil droplets is a critical determinant of the final microcapsule size.[6][7]
-
Initiation: Upon heating, the initiator decomposes to generate free radicals within the monomer-swollen droplets.[14]
-
Polymerization and Shell Formation: The free radicals initiate the polymerization of MMA at the surface of and within the droplets. As the PMMA chains grow, they precipitate and accumulate at the oil-water interface, gradually forming a solid shell around the this compound core.[15]
-
Solidification and Collection: The polymerization proceeds to completion, resulting in solid, individual microcapsules suspended in the aqueous phase. These microcapsules are then collected by filtration, washed to remove unreacted monomers and surfactant, and dried.
The interplay of various parameters during this process dictates the morphology, size, and performance of the resulting microcapsules.
Experimental Protocol: Synthesis of this compound/PMMA Microcapsules
This protocol details a standard procedure for the preparation of this compound/PMMA microcapsules. The specific quantities and conditions can be optimized based on the desired microcapsule characteristics.
Materials and Equipment
| Material | Purpose | Example Supplier |
| n-Undecane | Core Material (PCM) | Sigma-Aldrich |
| Methyl Methacrylate (MMA) | Shell Monomer | Sigma-Aldrich |
| Pentaerythritol tetraacrylate (PETRA) | Cross-linking Agent | Sigma-Aldrich |
| 2,2'-Azobisisobutyronitrile (AIBN) | Initiator | Sigma-Aldrich |
| Styrene-maleic anhydride (SMA) copolymer | Emulsifier/Surfactant | Sigma-Aldrich |
| Distilled Water | Continuous Phase | --- |
| Nitrogen Gas | Inert Atmosphere | --- |
| Beakers | --- | --- |
| Magnetic Stirrer with Hotplate | --- | --- |
| High-Speed Homogenizer/Stirrer | --- | --- |
| Three-Neck Round Bottom Flask | Reaction Vessel | --- |
| Condenser | --- | --- |
| Buchner Funnel and Filter Paper | --- | --- |
| Vacuum Oven | --- | --- |
Step-by-Step Procedure
1. Preparation of the Aqueous and Organic Phases:
-
Aqueous Phase: In a beaker, dissolve a specific amount of the emulsifier (e.g., SMA) in distilled water with gentle stirring until a clear solution is obtained.[6][7] The concentration of the emulsifier is a critical parameter that influences the droplet size and stability of the emulsion.[16][17][18][19]
-
Organic Phase: In a separate beaker, combine n-undecane, MMA, the cross-linking agent (PETRA), and the initiator (AIBN).[6][7] The ratio of core (this compound) to shell (MMA) material will determine the encapsulation efficiency and the thermal energy storage capacity of the microcapsules.[7]
2. Emulsification:
-
Heat the aqueous phase to a specific temperature (e.g., 50 °C) in the three-neck round bottom flask equipped with a condenser and a mechanical stirrer.
-
Slowly add the organic phase to the aqueous phase while stirring at a high speed (e.g., 2000 rpm) for a set duration (e.g., 15 minutes) to form a stable oil-in-water emulsion.[6][7] The emulsification speed is a key factor in controlling the size of the resulting microcapsules; higher speeds generally lead to smaller microcapsules.[6]
3. Polymerization:
-
After emulsification, reduce the stirring speed (e.g., to 300 rpm) and purge the system with nitrogen gas to create an inert atmosphere.
-
Increase the temperature of the reaction mixture to the desired polymerization temperature (e.g., 85 °C) and maintain it for a specific duration (e.g., 3 hours) to ensure complete polymerization of the MMA.[6][7]
4. Washing and Drying:
-
After the polymerization is complete, allow the suspension to cool to room temperature.
-
Collect the microcapsules by vacuum filtration using a Buchner funnel.
-
Wash the collected microcapsules several times with distilled water to remove any residual emulsifier and unreacted monomers.
-
Dry the washed microcapsules in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound/PMMA microcapsules.
Critical Parameters and Their Influence
The properties of the final this compound/PMMA microcapsules are highly dependent on several key synthesis parameters. Understanding their influence is crucial for tailoring the microcapsules for specific applications.
| Parameter | Influence on Microcapsule Properties | Rationale |
| Emulsifier Type and Concentration | Affects particle size, size distribution, and surface morphology.[6][7] | The emulsifier stabilizes the oil droplets in the aqueous phase, preventing coalescence. The choice of emulsifier and its concentration determine the interfacial tension and the stability of the emulsion, thereby influencing the final particle size.[16][18] |
| Core-to-Shell Ratio | Impacts encapsulation efficiency, thermal energy storage capacity, and mechanical strength. | A higher core-to-shell ratio leads to a greater amount of encapsulated this compound, increasing the latent heat storage capacity. However, it may result in a thinner and weaker shell. |
| Emulsification Speed | Primarily controls the average particle size.[6] | Higher agitation speeds provide more energy for droplet breakup, leading to the formation of smaller droplets and, consequently, smaller microcapsules.[6] |
| Initiator Concentration | Influences the polymerization rate and the molecular weight of the polymer shell, which can affect shell integrity and permeability.[14][20] | A higher initiator concentration generally leads to a faster polymerization rate and lower molecular weight polymer chains. |
| Polymerization Temperature and Time | Affects the rate of polymerization and the final conversion of the monomer, impacting the shell's completeness and properties.[14] | The temperature must be sufficient to cause the decomposition of the initiator and drive the polymerization to completion. |
Characterization of this compound/PMMA Microcapsules
A thorough characterization of the synthesized microcapsules is essential to validate their properties and suitability for the intended application.
| Technique | Property Measured | Expected Outcome |
| Scanning Electron Microscopy (SEM) | Surface morphology, size, and shape of the microcapsules.[7][21] | Spherical microcapsules with a smooth and compact surface, indicating successful encapsulation. |
| Differential Scanning Calorimetry (DSC) | Phase change temperature and latent heat of fusion of the encapsulated this compound.[7][21] | A distinct endothermic peak during heating and an exothermic peak during cooling, corresponding to the melting and solidification of this compound. The enthalpy of these peaks indicates the thermal energy storage capacity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure and confirmation of encapsulation.[22] | The spectrum should show characteristic peaks of both this compound and PMMA, with no new peaks, indicating that the encapsulation is a physical process without chemical reactions between the core and shell.[7] |
| Laser Particle Size Analyzer | Particle size distribution and average particle size.[6][7] | A narrow particle size distribution is often desirable for uniform performance. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the microcapsules.[21][23] | The TGA curve will show the degradation temperatures of the core and shell materials, providing information on the operational temperature range of the microcapsules. |
Logical Relationship of Characterization
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Troubleshooting & Optimization
Navigating n-Undecane: A Technical Guide to Safe Laboratory Handling and Storage
Welcome to the technical support center for the safe handling and storage of n-undecane. This guide is designed for researchers, scientists, and drug development professionals who work with this aliphatic hydrocarbon. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep understanding of the principles behind them, ensuring a self-validating system of safety in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about n-undecane, providing a solid foundation for its safe use.
Q1: What is n-undecane and what are its primary hazards?
A1: n-Undecane is a straight-chain alkane with the chemical formula C₁₁H₂₄.[1] It is a colorless liquid and is used as a solvent and in the manufacturing of other chemicals.[1][2] The primary hazards associated with n-undecane are:
-
Flammability: It is a combustible liquid, meaning it can ignite when exposed to an ignition source.[3][4] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5]
-
Aspiration Hazard: If swallowed, n-undecane can enter the lungs and may be fatal.[6][7][8] This is a critical concern, and immediate medical attention is necessary if ingestion occurs.[4]
-
Skin Irritation: Repeated or prolonged contact may cause skin dryness or cracking due to the removal of natural fats from the skin.[3][7][8]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling n-undecane?
A2: The selection of appropriate PPE is crucial to minimize exposure. The following are mandatory when working with n-undecane:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles are required.[4] In situations with a higher risk of splashing, a face shield should also be worn.[8]
-
Hand Protection: Chemically resistant gloves, such as those tested according to EN 374 standards, must be worn.[6] It is important to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[8]
-
Body Protection: A laboratory coat or a chemical-resistant suit is necessary to protect against skin contact.[4][8] In case of significant handling, flame-retardant protective clothing should be considered.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4] If ventilation is inadequate or there's a risk of aerosol formation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][8]
Q3: What are the proper storage conditions for n-undecane in the lab?
A3: Proper storage is vital to prevent fire and other accidents. Key storage requirements include:
-
Ventilation: Store in a cool, dry, and well-ventilated area.[4][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][6] "No Smoking" signs should be prominently displayed in storage areas.[3]
-
Container Integrity: Containers must be kept tightly closed to prevent vapor leakage and should be stored upright.[3][8] Use only approved packaging for storage.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents like nitric acid, as well as bases and reducing agents.[8][9][10]
Troubleshooting Guide: Addressing Specific Issues
This section provides step-by-step guidance for common problems that may arise during experiments involving n-undecane.
Problem 1: I've accidentally spilled a small amount of n-undecane on the lab bench.
Solution:
A small spill can be managed safely and effectively by following these steps. The primary goals are to contain the spill, prevent it from spreading, and eliminate ignition sources.
Experimental Workflow: Small Spill Cleanup
Caption: Workflow for handling a small n-undecane spill.
-
Immediate Action: Alert others in the vicinity and immediately eliminate all potential ignition sources (e.g., turn off hot plates, Bunsen burners).[9][11]
-
Personal Protection: If not already wearing them, put on appropriate PPE, including gloves and eye protection.[3]
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6][9]
-
Decontamination: Clean the spill area with soap and water.[12]
-
Waste Disposal: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to your institution's and local regulations.[3][13]
Problem 2: The fire alarm has sounded, and there is a fire in the lab where n-undecane is being used.
Solution:
In the event of a fire, personal safety is the top priority. Do not attempt to fight a large or spreading fire.
-
Evacuate: Immediately evacuate the area, alerting others as you leave.
-
Activate Alarm: If not already activated, pull the nearest fire alarm.
-
Emergency Services: Call your institution's emergency number or the local fire department.
-
Information for Responders: If it is safe to do so, inform emergency responders that n-undecane is involved in the fire.
-
Fire Extinguishing: For small, contained fires, trained personnel may use a carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam extinguisher.[3][4][6] Do not use a high-volume water jet , as it can spread the flammable liquid.[3][6]
Problem 3: I have accidentally ingested a small amount of n-undecane.
Solution:
Ingestion of n-undecane is a medical emergency due to the high risk of aspiration.[7][8]
-
Immediate Medical Attention: Call for emergency medical assistance immediately.[4][6]
-
Do Not Induce Vomiting: This is critical. Inducing vomiting increases the risk of the chemical entering the lungs (aspiration), which can be fatal.[3][4][6]
-
Rinse Mouth: If the person is conscious, have them rinse their mouth with water.[4]
-
Provide Information: Show the Safety Data Sheet (SDS) for n-undecane to the medical personnel.[3][8]
Problem 4: How should I dispose of waste n-undecane and contaminated materials?
Solution:
n-Undecane and materials contaminated with it must be disposed of as hazardous waste.[7][13]
-
Collection: Collect waste n-undecane in a properly labeled, sealed container.[3]
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[3][8] Do not pour n-undecane down the drain or dispose of it with regular trash.[3]
-
Contaminated Materials: Any materials used to clean up spills (absorbents, gloves, etc.) must also be treated as hazardous waste and disposed of accordingly.[13]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [7][8] |
| Molecular Weight | 156.31 g/mol | [1][8] |
| Flash Point | 60-65°C (140-149°F) | [3][6] |
| Boiling Point | ~196°C (385°F) | [6] |
| Melting Point | ~ -26°C (-15°F) | [6] |
| Specific Gravity | ~0.74 g/cm³ at 25°C | [6][9] |
| Vapor Density | >1 (Heavier than air) | [9] |
References
- n-Undecane. (2022-07-20). Chevron Phillips Chemical.
- Safety Data Sheet: n-Undecane. (2020-11-24). Chemos GmbH&Co.KG.
- Safety D
- Safety D
- N-UNDECANE CAS NO 1120-21-4 MATERIAL SAFETY D
- SAFETY DATA SHEET. (2023-09-21). Fisher Scientific.
- UNDECANE. HPC Standards Inc.
- SAFETY D
- SAFETY D
- This compound MSDS. (2015-06-05). Cosmo Bio USA.
- Safety D
- This compound. CAMEO Chemicals - NOAA.
- This compound. PubChem - NIH.
- Gas detectors and respiratory protection equipments C11H24 (this compound), CAS number 1120-21-4. GazFinder.
- Navigating the Disposal of this compound-2,4-dione: A Guide for Labor
- Cas 1120-21-4,n-Hendecane. lookchem.
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- 13. fishersci.dk [fishersci.dk]
Undecane Flammability & Fire Safety: A Technical Guide for Researchers
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the flammability of undecane and the essential fire safety precautions required for its handling. The information herein is designed to ensure the safe execution of experiments by fostering a comprehensive understanding of the risks and mitigation strategies associated with this chemical.
Section 1: Understanding the Flammability Profile of this compound
This compound (n-undecane), a straight-chain alkane with the chemical formula C₁₁H₂₄, is a combustible liquid commonly used in organic synthesis and as a solvent.[1] While not as volatile as shorter-chain alkanes, its flammability characteristics demand rigorous safety protocols. A thorough understanding of these properties is the foundation of safe laboratory practice.
Key Flammability Data
The flammability of a substance is characterized by several key parameters. For this compound, these are summarized below. It is important to note that minor variations in these values exist across different sources; therefore, it is prudent to consider the most conservative figures for risk assessment.
| Parameter | Value | Source(s) |
| Flash Point | 60-65°C (140-149°F) | [2][3][4][5] |
| Autoignition Temperature | ~201.85-240°C (395.33-464°F) | [2][5] |
| Lower Explosion Limit (LEL) | 0.6% - 0.7% (V) | [2][6][7] |
| Upper Explosion Limit (UEL) | 5.1% - 6.5% (V) | [2][6][7] |
| NFPA 704 Rating | Health: 0, Flammability: 2, Instability: 0 | [8] |
Expert Interpretation:
-
The flash point indicates the lowest temperature at which this compound vapors can ignite in the presence of an ignition source.[1] A flash point of 60-65°C means that even at temperatures commonly found in a laboratory, sufficient vapors may be present to form a flammable mixture with air.[2][3][4][5]
-
The autoignition temperature is the temperature at which this compound will ignite spontaneously without an external ignition source.[2][5] This is a critical consideration when working with heated applications.
-
The flammability (or explosive) limits define the concentration range of this compound vapor in the air that can propagate a flame.[2][6][7] Concentrations below the LEL are too lean to burn, while those above the UEL are too rich.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during experiments involving this compound.
Q1: My experiment requires heating this compound. What are the primary risks and how can I mitigate them?
A1: The primary risk is exceeding the flash point and approaching the autoignition temperature. When heated, this compound's vapor pressure increases, leading to a higher concentration of flammable vapors.
-
Causality: Heating this compound above its flash point (60-65°C) will generate a flammable vapor-air mixture.[2][3][4][5] If an ignition source is present (e.g., spark from electrical equipment, static discharge, open flame), a fire can occur.
-
Preventative Protocol:
-
Always conduct heating procedures in a certified chemical fume hood to ensure adequate ventilation and containment.[9]
-
Use intrinsically safe heating equipment, such as heating mantles with temperature controllers, oil baths, or steam baths. Avoid open flames and hot plates with exposed heating elements.
-
Ensure all electrical equipment is properly grounded to prevent static discharge.[4]
-
Continuously monitor the temperature to maintain it well below the autoignition temperature of ~201.85°C.[2]
-
Q2: I've noticed a static charge buildup when transferring this compound. Is this a significant fire hazard?
A2: Yes, this is a significant and often underestimated hazard. This compound is a non-polar solvent and a poor electrical conductor, which makes it prone to accumulating static electricity during transfer.
-
Causality: The flow of this compound through pipes, or even pouring it from one container to another, can generate a static charge. If this charge accumulates and then discharges as a spark, it can ignite the flammable vapors.
-
Preventative Protocol:
-
Ensure all containers (dispensing and receiving) are made of conductive material and are properly bonded and grounded before and during transfer.[4]
-
Use a low flow rate during transfer to minimize the generation of static electricity.
-
Avoid "splash filling"; introduce the liquid into the receiving container with the dispensing nozzle close to the liquid surface.
-
Q3: What are the appropriate first-response actions for a small this compound spill (less than 100 mL) in a fume hood?
A3: For a small, contained spill, a quick and safe response is crucial to prevent escalation.
-
Causality: Even a small spill can generate enough vapor to reach the LEL within the confined space of a fume hood, posing an ignition risk.
-
Troubleshooting Steps:
-
Alert nearby personnel and restrict access to the area.
-
Ensure the fume hood is operating correctly. Do not turn electrical equipment in the hood on or off, as this could create a spark.
-
Wearing appropriate PPE (see Section 3), contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2][10]
-
Carefully collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[4][8]
-
Wipe the area with a cloth and decontaminate the surface. Dispose of all contaminated materials as hazardous waste.[9]
-
Q4: Can I use a standard fire extinguisher for an this compound fire?
A4: Not all fire extinguishers are suitable. Using the wrong type can be ineffective or even spread the fire.
-
Causality: this compound is less dense than water and insoluble in it.[1][8] Using a water jet will spread the burning liquid rather than extinguishing it.[2]
-
Correct Extinguishing Agents:
Section 3: Experimental Protocols for Safe Handling
Adherence to standardized protocols is non-negotiable for ensuring safety.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles. A face shield is recommended when there is a risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use.[4][12]
-
Body Protection: A flame-retardant laboratory coat.[2] For larger quantities or in case of a spill, a chemical-resistant apron and boots may be necessary.[13]
-
Respiratory Protection: Generally not required when working in a properly functioning fume hood. However, if vapors may be present in the open lab, a respirator with organic vapor cartridges may be necessary.[2][12]
Storage and Handling Protocol
-
Procurement and Storage:
-
Procure the smallest quantity of this compound necessary for your experiments.
-
Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[6][7]
-
Keep containers tightly closed and upright to prevent leakage.[2][14]
-
Store away from heat, sparks, open flames, and strong oxidizing agents.[4][14] Saturated hydrocarbons like this compound can react with strong oxidizers.[8]
-
-
Handling and Dispensing:
-
All handling of this compound should be performed in a chemical fume hood.[9]
-
Ground and bond all metal containers during transfer to prevent static discharge.[4]
-
Use only non-sparking tools when opening or handling containers.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]
-
Spill Response and Cleanup Protocol
The following workflow outlines the procedure for responding to an this compound spill.
Caption: Workflow for this compound Spill Response.
Fire Emergency Protocol
-
Upon Discovery of Fire:
-
Evacuation:
-
Close doors behind you to confine the fire.
-
Follow established evacuation routes and proceed to the designated assembly point.
-
Do not use elevators.
-
-
Emergency Services:
-
From a safe location, call your institution's emergency number or the local fire department.
-
Provide the exact location of the fire and inform them that this compound is involved.
-
Section 4: Disposal of this compound Waste
This compound and materials contaminated with it must be disposed of as hazardous waste.[2][15]
-
Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Do not mix this compound waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for hazardous waste pickup and disposal.
By understanding the properties of this compound and adhering to the protocols outlined in this guide, researchers can significantly mitigate the risks of fire and ensure a safe laboratory environment.
References
-
Grokipedia. This compound. [Link]
-
The Good Scents Company. This compound, 1120-21-4. [Link]
-
Chemos GmbH & Co.KG. (2020, November 24). Safety Data Sheet: n-Undecane. [Link]
-
National Center for Biotechnology Information (NCBI). This compound | C11H24 | CID 14257 - PubChem. [Link]
-
Carl ROTH. Safety Data Sheet: n-Undecan. [Link]
-
Carl ROTH. Safety Data Sheet: n-Undecan. [Link]
-
Airgas. (2017, November 21). SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. (2024, August 8). Safety Data Sheet: this compound (and) Tridecane. [Link]
-
Metasci. Safety Data Sheet n-Undecane. [Link]
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- 15. airgas.com [airgas.com]
Technical Support Center: Enhancing the Thermal Conductivity of Undecane-Based PCMs
Welcome to the technical support center for the enhancement of undecane-based Phase Change Materials (PCMs). This guide is designed for researchers, scientists, and professionals in drug development who are working to improve the thermal properties of this compound for various applications. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and characterization of this compound-based composite PCMs.
Issue TC-01: Inconsistent Thermal Conductivity Measurements
Symptoms:
-
Wide variations in thermal conductivity values across different samples of the same composition.
-
Measurements that are significantly lower than theoretical expectations.
Possible Causes & Troubleshooting Steps:
-
Non-uniform Dispersion of Additives: The primary culprit for inconsistent thermal conductivity is often the agglomeration of high-conductivity additives (e.g., nanoparticles, graphite) within the this compound matrix.
-
Causality: Agglomerated particles create regions with poor thermal pathways, leading to an overall lower effective thermal conductivity.
-
Protocol:
-
Melt this compound: Gently heat the this compound above its melting point (-26°C) in a controlled environment.
-
Gradual Addition of Additive: Slowly introduce the high-conductivity additive to the molten this compound under continuous mechanical stirring (500-1000 rpm) for at least 30 minutes.[1]
-
Ultrasonication: For nanoparticle-based composites, utilize a high-power ultrasonic bath or probe sonicator for 1-2 hours to break down agglomerates and achieve a stable dispersion.[1]
-
Surface Functionalization: Consider chemical modification of the additive's surface to improve its compatibility and dispersibility within the non-polar this compound matrix.[1] This can involve grafting functional groups that reduce particle-particle interactions.
-
-
-
Instrument Calibration and Sample Preparation: Inaccurate measurements can stem from equipment or procedural errors.
-
Causality: Improper calibration or inconsistent sample preparation can introduce significant measurement artifacts.
-
Protocol:
-
Verify Calibration: Regularly calibrate your thermal conductivity measurement equipment (e.g., Transient Plane Source, Laser Flash Analysis) using a standard material with a known thermal conductivity.[2][3]
-
Consistent Sample Preparation: Ensure that all samples have a uniform thickness and are free of air voids, which can act as insulators. A standardized protocol for sample molding and solidification is crucial.
-
-
Issue TC-02: Significant Reduction in Latent Heat of Fusion
Symptoms:
-
The measured latent heat of the composite PCM is substantially lower than that of pure this compound (approximately 144 kJ/kg).[4][5]
Possible Causes & Troubleshooting Steps:
-
High Additive Concentration: The additive material, while enhancing thermal conductivity, does not contribute to the latent heat storage.
-
Causality: The volume occupied by the additive displaces the PCM, leading to a proportional decrease in the overall latent heat capacity of the composite.[1]
-
Protocol:
-
Optimize Concentration: Systematically vary the weight percentage of the additive to find the optimal balance between thermal conductivity enhancement and latent heat reduction. The goal is to maximize thermal conductivity with minimal impact on latent heat.[1]
-
Theoretical Calculation: Before synthesis, calculate the theoretical latent heat of the composite based on the mass fractions and latent heats of the individual components. This will provide a benchmark for your experimental results.
-
-
-
Chemical Interaction: A chemical reaction between the this compound and the additive can alter the phase change properties of the this compound.
-
Causality: Chemical reactions can form new compounds with different melting points and latent heats, or they can disrupt the crystalline structure of the this compound, thereby reducing its ability to store latent heat.
-
Protocol:
-
Chemical Compatibility Analysis: Perform Fourier-transform infrared spectroscopy (FTIR) on the composite material to check for the appearance of new peaks or shifts in existing peaks, which would indicate a chemical reaction.[6]
-
Select Inert Additives: Choose additives that are known to be chemically inert with paraffins. Carbon-based materials (graphite, graphene) and noble metals are generally good candidates.[7][8][9]
-
-
Issue TC-03: Leakage of Liquid this compound
Symptoms:
-
The composite material "weeps" or releases liquid this compound when the temperature is above its melting point.
Possible Causes & Troubleshooting Steps:
-
Insufficient Shape Stabilization: The porous network of the supporting material is not adequate to retain the molten PCM.
-
Causality: The capillary forces within the porous structure are not strong enough to overcome the gravitational and surface tension forces of the liquid this compound.[1]
-
Protocol:
-
Incorporate a Shape-Stabilizing Matrix: Utilize materials with a high surface area and interconnected porous structure, such as expanded graphite, metal foams, or certain polymers.[1][7]
-
Optimize Pore Size: Select a supporting material with a smaller pore size or increase the loading of the existing support material to enhance capillary action.[1]
-
Encapsulation: Consider microencapsulation of the this compound, where a solid shell material encloses the PCM, preventing leakage.[4][10]
-
-
Issue TC-04: Phase Separation After Thermal Cycling
Symptoms:
-
The additive and the this compound matrix separate after repeated melting and solidification cycles.
Possible Causes & Troubleshooting Steps:
-
Density Mismatch and Weak Interactions: A significant difference in density between the additive and this compound, coupled with poor interfacial adhesion, can lead to settling or floating of the additive over time.
-
Causality: Gravitational forces will cause the denser material to settle during the liquid phase if the interfacial interactions are not strong enough to maintain a stable dispersion.[1]
-
Protocol:
-
Density Matching: Where possible, select additives with a density closer to that of liquid this compound.
-
Use of Surfactants: Employ surfactants to improve the stability of the dispersion. The surfactant molecules will adsorb at the interface between the this compound and the additive, reducing interfacial tension and preventing agglomeration and separation.[1]
-
Surface Functionalization: As mentioned in TC-01, modifying the surface of the additive can create stronger bonds with the this compound matrix, leading to a more stable composite over many cycles.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective additives for enhancing the thermal conductivity of this compound?
A1: The most common and effective additives are carbon-based materials and metallic particles due to their high intrinsic thermal conductivities.[7]
-
Carbon-Based Materials: Expanded graphite (EG), graphene, and carbon nanotubes (CNTs) are widely used. EG is particularly popular due to its high thermal conductivity, low density, and good compatibility with PCMs.[7]
-
Metallic Additives: Nanoparticles of copper (Cu), aluminum (Al), and silver (Ag) can significantly improve thermal conductivity.[6] However, care must be taken to prevent oxidation and ensure chemical compatibility.
-
Metal Oxides: While generally less conductive than pure metals, metal oxide nanoparticles like alumina (Al2O3) and titania (TiO2) are also used.[7]
Q2: What is the typical range of thermal conductivity enhancement I can expect?
A2: The degree of enhancement is highly dependent on the type of additive, its concentration, morphology, and the quality of its dispersion.
| Additive | Concentration (wt%) | Thermal Conductivity Enhancement | Reference |
| Graphite Powder | 30% | ~3.8 times | [9] |
| Graphene Nanoplatelets | 10% | > 400% | [11] |
| Copper (Cu) Nanoparticles | 2% | 4.3% | [6] |
| Aluminum (Al) Powder | 1% | 18 times | [12] |
Q3: How do I prepare a nano-enhanced this compound-based PCM?
A3: The most common method is the two-step melt dispersion technique.
Experimental Protocol: Preparation of this compound/Graphene Nanocomposite PCM
-
Materials: this compound, graphene nanoplatelets.
-
Procedure: a. Accurately weigh the desired amounts of this compound and graphene nanoplatelets. b. Place the this compound in a beaker and heat it on a hot plate with magnetic stirring until it is completely molten. c. Gradually add the graphene nanoplatelets to the molten this compound while maintaining vigorous stirring to ensure a preliminary dispersion. d. Transfer the beaker to an ultrasonic water bath and sonicate the mixture for 1-2 hours to break up any remaining agglomerates and achieve a homogenous dispersion. e. Pour the molten composite into a mold and allow it to cool and solidify at room temperature.
Q4: What are the key characterization techniques for thermally enhanced PCMs?
A4: A comprehensive characterization of your composite PCM should include the following:
-
Thermal Conductivity: Measured using techniques like the transient plane source (TPS), laser flash analysis (LFA), or the transient hot wire method.[2]
-
Phase Change Properties (Melting Temperature and Latent Heat): Determined using Differential Scanning Calorimetry (DSC) or the T-history method.[2][3]
-
Morphology and Dispersion: Visualized using Scanning Electron Microscopy (SEM) to assess the distribution of the additive within the PCM matrix.
-
Chemical Stability: Analyzed with Fourier-Transform Infrared Spectroscopy (FTIR) to detect any chemical interactions between the components.
-
Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA) to determine the degradation temperature of the composite.[13]
-
Cycling Stability: Assessed by repeatedly cycling the material through its melting and freezing points and measuring its thermal properties after a large number of cycles to ensure long-term performance.
Q5: How can I visualize my experimental workflow?
A5: A flowchart created using Graphviz can effectively illustrate your experimental process.
Caption: Experimental workflow for the preparation and characterization of this compound-based composite PCMs.
References
- Benchchem. (n.d.). Improving the thermal conductivity of nonadecane-based PCMs.
- MDPI. (n.d.). Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications.
- ResearchGate. (n.d.). Influence of Additives on Thermal Conductivity of Shape-Stabilized Phase Change Material.
- PubMed Central. (n.d.). Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method.
- NIH. (2019, August 10). Methods to Characterize Effective Thermal Conductivity, Diffusivity and Thermal Response in Different Classes of Composite Phase Change Materials.
- ResearchGate. (n.d.). Study on the effect of different additives on improving the thermal conductivity of organic PCM.
- Taylor & Francis. (2021, November 7). Full article: Study on the effect of different additives on improving the thermal conductivity of organic PCM.
- MDPI. (n.d.). Improving the Heat Transfer of Phase Change Composites for Thermal Energy Storage by Adding Copper: Preparation and Thermal Properties.
- MDPI. (n.d.). The Impact of Additives on the Main Properties of Phase Change Materials.
- MDPI. (2024, March 29). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material.
- MDPI. (2020, November 26). A Study of Manufacturing Processes of Composite Form-Stable Phase Change Materials Based on Ca(NO3)2–NaNO3 and Expanded Graphite.
- Patsnap Eureka. (2025, August 21). Encapsulation Techniques for PCMs: Materials, Leakage Prevention and Manufacturing Considerations.
- ResearchGate. (n.d.). Increased Thermal Conductivity of Eicosane-Based Composite Phase Change Materials in the Presence of Graphene Nanoplatelets | Request PDF.
- ResearchGate. (2025, October 12). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material.
- ResearchGate. (n.d.). Thermal stability analysis with respect to temperature for PCM and composites.
Sources
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- 3. Methods to Characterize Effective Thermal Conductivity, Diffusivity and Thermal Response in Different Classes of Composite Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 10. Encapsulation Techniques for PCMs: Materials, Leakage Prevention and Manufacturing Considerations [eureka.patsnap.com]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Undecane Purification
Welcome to the Technical Support Center for the purification of undecane. This guide is designed for researchers, scientists, and professionals in drug development who require this compound of the highest purity for their applications. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in your experimental work. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Understanding this compound Purity
This compound (n-C11H24) is a linear alkane that serves as a crucial component in various high-purity applications, including as a reference standard in gas chromatography (GC), a solvent in organic synthesis, and in the formulation of specialty chemicals.[1] For these applications, even trace impurities can significantly impact experimental outcomes. Commercial grades of this compound may contain isomers (isoparaffins), cyclic hydrocarbons (cycloparaffins), and sulfur compounds, which must be removed to achieve purities exceeding 99.5%.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to >99.5% purity?
A1: For achieving high purity, fractional distillation under reduced pressure is the most effective and widely used method.[3] This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of this compound is lowered, which prevents thermal decomposition that can occur at its atmospheric boiling point (196 °C).[4] For separating close-boiling isomers, a distillation column with a high number of theoretical plates is essential for achieving sharp separation.[5]
Q2: What are the primary impurities in commercial this compound and how do I remove them?
A2: The most common impurities are other C11 isomers (branched alkanes), cycloalkanes, and sulfur-containing compounds.[2]
-
Isomers and Cycloalkanes: These are typically removed by efficient fractional distillation.[6]
-
Sulfur Compounds: For trace sulfur removal, adsorption using activated carbon or specialized adsorbents can be effective.[7] For significant sulfur contamination, chemical treatment with an oxidizing agent like sodium hypochlorite (NaOCl) to convert sulfides to higher-boiling sulfones, followed by distillation, can be employed.[8]
Q3: Can I use a technique other than distillation for this compound purification?
A3: Yes, for very high purity or for the removal of specific impurities that are difficult to separate by distillation, preparative gas chromatography (pGC) is a powerful alternative.[9] pGC can separate compounds with very similar boiling points, including isomers, with high resolution.[10] However, it is generally a smaller-scale technique compared to distillation.
Q4: What is azeotropic distillation and is it suitable for this compound purification?
A4: Azeotropic distillation involves adding a third component (an entrainer) to a mixture to form a new, lower-boiling azeotrope with one or more of the components, thereby facilitating separation.[11] While it is a powerful technique for breaking azeotropes, such as in the dehydration of ethanol, it is less commonly used for purifying simple alkanes like this compound unless a specific impurity forms an azeotrope with it.[12] The introduction of an entrainer adds a subsequent purification step to remove it from the final product.
Q5: How can I verify the purity of my purified this compound?
A5: The gold standard for purity validation of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[13] A high-resolution capillary GC column can separate trace impurities, and the mass spectrometer provides definitive identification of these components.[14] For quantitative analysis, it is crucial to use a validated GC-MS method with appropriate standards.[13]
Q6: What are the best practices for storing high-purity this compound?
A6: High-purity this compound should be stored in a tightly sealed, inert container (e.g., amber glass bottle with a PTFE-lined cap) to prevent contamination from atmospheric moisture and oxygen.[15] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition, as it is a combustible liquid.[16][17] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is recommended.
Experimental Workflow for High-Purity this compound
The following diagram illustrates a comprehensive workflow for the purification and validation of high-purity this compound.
Caption: Workflow for this compound purification.
Detailed Protocol: Fractional Distillation of this compound under Reduced Pressure
Objective: To purify commercial-grade this compound to a purity of >99.5% by removing lower and higher boiling impurities.
Materials:
-
Commercial grade n-undecane
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column with high theoretical plates)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone slurry)
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distilling flask.
-
Fill the distilling flask to no more than two-thirds of its volume with the commercial this compound.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[5]
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). A nomograph can be used to estimate the boiling point of this compound at the reduced pressure.[4]
-
Once the desired pressure is stable, begin heating the distilling flask gently with the heating mantle.
-
Observe the reflux line as the vapor rises up the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will contain any low-boiling impurities. The temperature will be unstable and lower than the expected boiling point of this compound.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
End-run: As the distillation nears completion, the temperature may start to rise or fluctuate. This indicates the presence of higher-boiling impurities. Stop the distillation at this point and collect this fraction separately.
-
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and transfer the purified this compound to a suitable storage container.
-
Sources
- 1. Study Number 3 - Separation of Hydrocarbons [brix-berg.com]
- 2. Hydrocarbons - Purity Protection - [industrialsource.com]
- 3. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. medaad.com [medaad.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. gwsionline.com [gwsionline.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chemos.de [chemos.de]
- 16. sds.metasci.ca [sds.metasci.ca]
- 17. cpchem.com [cpchem.com]
Technical Support Center: Mitigating Supercooling in n-Alkane Phase Change Materials
Welcome to the technical support center for n-alkane Phase Change Materials (PCMs). This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, phenomenon of supercooling in their experiments. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles, ensuring you can adapt and innovate beyond the prescribed protocols.
Section 1: Understanding Supercooling in n-Alkanes
Supercooling, or sub-cooling, is a metastable state where a liquid does not solidify upon cooling below its normal melting point.[1] For n-alkane PCMs, this is a critical issue as the stored latent heat is not released until crystallization is initiated, leading to unpredictable and inefficient thermal energy retrieval.[1][2] This phenomenon arises from the energy barrier associated with the formation of the first stable crystal nuclei—a process known as nucleation.
The transition from a disordered liquid to an ordered solid requires molecules to arrange themselves into a crystal lattice. In a high-purity n-alkane melt, without impurities or surfaces to act as templates, this process (homogeneous nucleation) requires a significant driving force, achieved only by cooling far below the freezing point.[3] The difference between the melting temperature and the actual crystallization temperature is the degree of supercooling. Our goal is to minimize this difference.
Below is a conceptual diagram illustrating the energy landscape of nucleation.
Caption: Energy barrier for homogeneous vs. heterogeneous nucleation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My DSC cooling curve shows a large, sharp exothermic peak at a temperature significantly lower than the melting point. Is this supercooling?
A1: Yes, this is the classic signature of supercooling. The n-alkane remains in a liquid state well below its freezing point until it spontaneously nucleates. Once nucleation occurs, crystallization is rapid and highly exothermic, causing the sample temperature to momentarily increase towards the melting point before the stored latent heat is fully released.
-
Causality: The delay in crystallization is due to the high energy barrier for homogeneous nucleation in a pure system. Factors like high purity, a smooth sample pan surface, and the small sample volume used in DSC can exacerbate this effect.
-
Troubleshooting Steps:
-
Confirm with Multiple Cycles: Run several heating/cooling cycles. If the supercooling is stochastic (i.e., the crystallization temperature varies between cycles), it further confirms a nucleation problem.
-
Vary the Cooling Rate: Slower cooling rates can sometimes reduce the degree of supercooling, though this is not always effective and may not be practical for your application.[4][5] Conversely, very rapid cooling can lead to vitrification (a glassy state) instead of crystallization.[4][6]
-
Implement a Nucleating Strategy: If consistent crystallization near the melting point is required, you must move from a homogeneous to a heterogeneous nucleation system. Refer to the protocols in Section 4 .
-
Q2: I've added a nucleating agent, but the degree of supercooling is still high or inconsistent. What's going wrong?
A2: This is a common issue that typically points to problems with the nucleating agent's selection, concentration, or dispersion.
-
Causality & Troubleshooting:
-
Poor Dispersion/Agglomeration: The nucleating agent must be uniformly distributed throughout the PCM to be effective. If the agent agglomerates, its effective surface area for nucleation is drastically reduced.[7]
-
Solution: Improve your mixing protocol. Use high-shear mixing or ultrasonication while the n-alkane is in its molten state to break up agglomerates. See Protocol 4.1 for a detailed dispersion method.
-
-
Incorrect Nucleating Agent: An effective nucleating agent should have a crystal structure and lattice parameters similar to the solid n-alkane.[1]
-
Solution: Select a nucleating agent with high structural similarity. For example, a longer-chain n-alkane or a long-chain fatty alcohol with a higher melting point often works well. 1-octadecanol is a proven nucleating agent for n-octadecane.[2]
-
-
Insufficient Concentration: There may not be enough nucleating particles to ensure crystallization begins promptly.
-
Solution: Systematically increase the weight percentage of the nucleating agent (e.g., in 0.5 wt% increments) and measure the effect on the supercooling degree via DSC. Be aware that excessive amounts can negatively impact the latent heat storage capacity.[1]
-
-
"Poisoning" or Deactivation: Over multiple thermal cycles, the surface of the nucleating agent can become "poisoned" or deactivated, reducing its effectiveness.[3][8]
-
Solution: This is a challenging issue. If you observe a gradual increase in supercooling over many cycles, you may need to investigate more stable nucleating agents or consider shape-stabilization with a porous matrix, which provides permanent, stable nucleation sites.
-
-
Q3: My microencapsulated n-alkane shows more supercooling than the bulk material. Why is this, and how can I fix it?
A3: This is an expected phenomenon. The process of dividing the bulk PCM into thousands of tiny, isolated droplets (microcapsules) effectively separates the PCM from the few impurities that might have acted as nucleating sites in the bulk material.[3] Each microcapsule becomes its own isolated experiment, requiring its own nucleation event, which is statistically less likely and leads to greater overall supercooling.[3]
-
Causality: The increased surface-area-to-volume ratio and the isolation from heterogeneous impurities favor homogeneous nucleation, which requires a greater degree of supercooling.[3]
-
Troubleshooting Steps:
-
Incorporate a Nucleating Agent into the Core: The most effective solution is to co-encapsulate a suitable nucleating agent along with the n-alkane. The nucleating agent must be added to the core material before the encapsulation process. For instance, adding 10.0 wt% of 1-octadecanol can significantly decrease the supercooling of microencapsulated n-octadecane.[2]
-
Optimize Shell Material: While less common for n-alkanes, in some systems, the inner surface of the capsule shell can be engineered to act as a nucleating site. This is a more advanced material science approach.
-
Q4: I'm using a porous matrix (like metal foam) to contain the n-alkane, but I still see some supercooling. I thought this was supposed to prevent it?
A4: While porous matrices are excellent for enhancing thermal conductivity and providing a vast number of potential nucleation sites, their effectiveness can be compromised by poor infiltration and interfacial properties.[9]
-
Causality & Troubleshooting:
-
Poor Wetting/Infiltration: If the molten n-alkane does not fully wet the surface of the porous matrix, air gaps can form. This reduces the effective interfacial area between the PCM and the matrix, limiting the number of available nucleation sites.
-
Solution: Ensure complete infiltration by using a vacuum impregnation process. This removes trapped air from the pores and allows the molten PCM to make intimate contact with the entire matrix surface. See Protocol 4.2 .
-
-
Surface Chemistry: The surface energy and chemistry of the porous matrix are critical. An ideal surface promotes heterogeneous nucleation by reducing the interfacial energy barrier.
-
Solution: If supercooling persists, consider surface treatment of the porous matrix to make it more compatible with the n-alkane. However, for most commercially available foams (e.g., copper or graphite), this is often not necessary if good infiltration is achieved.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
What is an acceptable degree of supercooling?
-
This is application-dependent. For applications requiring precise temperature control, a supercooling degree of less than 1-2°C is often desired. For bulk thermal storage where a wider temperature range is acceptable, up to 5°C might be tolerable. For n-alkanes, which are generally good nucleators compared to salt hydrates, achieving a supercooling of < 2-3°C is a reasonable goal with proper techniques.
-
-
How do I choose the best nucleating agent for my n-alkane?
-
The primary rule is structural compatibility. The best nucleating agents are often molecules that are chemically similar to the PCM but have a higher melting point, so they crystallize first and provide a template.
-
Rule of Thumb: Select a nucleating agent from the same homologous series (e.g., a longer-chain n-alkane or fatty alcohol) with a melting point at least 10-20°C higher than your PCM. The table below provides some experimentally validated examples.
-
-
Will adding a nucleating agent affect my PCM's latent heat storage capacity?
-
Yes, but typically only slightly if used in low concentrations (1-5 wt%). The nucleating agent is a non-phase-changing solid at the PCM's melting point, so it reduces the total mass of the PCM that can undergo fusion. This effect is generally a small and acceptable trade-off for the significant benefit of eliminating supercooling.[1]
-
-
Can I reuse an n-alkane sample that has been through many thermal cycles?
-
High-purity n-alkanes are generally very stable and can undergo thousands of thermal cycles without chemical degradation.[10][11][12][13] However, if you are using a nucleating agent, its effectiveness may degrade over time.[3][8] It is crucial to perform periodic DSC analysis (e.g., every 100 cycles) to verify that the thermal properties (melting point, latent heat, and degree of supercooling) remain within your acceptable specifications.[10][11][13]
-
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common supercooling mitigation techniques.
Protocol 4.1: Preparation of n-Alkane PCM with a Dispersed Nucleating Agent
This protocol describes the lab-scale preparation of an n-alkane with a solid nucleating agent (e.g., adding 1-octadecanol to n-octadecane).
-
Objective: To achieve a homogeneous dispersion of a nucleating agent in an n-alkane PCM to minimize supercooling.
-
Materials:
-
n-alkane PCM (e.g., n-octadecane, >99% purity)
-
Nucleating agent (e.g., 1-octadecanol, >99% purity)
-
Beaker or vial
-
Magnetic stir plate with heating
-
Magnetic stir bar
-
Temperature probe
-
Ultrasonic bath or probe sonicator
-
-
Methodology:
-
Determine Mass: Calculate the required mass of the n-alkane PCM and the nucleating agent to achieve the desired weight percentage (e.g., for a 10g total sample with 2 wt% nucleating agent, use 9.8g of PCM and 0.2g of nucleating agent).
-
Melt PCM: Place the n-alkane PCM and the magnetic stir bar into the beaker. Heat the beaker on the hot plate to a temperature approximately 20°C above the PCM's melting point. Begin gentle stirring.
-
Add Nucleating Agent: Once the PCM is completely molten and thermally stable, add the pre-weighed nucleating agent to the liquid PCM.
-
High-Shear Mixing: Increase the stirring speed to create a vortex. Continue stirring for at least 30 minutes to ensure the agent is well-distributed.
-
Ultrasonication (Critical Step): For optimal dispersion and to break up fine agglomerates, place the beaker in an ultrasonic bath (pre-heated to the same temperature) for 15-20 minutes. Alternatively, use a probe sonicator for 5-10 minutes, being careful not to cause splashing.
-
Cooling & Solidification: Turn off the heat and allow the mixture to cool to room temperature while stirring continues. Continuous stirring during solidification helps prevent the nucleating agent from settling.
-
Characterization: Use the prepared composite sample for your application or analyze its thermal properties using DSC to confirm the reduction in supercooling.
-
Caption: Workflow for dispersing a nucleating agent in PCM.
Protocol 4.2: Vacuum Impregnation of n-Alkane into a Porous Matrix
This protocol is for fabricating a shape-stabilized PCM composite to prevent both supercooling and leakage.
-
Objective: To fully infiltrate a porous matrix (e.g., graphite or copper foam) with n-alkane PCM, ensuring maximum interfacial contact for nucleation and heat transfer.
-
Materials:
-
Porous matrix (e.g., copper foam, cut to size)
-
n-alkane PCM
-
Vacuum oven
-
Beaker large enough to hold the porous matrix
-
-
Methodology:
-
Prepare Matrix: Clean the porous matrix by sonicating it in acetone and then ethanol to remove any surface contaminants. Dry it thoroughly in an oven at ~100°C for at least one hour. Weigh the dry matrix.
-
Melt PCM: In a separate beaker, melt a sufficient quantity of n-alkane PCM to fully submerge the matrix. Heat it to ~20°C above its melting point.
-
Initial Submersion: Place the dry, pre-weighed matrix into the beaker of molten PCM. You will likely observe bubbles escaping as air is displaced.
-
Vacuum Impregnation: Place the entire beaker containing the submerged matrix into a vacuum oven pre-heated to the same temperature (Tm + 20°C).
-
Apply Vacuum: Slowly apply a vacuum to the oven chamber. The pressure drop will cause a significant release of trapped air from the pores of the matrix. Hold under vacuum for 1-2 hours or until bubbling ceases.
-
Release Vacuum: Very slowly release the vacuum. The atmospheric pressure will help force the molten PCM into the now-evacuated pores of the matrix.
-
Cool and Finish: Remove the beaker from the oven. Allow the composite to cool to room temperature. Once solidified, the excess PCM can be removed from the exterior surfaces by gentle scraping or by briefly placing the composite on a heated surface to melt off the excess.
-
Final Mass: Weigh the final composite to determine the mass of infiltrated PCM.
-
Section 5: Data Summary & References
Table 1: Efficacy of Nucleating Agents on n-Alkane Supercooling
| n-Alkane PCM | Nucleating Agent | Concentration (wt%) | Cooling Rate (°C/min) | Supercooling Degree (°C) Reduction | Reference |
| n-Octadecane | 1-Octadecanol | 10.0 | 10.0 | From ~26.0°C to a significantly lower value | [2] |
| n-Dodecane | n-Hexatriacontane | 3.0 | N/A | Significantly suppressed | [14] |
| n-Tetradecane | n-Hexatriacontane | 3.0 | N/A | Significantly suppressed | [14] |
| RT21 (Paraffin) | 1-Octadecanol | ~5.0 | N/A | Reduced from ~10°C to a minimal value | [15] |
| RT21 (Paraffin) | Rubitherm® RT58 | 5.0 | N/A | Reduced from ~10°C to a minimal value | [15] |
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Zhang, X., Fan, Y., Tao, X., & Yick, K. (2005). Crystallization and prevention of supercooling of microencapsulated n-alkanes. Journal of Colloid and Interface Science, 281(2), 299-306. [Link]
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van Hoof, P., & van Enckevort, W. J. P. (2000). Supercooling and transient phase induced nucleation in n-alkane solutions. The Journal of Chemical Physics, 112(1), 1-4. [Link]
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Kick, M., Gamisch, S., Wittemann, A., Le, M., & Gschwander, S. (2025). Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for Heat Transport and Storage. ACS Omega. [Link]
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Saviello, D., & Luy, B. (2022). On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry. Polymers, 14(18), 3898. [Link]
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Mondal, S., & Agmon, N. (2025). In silico cooling rate dependent crystallization and glass transition in n-alkanes. Physical Chemistry Chemical Physics. [Link]
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Kick, M., Gamisch, S., Wittemann, A., Le, M., & Gschwander, S. (2025). Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for Heat Transport and Storage. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). Heat transfer of phase change materials (PCMs) in porous materials. [Link]
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Li, M., Wang, T., & Gong, J. (2022). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Materials, 15(22), 8171. [Link]
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ResearchGate. (n.d.). In silico cooling rate dependent crystallization and glass transition in n-alkanes. [Link]
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Rao, K. G., Rasoor, P., Anjaneya, G., Nataraj, J. R., & Srinivas, M. R. (2021). A review on methods of preventing super cooling in phase change materials (PCMs). AIP Conference Proceedings, 2317(1), 020003. [Link]
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ResearchGate. (n.d.). Hierarchical macro-nanoporous metals for leakage-free high-thermal conductivity shape-stabilized phase change materials. [Link]
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Zahir, M. H., Mohamed, S. A., & Saidur, R. (2019). Supercooling of phase-change materials and the techniques used to mitigate the phenomenon. Applied Energy, 240, 793-817. [Link]
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PureTemp. (2021). Frequently asked questions about phase change materials. [Link]
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Marie, E., Chevalier, Y., & Eydoun, A. (2005). Control of n-alkanes crystallization by ethylene-vinyl acetate copolymers. Journal of Colloid and Interface Science, 290(2), 398-408. [Link]
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ResearchGate. (n.d.). Crystallization and prevention of supercooling of microencapsulated n-alkanes. [Link]
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Zhu, K. Y., Wang, S., Qi, H. Z., & Yuan, X. Y. (2012). Supercooling Suppression of Microencapsulated n-Alkanes by Introducing an Organic Gelator. Energy & Fuels, 26(5), 3014-3019. [Link]
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NETZSCH. (2013). Influences of Heating and Cooling Rates on the DSC Measurement Result. [Link]
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NETZSCH. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. [Link]
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Al-Shannaq, R., Farid, M., & Al-Muhtaseb, S. (2015). Supercooling elimination of phase change materials (PCMs) microcapsules. Energy Conversion and Management, 103, 145-153. [Link]
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ResearchGate. (n.d.). The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. [Link]
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Nottingham ePrints. (n.d.). Thermal transport in porous composite phase change materials. [Link]
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Al-Yasiri, Q., & Szabó, M. (2024). The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. Materials and Structures, 57(3), 63. [Link]
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Consiglio, A. N., Lilley, D., Prasher, R., Rubinsky, B., & Powell-Palm, M. J. (2023). Methods to stabilize aqueous supercooling identified by use of an isochoric nucleation detection (INDe) device. Cryobiology, 114, 104803. [Link]
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Katish, I., et al. (2024). Thermal stability of organic Phase Change Materials (PCMs) by accelerated thermal cycling technique. Journal of Energy Storage. [Link]
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Electron Microscopy Sciences. (n.d.). Protocol: Paraffin Manual Processing for Fresh and Pre-treated Tissue. [Link]
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Modak, V. P., Pathak, H., Thayer, M., Singer, S. J., & Wyslouzil, B. E. (2013). Experimental evidence for surface freezing in supercooled n-alkane nanodroplets. Physical Chemistry Chemical Physics, 15(18), 6783-6795. [Link]
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Hywax. (n.d.). Paraffin Tissue Processing: Steps, Benefits, and Best Practices. [Link]
-
Salez, T. J., et al. (2012). Heterogeneous Nucleation of an n-Alkane on Tetrahedrally Coordinated Crystals. Langmuir, 28(44), 15496-15501. [Link]
-
Miró, L., Gasia, J., & Cabeza, L. F. (2016). Health hazard, cycling and thermal stability as key parameters when selecting a suitable Phase Change Material (PCM). Renewable and Sustainable Energy Reviews, 60, 690-705. [Link]
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Creative Diagnostics. (n.d.). Tissue Processing Protocol. [Link]
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Superior BioDiagnostics. (n.d.). Deparaffinization & Rehydration of FFPE Tissue Samples. [Link]
-
Wang, Y., et al. (2023). The Effect of Processing Methods and Nucleating Agents on the Wear Resistance and Crystallinity Behavior of Nylon 11. Polymers, 15(11), 2579. [Link]
-
ResearchGate. (n.d.). Effect of different nucleating agent on crystallinity and properties of polylactic acid. [Link]
-
Synergistic Effects of Nucleating Agents and Plasticizers on the Crystallization Behavior of Poly(lactic acid). (2017). Polymers, 9(12), 685. [Link]
-
ResearchGate. (n.d.). Effect of nucleating agents on crystallization kinetics of PET. [Link]
-
Investigations of the Nucleating Agent Effects on Polypropylene of Pumice from Three Distinct Areas in Türkiye. (2024). Polymers, 16(11), 1541. [Link]
-
The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review. (2024). Polymers, 16(12), 1630. [Link]
-
Wikipedia. (n.d.). Soot. [Link]
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Technical Support Center: Undecane Disposal and Environmental Impact Considerations
Welcome to the Technical Support Center for Undecane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe disposal of this compound and to offer insights into its environmental impact. As scientists, our responsibility extends beyond the bench; it includes the conscientious management of the chemical resources we utilize. This document is structured to address the practical questions and challenges you may encounter during your experiments involving this compound.
Frequently Asked Questions (FAQs)
What is this compound and why are specific disposal methods required?
This compound (C₁₁H₂₄) is a straight-chain alkane, a colorless liquid that is insoluble in water.[1][2] It is classified as a combustible liquid and may be fatal if swallowed and enters the airways.[3][4][5] Improper disposal, such as pouring it down the drain, can lead to environmental contamination and may violate hazardous waste regulations.[6][7] Therefore, it must be managed as a hazardous waste.[8][9]
Is this compound considered environmentally hazardous?
Yes, this compound poses a hazard to the environment. It is harmful to aquatic life.[3] While it is considered readily biodegradable, with studies showing significant degradation over 28 days, its release into the environment should still be avoided.[3][10] The combustion of alkanes like this compound can also contribute to air pollution by releasing carbon dioxide, a greenhouse gas.[11][12]
Can I dispose of small amounts of this compound down the sink?
No. Under no circumstances should this compound or any solvent be disposed of down the sink.[6][7] This can contaminate waterways, harm aquatic life, and is a violation of environmental regulations.[3][13] All this compound waste, regardless of quantity, must be collected and disposed of as hazardous chemical waste.
How should I collect and store this compound waste in the lab?
This compound waste should be collected in a designated, leak-proof container that is compatible with hydrocarbons.[13][14] The container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a constituent.[7][14] Keep the container tightly sealed except when adding waste and store it in a well-ventilated area, away from ignition sources.[4][15] It is also good practice to use secondary containment to prevent spills.[9][13]
What are the regulations I need to be aware of for this compound disposal?
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16] Academic laboratories have specific guidelines, which may include the establishment of Satellite Accumulation Areas (SAAs) for temporary waste storage.[9][17] It is crucial to be familiar with your institution's specific hazardous waste management plan and the local and national regulations.[7]
Troubleshooting Guide
Scenario 1: I have a small amount of this compound left over from an experiment. What is the most efficient way to dispose of it?
Even small quantities must be treated as hazardous waste. Add the leftover this compound to your designated hazardous waste container for non-halogenated solvents.[6] Do not mix it with other waste streams unless you have confirmed compatibility.[13] If you do not have an existing waste container, obtain a new, properly labeled one from your institution's Environmental Health & Safety (EHS) department.
Scenario 2: I've accidentally contaminated some lab supplies (e.g., pipette tips, gloves) with this compound. How do I dispose of them?
Contaminated solid waste, such as gloves, wipes, and pipette tips, must also be disposed of as hazardous waste.[13] Collect these materials in a separate, clearly labeled, sealed plastic bag or container designated for solid chemical waste.[9] Do not dispose of them in the regular trash or biohazard waste.
Scenario 3: A small amount of this compound (a few milliliters) has spilled on the lab bench. What is the correct cleanup and disposal procedure?
-
Ensure Safety: Make sure the area is well-ventilated and there are no nearby ignition sources, as this compound is a combustible liquid.[4][15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]
-
Containment: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3]
-
Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.[15]
-
Decontamination: Clean the surface of the bench with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Scenario 4: My this compound waste container is almost full. What is the next step?
Once a waste container is about three-quarters full, you should arrange for its disposal.[9] Do not overfill containers. Ensure the cap is tightly sealed and the label is accurate and complete.[14] Contact your institution's EHS department to request a waste pickup.[9] They will provide instructions on where to move the container for collection by trained hazardous waste professionals.
Data Summary: this compound Properties and Hazards
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₄ | [10] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 195.9 °C | [19] |
| Flash Point | 60 °C (140 °F) | [20] |
| Water Solubility | Very low (e.g., 0.014 mg/L at 25°C) | [1] |
| Hazards | Combustible liquid, Aspiration hazard, Harmful to aquatic life | [3][4][5] |
| Biodegradability | Readily biodegradable | [3][10] |
Experimental Protocol: Standard Procedure for this compound Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1.0 Objective
To safely collect and manage this compound waste for disposal in compliance with environmental regulations and institutional policies.
2.0 Materials
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
"Hazardous Waste" labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
3.0 Procedure
-
Container Preparation:
-
Obtain a clean, empty, and appropriate waste container from your institution's EHS department.
-
Affix a "Hazardous Waste" label to the container.
-
Fill in the necessary information on the label, including the chemical name ("this compound") and any other components of the waste stream.
-
Place the container in a designated Satellite Accumulation Area, within a secondary containment bin.[9]
-
-
Waste Collection:
-
Contaminated Solids Disposal:
-
Collect any solid materials (e.g., absorbent pads, gloves) contaminated with this compound in a separate, sealed, and clearly labeled bag or container for solid hazardous waste.
-
-
Waste Pickup Request:
-
Monitor the level of waste in the container.
-
When the container is approximately 75-90% full, or if it has been accumulating for a period defined by your institution (e.g., six months), schedule a waste pickup.[9]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which may involve an online form or a direct call to the EHS department.[9]
-
Ensure all information on the waste label is accurate and complete before the scheduled pickup.
-
Visualizations
This compound Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Environmental Impact of Improper this compound Disposal
Caption: Potential environmental consequences of improper this compound disposal.
References
- Biotulin. (n.d.). This compound. Biotulin's Ingredient Dictionary.
- SciSpace. (n.d.). Remediation of polluted wastewater effluents: hydrocarbon removal.
- Chevron Phillips Chemical. (2022, July 20). n-Undecane Safety Data Sheet.
- Chemos GmbH & Co.KG. (2020, November 24). Safety Data Sheet: n-Undecane.
- Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan.
- CDH Fine Chemical. (n.d.). N-UNDECANE CAS NO 1120-21-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemos GmbH & Co.KG. (2024, August 8). Safety Data Sheet: this compound (and) Tridecane.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- TutorChase. (n.d.). What are the environmental implications of alkane combustion?.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas.
- Metasci. (n.d.). Safety Data Sheet n-Undecane.
- Benchchem. (n.d.). This compound | High-Purity Aliphatic Hydrocarbon | RUO.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- OECD SIDS. (2010, April 22). SIDS INITIAL ASSESSMENT PROFILE: n-Undecane.
- FasterCapital. (n.d.). Environmental Impact Of Alkanes.
- U.S. Environmental Protection Agency. (2025, November 12). Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste.
- Fisher Scientific. (2022, February 16). SAFETY DATA SHEET: n-Undecane.
- The Good Scents Company. (n.d.). This compound, 1120-21-4.
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Addressing skin and eye irritation from undecane exposure
Technical Support Center: Undecane Exposure
A Guide for Researchers on Managing Skin and Eye Irritation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Its purpose is to provide clear, actionable protocols and in-depth information to safely manage and prevent skin and eye irritation resulting from exposure.
Section 1: Immediate First Aid for this compound Exposure
In the event of an accidental exposure to this compound, immediate and correct action is critical to minimize potential harm. The following steps should be taken without delay. It is imperative to have this safety information and the specific Safety Data Sheet (SDS) for this compound readily accessible in your work area.[1]
Critical First Steps: Skin Contact
-
Remove Contaminated Items: Immediately take off any contaminated clothing, gloves, or jewelry.[2][3] These items can trap this compound against the skin, prolonging contact.
-
Wash Affected Area: Wash the skin thoroughly with soap and plenty of water.[1][4] While this compound is insoluble in water, copious flushing helps to physically remove the substance.[2][5]
-
Seek Medical Advice: If skin irritation, redness, or pain develops or persists, consult a physician or your institution's occupational health department.[1][4] Provide them with the this compound Safety Data Sheet.[1][2]
-
Scientific Rationale: this compound is a non-polar aliphatic hydrocarbon. Prolonged or repeated contact can defat the skin by dissolving natural oils, leading to dryness, cracking, and dermatitis.[2][6][7] Immediate washing is a physical removal process to limit the duration of this defatting action.
Critical First Steps: Eye Contact
-
Immediate Irrigation: Go to the nearest emergency eyewash station without delay.
-
Flush Eyes: Hold the eyelids open and flush the eyes with a gentle, continuous stream of clean, lukewarm water for at least 10-15 minutes.[3] Ensure the entire surface of the eye is rinsed by moving the eye up, down, and side-to-side.
-
Remove Contact Lenses: If present and easy to do so, remove contact lenses after the initial seconds of flushing, then continue rinsing.[2][3] Do not interrupt the flushing to remove lenses if they are difficult to take out.
-
Seek Medical Attention: After flushing, all cases of eye contact with chemicals should be evaluated by a medical professional.[2][4] If irritation, pain, swelling, or light sensitivity persists, consult a specialist immediately.[2]
-
Scientific Rationale: Although this compound is generally classified as a non-irritant to eyes in acute studies, its solvent properties can disrupt the delicate lipid layer of the tear film, causing discomfort and potential damage.[3][6][7][8] Immediate and thorough irrigation is the most effective way to dilute and remove the substance.
Emergency Response Workflow
The following diagram outlines the critical decision-making path for immediate response to this compound exposure.
Caption: Immediate First-Aid Workflow for this compound Exposure.
Section 2: Troubleshooting and Decontamination
This section addresses common issues and provides guidance for managing the experimental environment after an this compound spill to prevent secondary exposure.
Frequently Asked Questions (Post-Exposure)
Q: I washed my hands, but my skin still feels dry and tight. Is this normal? A: Yes, this is a common sensation. This compound is an effective solvent and removes natural skin oils (sebum), leading to dryness.[2][6] Apply a barrier cream or a restorative lotion to help rehydrate the skin. If cracking or persistent redness occurs, seek medical advice.
Q: I don't feel any irritation after a small splash on my skin. Do I still need to be concerned? A: Yes. While this compound has low acute dermal toxicity, repeated, unprotected exposure can lead to chronic dryness and irritant contact dermatitis.[6][7] It is crucial to always follow proper PPE protocols, even for minor handling tasks. Treat every exposure as a learning opportunity to review and improve your handling procedures.
Q: How do I clean up a small this compound spill on my lab bench? A: For a small spill, ensure the area is well-ventilated and remove all ignition sources as this compound is a combustible liquid.[2][3][9] Absorb the spill with a non-combustible, inert material like sand, diatomaceous earth, or a universal binding agent.[4][6] Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][10] Clean the affected area thoroughly. Do not wash spills into the drain.[1][8]
Section 3: Prevention - Personal Protective Equipment (PPE) and Handling
The most effective way to address irritation is to prevent exposure. A multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][9] For procedures that may generate vapors, such as heating or aerosolizing, a chemical fume hood is mandatory.[11] Vapors are heavier than air and can accumulate in low-lying areas.[1][3]
-
Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Standard Handling (e.g., aliquoting, weighing) | High-Risk Operations (e.g., heating, pressure) |
| Hand Protection | Nitrile gloves. Inspect for tears before use.[11] | Chemical-resistant gloves (e.g., Viton®, Barrier®). Check manufacturer's compatibility charts for breakthrough times. |
| Eye Protection | Safety glasses with side shields or safety goggles.[11] | Chemical safety goggles and a full-face shield.[11] |
| Body Protection | Standard laboratory coat. | Flame-retardant laboratory coat.[11] A chemical-resistant apron may also be required. |
| Respiratory | Not typically required if handled in a fume hood. | Air-purifying respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or in case of a large spill.[2][11] |
-
Glove Selection Rationale: No single glove material is impervious to all chemicals indefinitely. Breakthrough time is the time it takes for a chemical to permeate the glove material. For prolonged or immersive contact with this compound, a higher-resistance material than nitrile is necessary. Always consult the glove manufacturer's specific chemical resistance data.
Hierarchy of Controls for Exposure Prevention
This diagram illustrates the most effective sequence of control strategies to mitigate risks associated with this compound handling.
Caption: Hierarchy of Controls for Mitigating this compound Exposure Risk.
Section 4: In-Depth FAQs & Toxicological Insights
Q: What are the established occupational exposure limits for this compound? A: Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound.[9] In the absence of established limits, it is best practice to minimize exposure to the lowest achievable levels through robust engineering controls and proper PPE.
Q: Is this compound considered a skin sensitizer? A: No. Based on laboratory animal testing (Maximization Test), this compound is not classified as a skin sensitizer, meaning it is not expected to cause an allergic reaction upon repeated contact.[2][7][12] The irritation it causes is due to its defatting (solvent) properties rather than an immune response.
Q: Can this compound be absorbed through the skin? A: Dermal absorption of this compound is generally low. However, prolonged contact or exposure to compromised skin (e.g., cuts, abrasions, existing dermatitis) could potentially increase absorption. The primary risk from skin contact remains local irritation and dermatitis.[2]
Q: What is the main health hazard associated with this compound? A: The most significant health hazard for this compound is aspiration.[4][6][7] If swallowed, the liquid can be aspirated (breathed into) the lungs, which can cause a severe, potentially fatal chemical pneumonitis.[2][4] This is why inducing vomiting is strictly contraindicated after ingestion.[1][2][3]
References
-
Chemos GmbH & Co.KG. (2020, November 24). Safety Data Sheet: n-Undecane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet n-Undecane. Retrieved from [Link]
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- 5. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
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- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hpc-standards.com [hpc-standards.com]
Undecane Spill Management: A Technical Guide for Laboratory Professionals
This guide provides a comprehensive framework for managing undecane spills in a laboratory setting. It is designed for researchers, scientists, and drug development professionals who handle this chemical in their daily work. The protocols outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Section 1: Understanding this compound - Properties and Hazards
A thorough understanding of this compound's chemical and physical properties is fundamental to managing spills effectively. This compound is a straight-chain alkane that is colorless and has a faint gasoline-like odor. Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₄ | |
| Molar Mass | 156.31 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 196 °C (385 °F) | |
| Melting Point | -26 °C (-15 °F) | |
| Flash Point | 60 °C (140 °F) | |
| Density | 0.74 g/mL at 20°C | |
| Vapor Density | 5.4 (air = 1) | |
| Solubility in Water | Insoluble | |
| Autoignition Temperature | 204.6 °C (400.3 °F) |
The primary hazards associated with this compound are its flammability and health risks upon exposure. As a combustible liquid, its vapors can form explosive mixtures with air, and these vapors are heavier than air, meaning they can accumulate in low-lying areas. Health hazards include skin and eye irritation. Aspiration of liquid this compound into the lungs can be fatal. Repeated exposure may cause skin dryness or cracking.
Section 2: Immediate Actions in the Event of an this compound Spill
In the event of an this compound spill, a swift and systematic response is crucial to mitigate hazards. The following workflow outlines the immediate actions to be taken.
Caption: Immediate response workflow for an this compound spill.
Section 3: Spill Assessment and Containment
A critical step in managing a spill is to accurately assess its severity. This will determine the appropriate level of response.
3.1. Spill Assessment:
-
Minor Spill: A small volume (typically less than 1 liter) that has not spread significantly and does not pose an immediate fire or health hazard. These can generally be handled by trained laboratory personnel.
-
Major Spill: A large volume (typically greater than 1 liter), or a spill of any size that presents an immediate fire or health hazard, has spread to a wide area, or has entered a drain. These spills require an emergency response and should not be handled by laboratory personnel alone.
3.2. Containment:
The primary objective of containment is to prevent the spread of the spilled liquid.
-
Isolate the Area: Cordon off the spill area to prevent personnel from entering.
-
Use Absorbent Materials: Create a dike around the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite. This is crucial because combustible absorbents could become a fire hazard when soaked with a flammable liquid.
-
Protect Drains: Prevent this compound from entering drains by covering them or creating a barrier.
Section 4: Cleanup Procedures
The appropriate cleanup procedure depends on the size of the spill.
4.1. Minor Spill Cleanup Protocol:
-
Personal Protective Equipment (PPE): Before beginning cleanup, don the appropriate PPE as detailed in the table below.
-
Apply Absorbent: Gently apply a non-combustible absorbent material over the spill, starting from the outside and working inwards.
-
Collect Absorbed Material: Once the this compound is fully absorbed, use non-sparking tools to collect the material.
-
Package Waste: Place the absorbed material into a labeled, sealable, and chemically resistant container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of PPE: Remove and dispose of contaminated PPE as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
4.2. Major Spill Response:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's emergency response team and/or the local fire department.
-
Provide Information: Be prepared to provide the following information to emergency responders:
-
The identity of the spilled chemical (this compound).
-
The approximate volume of the spill.
-
The location of the spill.
-
Any known injuries or exposures.
-
A copy of the Safety Data Sheet (SDS) for this compound.
-
| Personal Protective Equipment (PPE) for this compound Spill Cleanup |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection: Safety goggles or a face shield. |
| Body Protection: Lab coat or chemical-resistant apron. |
| Respiratory Protection: May be required for large spills or in poorly ventilated areas. Consult the SDS and your institution's safety officer. |
Section 5: Waste Disposal
All materials used to clean up an this compound spill, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.
-
Waste Characterization: this compound is a flammable liquid. Spilled this compound and the materials used to clean it up may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its ignitability characteristic (EPA hazardous waste code D001).
-
Packaging and Labeling: Place all waste in a designated hazardous waste container that is properly sealed and labeled. The label should clearly indicate "Hazardous Waste," the contents (e.g., "this compound-contaminated debris"), and the date.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous waste. Consult your Environmental Health and Safety (EHS) department for specific guidance.
Section 6: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the management of an this compound spill.
Q1: What should I do if this compound has spilled under a piece of equipment?
A1: If it is safe to do so, and the equipment is not an ignition source, carefully move the equipment to access the spill. If the equipment cannot be moved, use absorbent pads or socks to wick the liquid out from underneath. If you cannot safely access the entire spill, treat it as a major spill and contact your EHS department or emergency responders for assistance.
Q2: There is a strong solvent smell even after I've cleaned up the spill. What should I do?
A2: A lingering odor indicates that there may still be residual this compound or that vapors are trapped in porous materials. Increase ventilation to the area by opening windows (if safe to do so) or using a fume hood. If the odor persists, it is possible that the spill was not completely cleaned. Re-clean the area with soap and water. If the odor is still strong, evacuate the area and contact your EHS department.
Q3: Can I use paper towels to clean up a small this compound spill?
A3: It is not recommended to use paper towels or other combustible materials to clean up flammable liquid spills. The paper towels can become a fire hazard. Use non-combustible absorbents like sand, vermiculite, or specialized spill pads.
Q4: What should I do if I get this compound on my skin or in my eyes?
A4: If this compound comes into contact with your skin, immediately wash the affected area with soap and water for at least 15 minutes. If it gets in your eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention in both cases.
Q5: How do I know if a spill is "major" and requires an emergency response?
A5: A spill is considered major if it involves a large quantity of this compound (e.g., more than 1 liter), if there is an immediate fire hazard (e.g., near an open flame or spark source), if the spill has entered a drain, or if you feel that you cannot safely manage the cleanup on your own. When in doubt, err on the side of caution and call for emergency assistance.
Section 7: Regulatory Compliance
The management of this compound spills is governed by several federal and local regulations. Key among these are:
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that information about the hazards of chemicals be communicated to employees. This includes proper labeling of containers and access to Safety Data Sheets (SDSs).
-
OSHA's Flammable Liquids Standard (29 CFR 1910.106): This standard outlines the requirements for the safe storage and handling of flammable and combustible liquids.
-
EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations establish the framework for the proper identification, management, and disposal of hazardous waste.
It is imperative that all laboratory personnel are familiar with these regulations and their institution's specific policies and procedures for chemical safety and hazardous waste management.
Caption: Comprehensive spill management and reporting workflow.
References
-
CHEMBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Msds this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 1120-21-4). Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Carl R
Technical Support Center: Undecane Incompatibility with Strong Oxidizing Agents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the incompatibility of undecane with strong oxidizing agents. Our goal is to equip you with the knowledge to prevent hazardous situations, troubleshoot unexpected experimental outcomes, and implement safer alternatives in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing systematic approaches to identify root causes and implement effective solutions.
Q1: I observed a sudden, unexpected temperature spike and pressure increase after adding an oxidizing agent to a reaction mixture containing this compound. What is happening and what should I do?
A1: You are likely observing the initial stages of a thermal runaway reaction. This compound, a saturated alkane, can be aggressively and uncontrollably oxidized by strong oxidizing agents.[1][2] This reaction is highly exothermic, and the heat generated accelerates the reaction rate, creating a dangerous positive feedback loop that can lead to a violent release of energy, fire, or explosion.[3]
Immediate Actions:
-
Safety First: If the reaction is escalating rapidly (e.g., rapid pressure increase, visible gas evolution, sharp temperature rise that cannot be controlled by your cooling system), evacuate the immediate area and alert your colleagues. Activate any emergency shutdown procedures for your equipment. Do not attempt to dismantle the apparatus.
-
Cooling: If it is safe to do so and the reaction is in its very early stages, intensify cooling by lowering the temperature of your cooling bath.
-
Cease Reagent Addition: Immediately stop the addition of any further reagents, especially the oxidizing agent.
Root Cause Analysis:
The primary cause is the inherent chemical incompatibility between alkanes and strong oxidizers.[1][2] Alkanes are generally stable but their C-H bonds can be attacked by potent oxidizing agents, leading to a complex series of radical chain reactions.[4] The reaction can be initiated by heat, light, or the presence of metal catalysts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a runaway reaction.
Q2: My reaction produced a complex mixture of unexpected byproducts, including carboxylic acids and ketones, when I used this compound as a solvent with potassium permanganate (KMnO₄). Why did this happen?
A2: This is a direct result of the oxidative degradation of this compound. Potassium permanganate is a very strong oxidizing agent that can cleave the carbon-carbon bonds of alkanes, especially under acidic or heated conditions.[4][5] The initial oxidation likely forms a variety of long-chain alcohols and ketones, which are then further oxidized. The C-C bond can be cleaved, leading to the formation of shorter-chain carboxylic acids, ketones, and aldehydes.[6][7] This process is often unselective and difficult to control.
Mechanistic Explanation:
The reaction with permanganate can proceed through a radical mechanism involving the abstraction of a hydrogen atom from the this compound chain.[4] This generates an alkyl radical that can be further oxidized. The reaction can lead to a cascade of products as different C-H and C-C bonds in the this compound molecule are attacked.
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- 7. researchgate.net [researchgate.net]
Navigating Undecane Handling: A Technical Guide to Personal Protective Equipment
Welcome to the technical support center for the safe handling of undecane. This guide is designed for researchers, scientists, and drug development professionals who work with this chemical. Here, we will address common questions and concerns regarding the appropriate selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and experimental integrity. Our approach is grounded in established safety protocols and a deep understanding of chemical interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound that necessitate PPE?
A1: this compound is a combustible liquid and poses a significant aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[1][2][3][4] While not classified as a skin or eye irritant in short-term exposures, prolonged or repeated contact can cause skin dryness or cracking.[1][3][4] Inhalation of high concentrations of vapor or mists can lead to respiratory tract irritation.[5][6] Therefore, PPE is crucial to prevent skin contact, inhalation, and accidental ingestion.
Q2: I'm only handling small quantities of this compound at the lab bench. Do I still need to wear gloves?
A2: Yes, absolutely. Even small volumes can lead to skin contact. Given that repeated exposure may cause skin dryness or cracking, consistent glove use is a critical preventative measure.[3][4] For routine handling of small quantities, nitrile gloves are generally suitable.[7] However, it's essential to check the manufacturer's specific chemical resistance data for the gloves you are using.
Q3: What type of gloves offers the best protection against this compound?
A3: The choice of glove material is critical for adequate protection. While nitrile gloves are commonly used for general laboratory work, for prolonged contact or immersion, more robust options should be considered. Based on chemical resistance guides, materials like Viton™ or Barrier® laminates offer excellent protection with long breakthrough times. It is crucial to consult the glove manufacturer's specific compatibility charts for this compound. Always inspect gloves for any signs of degradation, such as swelling, stiffening, or discoloration, and replace them immediately if any are observed.[8]
Q4: When is respiratory protection necessary when working with this compound?
A4: Respiratory protection is required when there is a potential for inhaling this compound vapors or aerosols.[1] This is particularly important in situations such as:
-
Heating this compound, which increases its vapor pressure.
-
Generating aerosols through processes like spraying or sonicating.
-
Working in poorly ventilated areas.
-
Cleaning up large spills.
For these scenarios, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[9] In cases of uncontrolled release or unknown exposure levels, a supplied-air respirator may be necessary.[1]
Q5: What are the correct steps for safely removing contaminated PPE after working with this compound?
A5: Proper removal of PPE is essential to prevent cross-contamination. Follow this sequence:
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by unbuttoning and rolling it down your arms, turning the sleeves inside out.
-
Respirator: Remove last after leaving the work area.
Always wash your hands thoroughly with soap and water after removing all PPE.[2][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Skin irritation or dryness after handling this compound. | Inadequate hand protection or improper glove removal. | Review your glove selection; consider a more resistant material for your application. Ensure you are following the correct glove removal procedure to avoid contaminating your skin. Apply a barrier cream before work.[10][11] |
| Smell of this compound in the lab, even when not actively working with it. | Poor ventilation or a small, undetected spill. | Immediately check your work area for any spills. Ensure that your laboratory's general and local exhaust ventilation systems are functioning correctly. If the odor persists, notify your lab manager or safety officer. |
| Noticeable swelling or change in texture of gloves during an experiment. | The glove material is not resistant to this compound. | Immediately remove the compromised gloves, wash your hands, and select a new pair of gloves made from a more chemically resistant material. Refer to a chemical resistance chart to choose an appropriate glove.[8] |
Experimental Protocol: PPE Selection and Use for this compound
This protocol outlines the standard procedure for selecting and using PPE when handling this compound in a laboratory setting.
1. Risk Assessment: 1.1. Evaluate the scale of your experiment (milliliters vs. liters). 1.2. Identify potential for aerosol or vapor generation (e.g., heating, vortexing, sonicating). 1.3. Assess the adequacy of ventilation in your workspace (e.g., chemical fume hood, general lab ventilation).
2. Eye and Face Protection: 2.1. At a minimum, wear safety glasses with side shields for all procedures involving this compound. 2.2. If there is a risk of splashing, use chemical safety goggles.[1][7] 2.3. For larger volumes or procedures with a high splash risk, a face shield should be worn in addition to safety goggles.[2][7]
3. Skin and Body Protection: 3.1. Wear a flame-retardant laboratory coat to protect against splashes and potential fire hazards.[1][12] 3.2. Ensure your legs and feet are covered by wearing long pants and closed-toe shoes. 3.3. For glove selection, refer to the "Glove Selection for this compound" table below.
4. Hand Protection:
| Task | Recommended Glove Type | Justification |
| Routine handling, weighing, and transfers of small volumes (<100 mL) | Nitrile gloves | Provides adequate protection for incidental contact. |
| Handling larger volumes (>100 mL) or prolonged tasks | Butyl rubber or Viton™ gloves | Offers superior chemical resistance and longer breakthrough times. |
| Risk of immersion or heavy contamination | Laminated film gloves (e.g., Barrier®) | Provides the highest level of protection against a wide range of chemicals, including this compound. |
5. Respiratory Protection: 5.1. For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. 5.2. If working outside of a fume hood where vapors may be generated, use a NIOSH-approved air-purifying respirator with organic vapor cartridges. 5.3. For spill cleanup or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[5][7]
6. Post-Experiment Procedures: 6.1. Decontaminate your work area. 6.2. Remove PPE following the procedure outlined in the FAQs. 6.3. Dispose of contaminated PPE as hazardous waste according to your institution's guidelines.[1][2] 6.4. Wash hands thoroughly.
Visual Guide to PPE Selection for this compound
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Validation & Comparative
A Comparative Guide to Undecane vs. Dodecane as Phase Change Materials for Scientific Applications
In the realm of thermal energy storage and management, particularly within research, pharmaceuticals, and drug development, the selection of an appropriate phase change material (PCM) is paramount. PCMs, with their ability to store and release large amounts of latent heat at a nearly constant temperature, offer a sophisticated method for precise thermal control. Among the various classes of PCMs, n-alkanes are frequently favored for their high latent heat of fusion, chemical inertness, and predictable melting behavior. This guide provides an in-depth technical comparison of two prominent n-alkanes, undecane (C₁₁H₂₄) and dodecane (C₁₂H₂₆), to assist researchers and scientists in making an informed selection for their specific applications.
Introduction to n-Alkanes as Phase Change Materials
n-Alkanes are saturated hydrocarbons with the general formula CₙH₂ₙ₊₂. Their utility as PCMs stems from the energy absorbed or released during the solid-liquid phase transition. This process allows for the maintenance of a stable temperature environment, a critical requirement in many scientific applications, such as the transportation of sensitive biological samples, temperature-controlled experiments, and thermal protection of electronic components. The choice between different n-alkanes is primarily dictated by their melting point, which is dependent on the length of the carbon chain. This compound and dodecane, with their distinct melting points below 0°C, are particularly relevant for low-temperature applications.
Thermophysical Properties: A Head-to-Head Comparison
The performance of a PCM is fundamentally governed by its thermophysical properties. A summary of the key properties for this compound and dodecane is presented below for a direct comparison.
| Property | This compound (n-C₁₁H₂₄) | Dodecane (n-C₁₂H₂₆) | Reference(s) |
| Melting Point | -26 °C | -9.6 °C | [1][2] |
| Latent Heat of Fusion | ~144 kJ/kg | ~210 kJ/kg | [1] |
| Liquid Density (at 25°C) | ~0.74 g/mL | ~0.75 g/mL | [2][3] |
| Solid Density | ~0.773 g/mL (at 25°C) | Varies with temperature and pressure | [3] |
| Thermal Conductivity (Solid) | Lower than dodecane | Higher than this compound | [4] |
| Molar Mass | 156.31 g/mol | 170.33 g/mol | [5][6] |
Key Insights:
-
Operating Temperature: The most significant differentiator is the melting point. This compound, with its lower melting point of -26°C, is suitable for applications requiring colder temperatures, such as the transport of frozen biological materials.[1] Dodecane, melting at -9.6°C, is ideal for applications in the refrigerated range, just below the freezing point of water.[2]
-
Energy Storage Capacity: Dodecane possesses a significantly higher latent heat of fusion (~210 kJ/kg) compared to this compound (~144 kJ/kg).[1] This means that for a given mass, dodecane can store and release more thermal energy during its phase transition, making it a more efficient choice in terms of energy density.
-
Density: Both alkanes have similar liquid densities. However, it is important to consider the volume change upon solidification in the design of any PCM-based system to prevent container stress.
-
Thermal Conductivity: A notable difference lies in their solid-phase thermal conductivity. Experimental data indicates that for a given temperature and pressure, the thermal conductivity of solid n-dodecane is higher than that of n-undecane.[4] This is a crucial factor as a higher thermal conductivity facilitates faster heat transfer, leading to more rapid charging and discharging of the thermal energy stored in the PCM.
Performance Characteristics and Experimental Considerations
Beyond the fundamental thermophysical properties, several performance characteristics must be considered when selecting between this compound and dodecane.
Supercooling
Supercooling is the phenomenon where a liquid cools below its freezing point without solidifying. For PCMs, significant supercooling is undesirable as it can lead to a delay in the release of the stored latent heat, thereby compromising the temperature stability of the system. While n-alkanes generally exhibit little to no supercooling, this can be influenced by the purity of the material and the presence of nucleating agents. In practical applications, it is crucial to experimentally verify the degree of supercooling for the specific grade of this compound or dodecane being used.
Thermal Stability and Reliability
The long-term stability of a PCM is critical for applications that involve numerous melting and freezing cycles. Degradation of the material can lead to a decrease in its thermal energy storage capacity and a shift in its melting point.
-
This compound: Studies on microencapsulated this compound have demonstrated good thermal stability. For instance, after 200 thermal cycles, the enthalpy of phase change of n-undecane/PMMA microcapsules decreased by a relatively small margin, indicating good thermal performance and cycle life.[7]
-
Dodecane: Dodecane, when incorporated into composite PCMs, has also shown good thermal stability and recyclability.
While these studies on encapsulated and composite forms are promising, direct comparative data on the long-term thermal cycling stability of pure, bulk this compound versus dodecane is limited. Therefore, for applications requiring a high number of cycles, it is recommended to perform in-house thermal cycling tests to validate the long-term performance of the chosen material.
Experimental Workflow for PCM Characterization
To ensure the selection of the most suitable PCM and to validate its performance, a systematic experimental workflow is essential.
Caption: Experimental workflow for selecting and validating a PCM.
Detailed Experimental Protocols
Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
Objective: To accurately measure the phase transition temperature and the energy absorbed during melting.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) of the PCM (this compound or dodecane) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -50°C for this compound, -30°C for dodecane).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 0°C for this compound, 20°C for dodecane).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
-
Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.
Long-Term Thermal Cycling Stability Test
Objective: To evaluate the change in thermophysical properties of the PCM after a large number of melt/freeze cycles.
Methodology:
-
Sample Preparation: A larger sample of the PCM is placed in a sealed container that is compatible with the material and can accommodate volume changes.
-
Apparatus: A thermal cycling chamber or a custom-built apparatus capable of repeatedly cycling the temperature of the sample above and below its melting point is used.
-
Cycling Protocol:
-
The sample is subjected to a predetermined number of thermal cycles (e.g., 100, 500, or more).
-
Each cycle consists of heating the sample to a temperature above its melting point to ensure complete melting, followed by cooling to a temperature below its freezing point to ensure complete solidification.
-
The heating and cooling rates should be representative of the intended application.
-
-
Post-Cycling Analysis: After the completion of the thermal cycles, a small aliquot of the PCM is taken and analyzed using DSC (as described in Protocol 4.1) to determine any changes in the melting point and latent heat of fusion. A significant change in these properties would indicate material degradation.
Conclusion: Making the Right Choice for Your Application
The selection between this compound and dodecane as a phase change material is a nuanced decision that hinges on the specific requirements of the application.
-
Choose this compound for applications demanding a lower operating temperature, in the range of -26°C. It is a suitable candidate for the cryogenic preservation and transport of sensitive biological samples.
-
Choose Dodecane when a higher energy storage density is a priority and the required operating temperature is around -9.6°C. Its superior latent heat of fusion and higher thermal conductivity make it a more efficient option for applications such as refrigerated transport and thermal management of electronics operating in cool environments.
Ultimately, the optimal choice requires a thorough evaluation of the thermophysical properties in the context of the intended application, coupled with rigorous experimental validation of performance and long-term stability. This guide provides the foundational knowledge and experimental framework to empower researchers and scientists to make an informed and effective decision.
References
-
Ross, R. G., & Sandberg, O. (1986). Thermal conductivity of solid n-dodecane at high pressure and a comparison with n-undecane and n-tridecane. Molecular Physics, 58(3), 605-607. [Link]
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Zhang, L., Wang, Z., & Wang, C. (2018). Performance study on expanded graphite based dodecane composite phase change material for cold thermal energy storage. Energy and Buildings, 174, 56-63. [Link]
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Li, M., Wu, Z., & Zhang, G. (2024). Preparation and Performance Study of n-Undecane Phase Change Cold Storage Material. Materials, 17(7), 1570. [Link]
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Faden, M., König-Haagen, A., Höhlein, S., & Brüggemann, D. (2020). Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. Materials, 13(22), 5122. [Link]
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Sharma, A., Tyagi, V. V., Chen, C. R., & Buddhi, D. (2009). Review on thermal energy storage with phase change materials and applications. Renewable and Sustainable Energy Reviews, 13(2), 318-345. [Link]
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Gasia, J., Cabeza, L. F., & Farid, M. M. (2016). Cycle test stability and corrosion evaluation of phase change materials used in thermal energy storage systems. Solar Energy Materials and Solar Cells, 157, 477-484. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14257, this compound. [Link]
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ResearchGate. (2020). Idealized temperature–time curves of a thermal cycling stability.... [Link]
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NIST. (n.d.). Dodecane. In NIST Chemistry WebBook. [Link]
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eThermo. (n.d.). n-undecane Density | enthalpy entropy.... [Link]
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Katish, M., et al. (2024). Thermal stability of organic Phase Change Materials (PCMs) by accelerated thermal cycling technique. Journal of Energy Storage, 81, 109727. [Link]
-
Zhang, Y., et al. (2019). Research Progress on the Phase Change Materials for Cold Thermal Energy Storage. Energies, 12(23), 4556. [Link]
-
Wu, S., et al. (2021). Preparation and Performance of n-Dodecane Microencapsulated Phase Change Cold Storage Materials. Journal of Renewable Materials, 9(12), 2155-2167. [Link]
-
Lemmon, E. W., & Huber, M. L. (2004). Thermodynamic Properties of n-Dodecane. Energy & Fuels, 18(4), 960-967. [Link]
-
eThermo. (n.d.). dodecane Density | enthalpy entropy.... [Link]
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Wikipedia. (n.d.). Dodecane. [Link]
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A Comparative Guide to n-Undecane Retention Time on Different GC Columns
For researchers, scientists, and professionals in drug development, the precise analysis of volatile and semi-volatile compounds is a daily necessity. Gas chromatography (GC) stands as a cornerstone technique in this endeavor, and the selection of the appropriate GC column is paramount for achieving accurate and reproducible results. This guide provides an in-depth comparison of the retention behavior of n-undecane, a common hydrocarbon standard, across a spectrum of GC columns with varying stationary phase polarities. By understanding the fundamental principles that govern its retention, you can make more informed decisions in your method development and data interpretation.
The Significance of n-Undecane in Gas Chromatography
N-undecane (C11H24) is a straight-chain alkane that serves as a valuable benchmark in gas chromatography for several reasons.[1] Its well-defined boiling point (196 °C) and non-polar nature make it an excellent probe for characterizing the properties of a GC column and for calculating Kovats retention indices, a standardized method for reporting retention times.[1] Understanding how n-undecane behaves on different stationary phases is fundamental to predicting the elution patterns of other non-polar and slightly polar analytes.
Principles of Retention in Gas Chromatography
The retention of an analyte in gas chromatography is primarily dictated by its partitioning between the mobile phase (an inert carrier gas) and the stationary phase (a microscopic layer of liquid or polymer coated on the inside of the column). This partitioning is governed by intermolecular forces. For a non-polar analyte like n-undecane, the dominant interactions are van der Waals dispersion forces.[2]
The polarity of the stationary phase is the single most critical factor influencing selectivity.[3] The general principle of "like dissolves like" is a useful starting point. Non-polar analytes, such as n-undecane, will be retained longer on non-polar stationary phases due to stronger dispersion forces. Conversely, on polar stationary phases, these non-polar analytes will have weaker interactions and thus elute more quickly.
Experimental Methodology: A Framework for Comparison
To provide a standardized basis for comparing the retention of n-undecane, a well-defined experimental protocol is essential. The following methodology is based on established principles for the analysis of hydrocarbons, drawing from standards such as ASTM D2887 for simulated distillation.[4]
Experimental Protocol: n-Alkane Analysis
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Data System: For recording and processing chromatograms.
-
-
Sample Preparation:
-
Prepare a standard solution of n-undecane in a volatile, non-polar solvent such as hexane or pentane.
-
Prepare a mixed n-alkane standard (e.g., C8-C20) for the determination of Kovats retention indices.
-
-
GC Conditions:
-
Injector: 250 °C, split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Detector (FID): 280 °C.
-
-
Data Analysis:
-
Record the retention time of the n-undecane peak.
-
For Kovats index calculation, inject the n-alkane mix and record the retention times of all components.
-
Logical Workflow for GC Analysis
Caption: A typical workflow for the GC analysis of n-undecane, from sample preparation to final reporting.
Comparative Analysis of n-Undecane Retention
The retention of n-undecane is significantly influenced by the polarity of the GC column's stationary phase. To provide a standardized and objective comparison, we will use the Kovats Retention Index (I). The retention index of an n-alkane is defined as 100 times its carbon number; therefore, the Kovats index of n-undecane is always 1100 on any column. The retention indices of other compounds are then calculated relative to the elution of a series of n-alkanes.[5] By comparing the retention times of other compounds to n-undecane, we can infer the polarity and selectivity of the column.
Here, we will examine the expected retention behavior of n-undecane on three common types of capillary GC columns:
-
Non-Polar: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1)
-
Mid-Polar: 5% Phenyl-95% Methylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5ms)
-
Polar: Polyethylene Glycol (PEG) (e.g., DB-WAX, Innowax)
Data Summary: Retention of n-Undecane on Various GC Columns
| Column Type | Stationary Phase | Polarity | Expected Retention of n-Undecane | Primary Interaction Mechanism |
| DB-1 | 100% Dimethylpolysiloxane | Non-Polar | Strongest retention | Van der Waals / Dispersion forces |
| DB-5 | 5% Phenyl-95% Methylpolysiloxane | Low Polarity | Strong retention, slightly less than DB-1 | Van der Waals / Dispersion forces with minor π-π interactions |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | Weakest retention | Primarily dipole-dipole and hydrogen bonding with analytes; weak dispersion forces with n-undecane |
In-Depth Discussion of Retention Mechanisms
-
On Non-Polar Columns (e.g., DB-1): The stationary phase is a long-chain polymer of dimethylpolysiloxane.[6] As a non-polar analyte, n-undecane interacts strongly with this like-natured stationary phase through dispersion forces.[2] The strength of these interactions increases with the size and surface area of the analyte molecule. Consequently, on a non-polar column, n-alkanes elute in order of their boiling points, with larger molecules having longer retention times.
-
On Mid-Polar Columns (e.g., DB-5): The introduction of a small percentage of phenyl groups into the polysiloxane backbone introduces a degree of polarity and the potential for π-π interactions with aromatic compounds. For n-undecane, the primary interaction is still through dispersion forces. However, the presence of the phenyl groups can slightly disrupt the uniformity of the stationary phase, leading to a marginal decrease in retention for alkanes compared to a 100% dimethylpolysiloxane phase under identical conditions.
-
On Polar Columns (e.g., DB-WAX): Polyethylene glycol is a highly polar stationary phase capable of strong dipole-dipole interactions and hydrogen bonding.[7] N-undecane, being non-polar, has very limited affinity for this type of stationary phase. The weak dispersion forces between n-undecane and the PEG phase result in minimal retention, causing it to elute much earlier than it would on a non-polar column.
Decision-Making Framework for Column Selection
The choice of column for analyzing a sample containing n-undecane (or similar non-polar compounds) depends on the overall composition of the sample and the analytical goal.
Caption: A decision tree to guide the selection of a GC column based on the analytical objective for samples containing n-undecane.
Conclusion and Recommendations
The retention time of n-undecane is a powerful indicator of the polarity and selectivity of a gas chromatography column. As a non-polar analyte, its retention is longest on non-polar stationary phases like 100% dimethylpolysiloxane (DB-1) and progressively decreases as the polarity of the stationary phase increases. For the analysis of complex mixtures, a polar column such as a DB-WAX may be advantageous for eluting n-undecane and other alkanes early, away from more polar, strongly retained compounds. Conversely, for detailed analysis of hydrocarbon mixtures, a non-polar column will provide the best separation based on boiling points.
By understanding the interplay between analyte polarity and stationary phase chemistry, researchers can optimize their chromatographic separations, leading to more accurate and reliable data. The principles demonstrated here with n-undecane can be extrapolated to a wide range of other non-polar and moderately polar analytes, providing a solid foundation for effective GC method development.
References
-
MP Biomedicals. (n.d.). N-Undecane. Retrieved from [Link]
-
ASTM International. (2018). ASTM D2887-18, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]
-
Separation Systems. (n.d.). ASTM D2887. Retrieved from [Link]
-
ASTM International. (2006). D2887-06, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]
-
ASTM International. (2001). D2887-01, Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]
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Navigating the Non-Polar Landscape: A Comparative Guide to Undecane Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, formulation, and analysis, the choice of a non-polar solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the overall efficiency of a process. For years, undecane, a C11 straight-chain alkane, has served as a reliable non-polar medium. However, the evolving landscape of green chemistry, coupled with the specific demands of modern research, necessitates a thorough evaluation of its alternatives. This guide offers a comprehensive comparison of this compound and its potential replacements, providing the in-depth technical insights and experimental data required for informed solvent selection.
Understanding this compound: A Physicochemical Profile
This compound (C₁₁H₂₄) is a colorless, flammable liquid with a characteristic paraffinic odor.[1][2] Its non-polar nature stems from the symmetrical distribution of electron density around its carbon-hydrogen bonds, resulting in a negligible dipole moment.[1] This property makes it an excellent solvent for other non-polar molecules, such as oils, fats, and other hydrocarbons.[1][3] Key physicochemical properties of this compound are summarized in Table 1.
The Contenders: A Comparative Analysis of Non-Polar Solvent Alternatives
The ideal non-polar solvent is not a one-size-fits-all solution. The selection process must weigh factors such as solvency power, boiling point, viscosity, safety, and environmental impact. Here, we compare this compound with both traditional and greener alternatives.
Table 1: Physicochemical Properties of this compound and Its Alternatives
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 25°C) | Flash Point (°C) |
| This compound | C₁₁H₂₄ | 156.31 | 196 | -26 | 0.740 | 1.098 | 60 |
| n-Hexane | C₆H₁₄ | 86.18 | 69 | -95 | 0.655 | 0.294 | -22 |
| n-Heptane | C₇H₁₆ | 100.21 | 98 | -91 | 0.684 | 0.386 | -4 |
| Dodecane | C₁₂H₂₆ | 170.34 | 216 | -10 | 0.749 | 1.374 | 71 |
| Cyclohexane | C₆H₁₂ | 84.16 | 81 | 6.5 | 0.779 | 0.894 | -20 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80 | -136 | 0.854 | 0.6 | -11 |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106 | -140 | 0.860 | 0.7 | -1 |
Note: Data compiled from various sources. Exact values may vary slightly depending on the source and measurement conditions.
Performance in Key Applications: Experimental Insights
The true measure of a solvent's utility lies in its performance within specific applications. This section delves into the practical considerations of using this compound and its alternatives in drug delivery, organic synthesis, and chromatography, supported by experimental protocols.
Drug Delivery and Formulation: The Quest for Enhanced Solubility
The bioavailability of poorly water-soluble drugs is a significant hurdle in pharmaceutical development.[4][5][6][7][8] Non-polar solvents play a crucial role in the initial dissolution of these active pharmaceutical ingredients (APIs) for various formulation strategies.[5][9]
Causality in Solvent Selection: The "like dissolves like" principle is paramount here.[4] A non-polar drug will exhibit higher solubility in a non-polar solvent due to favorable van der Waals interactions. The choice between alkanes of varying chain lengths, such as hexane, this compound, and dodecane, often depends on a balance between solubilizing power and the ease of solvent removal. Longer-chain alkanes like this compound and dodecane may offer better solubilization for highly lipophilic drugs due to their larger non-polar surface area. However, their lower volatility can complicate the final formulation steps.
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol provides a standardized method for assessing the solubility of a poorly soluble drug in various non-polar solvents.
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of the poorly soluble drug into a glass vial. Add a precise volume of the non-polar solvent to be tested (e.g., this compound, heptane, or 2-MeTHF).
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Remove the vial from the shaker and allow it to stand to let the undissolved solids settle. Centrifuge the vial to further pellet the solid. Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.[10]
-
Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the drug concentration within the linear range of the analytical method. Quantify the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: The solubility is calculated from the measured concentration in the filtrate and the dilution factor.
Organic Synthesis: The Reaction Medium Matters
In organic synthesis, the solvent does more than just dissolve the reactants; it can influence reaction rates and selectivity.[6] Non-polar solvents are often chosen for reactions involving non-polar reactants or to minimize the solvation of reactive intermediates.
Causality in Solvent Selection: For reactions sensitive to polarity, a non-polar alkane solvent can be advantageous. The choice between shorter and longer chain alkanes often comes down to the reaction temperature. The higher boiling points of this compound (196 °C) and dodecane (216 °C) make them suitable for high-temperature reactions where solvents like hexane (69 °C) or heptane (98 °C) would require a pressurized reaction vessel. However, for reactions at or near room temperature, the lower boiling point of shorter-chain alkanes facilitates easier product isolation through evaporation.
Greener Alternatives in Focus: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are emerging as highly promising "green" alternatives to traditional non-polar and ethereal solvents.[11][12][13][14][15][16][17][18] Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF offers a better safety profile with a lower tendency to form explosive peroxides compared to THF.[11][12] CPME boasts a high boiling point, low peroxide formation, and excellent stability under both acidic and basic conditions, making it a versatile and safer choice for a wide range of reactions.[14][15][16][17][18]
Chromatography: The Mobile Phase Dictates Separation
In normal-phase chromatography, a non-polar mobile phase is used to elute analytes from a polar stationary phase.[19] The choice of the non-polar solvent and its composition is critical for achieving the desired separation.
Causality in Solvent Selection: The elution strength of a non-polar solvent in normal-phase chromatography is related to its ability to interact with the stationary phase. While all alkanes are considered weak eluents, subtle differences in their properties can be exploited. For instance, a study investigating the separation of alkyl hydroxybenzoates found that substituting n-hexane with cyclohexane in the mobile phase led to unexpected differences in partitioning coefficients, allowing for the resolution of structurally similar compounds.[19] While this compound is less commonly used as a primary mobile phase component in modern HPLC due to its high viscosity and boiling point, it can be used in specialized applications, particularly in gas chromatography (GC).
Experimental Protocol: Purity Analysis of a Non-Polar Solvent by Gas Chromatography (GC)
Ensuring the purity of the solvent is critical for all applications. This protocol outlines a general method for analyzing the purity of a non-polar solvent like this compound using GC.
Caption: Workflow for solvent purity analysis by GC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the solvent to be analyzed (e.g., 1% in a high-purity solvent like acetone or another alkane known to be of high purity).[9]
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).[20] Select a capillary column appropriate for separating volatile hydrocarbons (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).[3]
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[3][21]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all potential impurities.[22]
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Record the chromatogram. Identify the peak corresponding to the main solvent component and any impurity peaks. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Toxicity and Environmental Considerations
The shift towards greener chemistry is driven by a growing awareness of the health and environmental impacts of chemical processes.
-
Toxicity: In general, the toxicity of n-alkanes is relatively low.[23] However, short-chain alkanes like hexane are more volatile and can have acute toxic effects upon inhalation.[1][24] Longer-chain alkanes like this compound are less volatile, but prolonged exposure can still cause skin irritation.[1] There is evidence to suggest that n-alkanes longer than nonane (C9) generally do not inhibit microbial growth, indicating lower toxicity to certain organisms.[23]
-
Environmental Impact: A significant concern with volatile organic compounds (VOCs) is their contribution to the formation of ground-level ozone and secondary organic aerosols.[1] Shorter-chain alkanes are more volatile and thus have a higher potential to act as VOCs. The use of less volatile, bio-derived solvents like 2-MeTHF and CPME can significantly reduce the environmental footprint of a chemical process.[25]
Conclusion: Making the Right Choice
This compound remains a viable non-polar solvent for many applications, particularly those requiring a high boiling point. However, a critical evaluation of its alternatives is essential for optimizing processes, enhancing safety, and aligning with the principles of green chemistry.
-
For applications requiring high volatility and ease of removal, n-heptane and n-hexane are suitable choices, though their flammability and potential toxicity require careful handling.
-
For high-temperature applications where a higher boiling point is necessary, dodecane offers similar properties to this compound.
-
For researchers seeking to embrace sustainable chemistry without compromising performance, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) present compelling, safer, and more environmentally friendly alternatives for a wide array of synthetic and analytical applications.
The optimal non-polar solvent is ultimately dictated by the specific requirements of the experiment or process. By understanding the physicochemical properties, performance characteristics, and safety profiles of this compound and its alternatives, researchers can make informed decisions that lead to more efficient, safer, and sustainable scientific outcomes.
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A Researcher's Guide to Resolving Undecane and 2,6-Dimethylphenol in Gas Chromatography
In the world of gas chromatography (GC), resolving compounds with similar boiling points presents a significant analytical challenge. This guide provides an in-depth comparison of methodologies for the successful separation of undecane and 2,6-dimethylphenol, two compounds whose close boiling points often lead to co-elution on standard non-polar GC columns. Through an exploration of chromatographic principles and supporting experimental data, we will demonstrate the definitive solution to this common problem, empowering researchers to achieve baseline separation and ensure data accuracy.
The Analytical Challenge: Co-elution of Compounds with Similar Volatility
This compound, a non-polar n-alkane, and 2,6-dimethylphenol, a polar aromatic compound, possess very similar boiling points, approximately 196°C and 203°C, respectively.[1][2][3] In gas chromatography, separations on non-polar stationary phases are primarily driven by differences in analyte volatility (and thus, boiling point).[4][5] Consequently, when a mixture of these two compounds is analyzed on a standard non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, their peaks will overlap significantly, making accurate quantification impossible.
This co-elution is a direct result of the separation mechanism. Non-polar columns interact with analytes primarily through weak van der Waals or dispersion forces.[6] Since both this compound and 2,6-dimethylphenol have comparable molecular sizes and boiling points, they travel through the column at nearly the same rate, resulting in poor resolution. A recent study highlighted this exact issue, noting that 2,6-dimethylphenol and this compound co-eluted on a classical polydimethylsiloxane (PDMS) column.[7]
To overcome this, the analyst must leverage another molecular property that differs significantly between the two compounds: polarity .
The Solution: Exploiting Polarity with a WAX Stationary Phase
The key to separating this compound from 2,6-dimethylphenol lies in choosing a stationary phase that interacts differently with the polar phenol and the non-polar alkane.[8] A highly polar stationary phase, such as polyethylene glycol (PEG), is the ideal choice.[9][10] Columns with this phase, commonly known as WAX columns, facilitate separation based on polarity.
The polar 2,6-dimethylphenol, with its hydroxyl (-OH) group, can engage in strong dipole-dipole interactions and hydrogen bonding with the polar PEG stationary phase. This strong interaction significantly slows its movement through the column, leading to a longer retention time. In contrast, the non-polar this compound has only weak dispersion forces with the stationary phase and will therefore travel through the column much more quickly, eluting significantly earlier.[6][11]
This principle, "like dissolves like," is fundamental to GC method development.[6] By using a polar WAX column, we create a separation mechanism that is orthogonal to the boiling-point-based separation of a non-polar column, effectively resolving the two compounds.
Comparative Analysis: Non-Polar vs. Polar Columns
The following table summarizes the expected performance of two different column types for this application, highlighting why the polar WAX column is the superior choice.
| Feature | Alternative 1: Non-Polar Column (e.g., DB-1, HP-5ms) | Alternative 2: Polar Column (e.g., DB-WAX) |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-Methylpolysiloxane | Polyethylene Glycol (PEG) |
| Primary Separation Mechanism | Boiling Point / Volatility[4] | Polarity (Dipole-Dipole, H-Bonding)[6][11] |
| Expected Resolution (Rs) | Poor to None (Rs < 1.0), Co-elution is likely[7] | Excellent (Rs > 1.5), Baseline separation |
| Elution Order | This compound followed very closely by 2,6-Dimethylphenol | This compound (early elution) followed by 2,6-Dimethylphenol (late elution) |
| Suitability for this Application | Not Recommended | Highly Recommended |
Experimental Protocol: Recommended GC Method
This section provides a detailed, step-by-step methodology for achieving baseline separation of this compound and 2,6-dimethylphenol using a polar WAX column.
Instrument and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
-
GC Column: Agilent J&W DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9][10]
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Sample: A solution containing ~100 ppm each of this compound and 2,6-dimethylphenol in a suitable solvent (e.g., methanol or dichloromethane).
GC Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | A split injection is suitable for screening; splitless may be used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of both analytes. |
| Split Ratio | 50:1 | Provides sharp peaks while preventing column overload. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing speed and efficiency. |
| Oven Program | ||
| - Initial Temp | 80 °C, hold 1 min | Starts below the boiling point of the solvent and analytes. |
| - Ramp Rate | 15 °C/min | A moderate ramp to ensure efficient separation without excessive run time. |
| - Final Temp | 220 °C, hold 2 min | Ensures that the higher-boiling 2,6-dimethylphenol elutes completely. |
| Detector | Flame Ionization Detector (FID) | Excellent sensitivity for hydrocarbons and organic compounds. |
| Detector Temp | 260 °C | Prevents condensation of analytes in the detector.[12] |
| Hydrogen Flow | 30 mL/min | Standard for FID operation.[12] |
| Air Flow | 400 mL/min | Standard for FID operation. |
| Makeup Gas (N2) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: GC analysis workflow for this compound and 2,6-dimethylphenol.
Understanding the Separation Mechanism
To visualize why the WAX column is so effective, it's helpful to consider the molecular interactions at play.
Caption: Analyte-phase interactions on non-polar vs. polar columns.
Conclusion
The successful separation of this compound and 2,6-dimethylphenol is a classic example of leveraging column chemistry to overcome challenges in gas chromatography. While their similar boiling points cause co-elution on common non-polar columns, their significant difference in polarity is the key to their resolution. By selecting a polar polyethylene glycol (PEG) stationary phase, such as that found in a DB-WAX column, analysts can induce differential retention mechanisms. The strong hydrogen bonding and dipole-dipole interactions between the polar 2,6-dimethylphenol and the WAX phase retain it longer, allowing the non-polar this compound to elute much earlier. This approach provides robust, baseline separation, ensuring the integrity and accuracy of analytical results for researchers, scientists, and drug development professionals.
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A Comparative Guide to the Environmental Fate of n-Decane and n-Undecane for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the environmental fate properties of n-decane and n-undecane. As straight-chain alkanes that are components of many petroleum products and find use in various industrial applications, understanding their behavior in the environment is critical for accurate risk assessment and the development of sustainable chemical practices. This document is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of how these seemingly similar molecules behave under different environmental conditions.
It is important to note that while a substantial body of data exists for n-decane, experimentally determined values for some of the environmental fate parameters of n-undecane are less readily available in the public domain. Consequently, this guide will, where necessary, rely on high-quality estimations from validated models and draw upon established trends within the alkane homologous series to provide a comprehensive comparison.
Introduction: The Significance of a Single Carbon
n-Decane (C₁₀H₂₂) and n-undecane (C₁₁H₂₄) are adjacent homologs in the alkane series, differing by only a single methylene group (-CH₂-). This seemingly minor structural difference, however, leads to significant variations in their physicochemical properties, which in turn govern their environmental distribution, persistence, and potential for bioaccumulation. This guide will dissect these differences, providing the data and mechanistic explanations necessary for informed decision-making in research and development.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of a chemical is largely dictated by its inherent physical and chemical properties. Here, we present a comparative summary of the key properties of n-decane and n-undecane.
| Property | n-Decane | n-Undecane | Significance for Environmental Fate |
| Molecular Weight ( g/mol ) | 142.28 | 156.31 | Influences volatility and diffusion rates. |
| Vapor Pressure (Pa at 25°C) | 180 | 62.1 | Higher vapor pressure indicates a greater tendency to partition into the atmosphere. |
| Water Solubility (mg/L at 25°C) | 0.052 | 0.0044 | Low solubility limits dissolution in water but drives partitioning to other phases. |
| Henry's Law Constant (Pa m³/mol at 25°C) | 300 | 739 | A high value signifies a strong tendency to volatilize from water to air. |
| Log Kow (Octanol-Water Partition Coefficient) | 5.01 | 5.6 | Indicates a high potential for partitioning into organic matter and lipids (bioaccumulation). |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.38 - 5.09 (experimental range) | ~4.4 (estimated) | Predicts the tendency to adsorb to soil and sediment. |
Expert Insight: The addition of a single carbon atom from n-decane to n-undecane leads to a noticeable decrease in vapor pressure and water solubility, while increasing the Henry's Law constant and octanol-water partition coefficient. These trends are fundamental to understanding their differential behavior in the environment. The higher Log Kow of n-undecane suggests a stronger affinity for organic matter compared to n-decane.
Environmental Fate: A Compartmental Analysis
The journey of n-decane and n-undecane in the environment can be understood by examining their behavior in the primary environmental compartments: air, water, and soil.
Atmospheric Fate
Due to their relatively high vapor pressures, both n-decane and n-undecane will readily volatilize into the atmosphere. Once in the gas phase, their primary degradation pathway is through reaction with hydroxyl radicals (•OH).
-
n-Decane: The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 1.6 days.
-
n-Undecane: The slightly larger size of n-undecane results in a slightly faster reaction rate with hydroxyl radicals, leading to an estimated atmospheric half-life of around 1.3 days.
Experimental Protocol: Atmospheric Half-Life Estimation
The atmospheric half-life can be estimated using structure-activity relationship (SAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows) available in the EPI Suite™. These models calculate the rate constant for the reaction with hydroxyl radicals based on the chemical structure.
Step-by-Step Methodology:
-
Obtain the chemical structure of the target compound (n-decane or n-undecane) in a compatible format (e.g., SMILES).
-
Input the structure into the AOPWIN™ software.
-
The software calculates the overall OH radical reaction rate constant (kOH).
-
The atmospheric half-life (t1/2) is then calculated using the following formula, assuming a typical atmospheric hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³:
t1/2 = ln(2) / (kOH * [•OH])
Aquatic Fate
In aquatic systems, the high Henry's Law constants and low water solubilities of both compounds dictate that volatilization to the atmosphere is a dominant process. Any dissolved n-decane or n-undecane will have a strong tendency to partition to suspended solids and sediment due to their high Koc values.
Biodegradation is the primary removal mechanism for these alkanes in water. Numerous studies have demonstrated that both n-decane and n-undecane are readily biodegradable by a wide range of microorganisms in both freshwater and marine environments. While specific half-lives can vary depending on environmental conditions, studies on similar alkanes suggest that degradation is generally rapid.
Terrestrial Fate
When released to soil, n-decane and n-undecane will exhibit low mobility due to their strong adsorption to soil organic matter, as indicated by their high Koc values. Volatilization from the soil surface can also be a significant transport mechanism.
Trustworthiness in Biodegradation Studies: To ensure the reliability of biodegradation data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed. For example, the OECD 301F (Ready Biodegradability: Manometric Respirometry Test) is a common method.
Experimental Protocol: OECD 301F Ready Biodegradability Test
-
Preparation: A defined concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium. This medium is then inoculated with a small amount of an activated sludge microbial community.
-
Incubation: The mixture is placed in a sealed vessel equipped with a pressure sensor at a constant temperature (typically 20-25°C) in the dark.
-
Measurement: As microorganisms biodegrade the test substance, they consume oxygen, leading to a decrease in the pressure within the sealed vessel. This pressure change is continuously monitored over a 28-day period.
-
Calculation: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
-
Assessment: A substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 10-day window during the 28-day test.
Bioaccumulation and Ecotoxicity
The high Log Kow values for both n-decane and n-undecane suggest a significant potential for bioaccumulation in aquatic organisms.
-
n-Decane: The bioconcentration factor (BCF) for n-decane has been estimated to be in the range of 130 to 230 in fish, indicating a moderate to high potential for bioaccumulation.
-
n-Undecane: With a higher Log Kow, n-undecane is expected to have a greater bioaccumulation potential than n-decane. While specific experimental BCF data for n-undecane are limited, its higher lipophilicity strongly suggests a higher BCF value compared to n-decane.
In terms of ecotoxicity, both compounds exhibit moderate toxicity to aquatic organisms. The primary mechanism of toxicity for alkanes is narcosis, a non-specific disruption of cell membranes.
Comparative Summary and Key Differences
The environmental fates of n-decane and n-undecane are broadly similar, with both being volatile, having low water solubility, a high affinity for organic matter, and being readily biodegradable. However, the subtle differences in their physicochemical properties, driven by the addition of a single carbon atom, lead to quantifiable distinctions in their environmental behavior.
Key Distinctions:
-
Volatility: n-Decane is more volatile than n-undecane.
-
Adsorption: n-Undecane is expected to have a stronger tendency to adsorb to soil and sediment due to its higher Log Kow.
-
Bioaccumulation: n-Undecane has a higher potential for bioaccumulation than n-decane.
Visualizing Environmental Fate Pathways
The following diagram illustrates the key environmental fate pathways for n-decane and n-undecane.
Caption: A generalized schematic of the environmental fate pathways for n-decane and n-undecane.
Conclusion
While n-decane and n-undecane share many environmental fate characteristics, the incremental increase in chain length from C₁₀ to C₁₁ results in a less volatile, more sorptive, and more bioaccumulative compound. These distinctions are crucial for accurate environmental modeling and risk assessment. For researchers and professionals in drug development, where excipients and solvents can have environmental implications, a thorough understanding of these properties is paramount for responsible product stewardship. The lack of extensive experimental data for n-undecane highlights the need for further research to refine our understanding of its environmental behavior.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3019, Decane. PubChem. [Link]
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U.S. Environmental Protection Agency. Estimation Programs Interface (EPI) Suite™. [Link]
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Organisation for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
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Doucette, W. J. (2003). Quantitative structure-activity relationships for soil sorption. In B. B. Looney & R. W. Falta (Eds.), Vadose Zone Science and Technology Solutions (Vol. 1, pp. 113-132). Battelle Press.
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Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews, 14(4), 257-297.
A Comparative Guide to the Performance of Undecane in Binary Mixtures with 1-Alcohols
Introduction
In the realms of chemical engineering, materials science, and pharmaceutical development, a deep understanding of the behavior of liquid mixtures is paramount. The interactions between component molecules dictate the macroscopic properties of the mixture, influencing everything from reaction kinetics to final product formulation. This guide provides a comprehensive analysis of the performance of undecane, a long-chain alkane, in binary mixtures with a homologous series of 1-alcohols (from methanol to 1-hexanol).
This compound (n-C11H24) serves as a non-polar solvent, while 1-alcohols are polar, self-associating liquids due to hydrogen bonding.[1] The interplay between the dispersive forces of the alkane and the strong, specific interactions of the alcohols leads to non-ideal behavior that is critical for researchers and drug development professionals to understand. This guide will delve into the experimental determination of key thermodynamic and transport properties, the theoretical frameworks used to interpret these properties, and the underlying molecular interactions that govern the performance of these binary systems.
Theoretical Framework: Understanding Non-Ideality
When two liquids are mixed, the resulting properties often deviate from what would be expected from an ideal mixture. These deviations, quantified as "excess properties," provide invaluable insights into the nature and strength of intermolecular interactions within the solution.[2]
Excess Molar Volume (VE)
The excess molar volume is the change in volume upon mixing, compared to the sum of the individual component volumes. A non-zero VE is a direct indicator of non-ideal behavior.
-
VE > 0 (Volume Expansion): Suggests that the interactions between unlike molecules (this compound-alcohol) are weaker than the average interactions between like molecules (this compound-undecane and alcohol-alcohol). This is often due to the disruption of the highly ordered hydrogen-bonded structures of the alcohols by the non-polar alkane molecules.[3]
-
VE < 0 (Volume Contraction): Indicates stronger interactions between unlike molecules or interstitial accommodation of one component within the structure of the other.
Viscosity Deviation (Δη)
Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to intermolecular forces and molecular shape. The viscosity deviation from ideal behavior provides further clues about the mixture's microstructure.
Prigogine-Flory-Patterson (PFP) Theory
To quantitatively analyze the excess molar volumes, the Prigogine-Flory-Patterson (PFP) theory is often employed.[4][5] This model deconstructs the excess molar volume into three contributing factors:
-
Interactional Contribution (VEint): Arises from the differences in chemical nature and interaction energies between the component molecules.
-
Free Volume Contribution (VEfv): Accounts for the differences in the free volume of the components.
-
Internal Pressure Contribution (VEP*): Relates to the differences in the internal pressures and characteristic pressures of the pure components.
The PFP theory allows for a more nuanced interpretation of the experimental data, helping to elucidate the dominant molecular phenomena at play.[2][6]
Jouyban-Acree Model
For correlating physicochemical properties like density and viscosity across different temperatures and compositions, the Jouyban-Acree model is a powerful and widely used mathematical tool.[7][8][9] Its ability to accurately represent experimental data makes it valuable for interpolation and prediction in practical applications.[10]
Experimental Investigation: Methodologies and Protocols
The determination of the thermodynamic and transport properties of this compound/1-alcohol mixtures requires precise experimental measurements. The following protocols outline the standard procedures for obtaining high-quality data.
Materials
-
This compound (n-C11H24): Purity > 99%
-
1-Alcohols (Methanol, Ethanol, 1-Propanol, 1-Butanol, 1-Pentanol, 1-Hexanol): Purity > 99%
-
Deionized Water: For calibration purposes
Experimental Workflow
Caption: Experimental workflow for the characterization of binary mixtures.
Detailed Protocols
2.3.1. Density and Viscosity Measurement
Density and viscosity are often measured simultaneously using a combined instrument like an Anton Paar Stabinger SVM 3000 viscometer.[11][12] This apparatus utilizes a vibrating U-tube for density measurement based on the principle that the oscillation frequency of the tube is dependent on the mass of the fluid it contains.[13] For viscosity, a rotational viscometer with a free-floating measuring rotor is employed.
Protocol:
-
Calibrate the instrument with dry air and deionized water at the desired temperatures.
-
Inject the binary mixture sample into the measuring cells, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate within the instrument (typically to ±0.01 K).
-
Record the density and dynamic viscosity readings.
-
Clean the cells thoroughly with appropriate solvents (e.g., acetone, ethanol) and dry them before the next measurement.[14]
2.3.2. Speed of Sound Measurement
The speed of sound in the liquid mixtures is measured using an ultrasonic interferometer. This technique relies on the principle of interference of ultrasonic waves passing through the liquid.
Protocol:
-
Calibrate the instrument with a reference liquid of known speed of sound (e.g., water).
-
Fill the measurement cell with the binary mixture.
-
Maintain a constant temperature using a circulating water bath.[15]
-
Measure the wavelength of the ultrasonic waves in the medium to determine the speed of sound.
2.3.3. Refractive Index Measurement
The refractive index is determined using a temperature-controlled Abbe refractometer. This property is useful for calculating changes in molar refractivity upon mixing.
Protocol:
-
Calibrate the refractometer using a standard reference material.
-
Place a few drops of the binary mixture onto the prism of the refractometer.
-
Allow the sample to reach thermal equilibrium.
-
Measure the refractive index at the sodium D-line (589.3 nm).[15]
Results and Discussion: A Comparative Analysis
Experimental data for binary mixtures of this compound with 1-propanol, 1-butanol, 1-pentanol, and 1-hexanol reveal distinct trends in their thermodynamic properties.[16]
Excess Molar Volumes (VE)
Table 1: Comparison of Excess Molar Volumes (VE) for this compound + 1-Alcohol Mixtures at 298.15 K and Equimolar Composition
| 1-Alcohol Component | VE (cm³/mol) |
| 1-Propanol | ~0.55 |
| 1-Butanol | ~0.45 |
| 1-Pentanol | ~0.35 |
| 1-Hexanol | ~0.25 |
Data are illustrative and based on trends observed in similar alkane-alcohol systems.
As the alkyl chain length of the 1-alcohol increases, the excess molar volume at equimolar composition decreases. This trend can be explained by the interplay of two opposing effects:
-
Disruption of Hydrogen Bonds: The primary contribution to the positive VE is the breaking of the extensive hydrogen-bonded networks within the pure alcohols upon the addition of this compound.[17][18][19] This disruptive effect is most pronounced for the shorter-chain alcohols, which have a higher density of hydroxyl groups.
-
Interstitial Accommodation: As the alkyl chain of the alcohol becomes longer, its non-polar character increases, leading to more favorable dispersive interactions with this compound. This can result in a more efficient packing of the molecules and a reduction in the overall volume expansion.
Viscosity Deviations (Δη)
Table 2: Comparison of Viscosity Deviations (Δη) for this compound + 1-Alcohol Mixtures at 298.15 K and Equimolar Composition
| 1-Alcohol Component | Δη (mPa·s) |
| 1-Propanol | Negative |
| 1-Butanol | Negative |
| 1-Pentanol | Negative |
| 1-Hexanol | Negative |
Qualitative trend based on typical behavior of such mixtures.
The viscosity deviations for all systems are negative over the entire composition range. This indicates that the mixtures are less viscous than would be predicted by an ideal mixing rule. The negative values of Δη suggest that the disruption of the highly structured, and therefore more viscous, alcohol aggregates is the dominant effect. Weaker this compound-alcohol interactions lead to a greater fluidity of the mixture.
Molecular Interactions
The observed macroscopic properties are a direct consequence of the interactions at the molecular level.
Caption: Molecular interactions governing the properties of this compound/1-alcohol mixtures.
The addition of non-polar this compound molecules into the 1-alcohol matrix disrupts the strong hydrogen bonds that create chain-like or cyclic aggregates in the pure alcohol.[1] The energy required to break these bonds is not fully compensated by the formation of new, weaker van der Waals interactions between the this compound and alcohol molecules. This net energy deficit leads to an overall expansion in volume (positive VE) and a decrease in the resistance to flow (negative Δη).
Conclusion
The performance of this compound in binary mixtures with 1-alcohols is characterized by significant deviations from ideal behavior, driven by the disruption of the alcohols' hydrogen-bonded structures. Key takeaways for researchers and drug development professionals include:
-
Positive Excess Molar Volumes: All mixtures exhibit volume expansion upon mixing, with the effect being more pronounced for shorter-chain alcohols. This has implications for process design and volume calculations.
-
Negative Viscosity Deviations: The mixtures are less viscous than ideal, which can be advantageous in applications requiring enhanced flow properties.
-
Predictive Modeling: The Prigogine-Flory-Patterson theory provides a robust framework for interpreting the contributions to excess molar volume, while the Jouyban-Acree model is effective for correlating experimental data.[4][7]
By understanding these fundamental principles and employing the experimental and theoretical tools outlined in this guide, researchers can better predict and control the behavior of alkane-alcohol systems in their specific applications, leading to more efficient process development and improved product formulations.
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Singh, P., & Singh, P. (2018). Application of Prigogine–Flory–Patterson theory to excess molar volume and speed of sound of 1-n-butyl-3-methylimidazolium hexafluorophosphate or 1-n-butyl-3-methylimidazolium tetrafluoroborate in methanol and acetonitrile. ResearchGate. 4
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Almasi, M. (2020). Prediction of excess molar volumes of binary mixtures by Prigogine-Flory-Patterson (PFP) and Extended Real Association Solution (ERAS) models. ResearchGate. 20
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Sastry, N. V., & Valand, M. K. (2014). Application of Prigogine-Flory-Patterson-Theory to Excess Molar Volumes of {Difuryl methane + (C-1-C-6)alkan-1-ol} Binary Mixtures at 298.15 K and Atmospheric Pressure. ResearchGate. 6
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Orge, B., Rodriguez, A., Canosa, J. M., Marino, G., & Tojo, J. (1997). Thermodynamics of liquid binary (alkanenitrile–alkane) mixtures. Part1.—Experimental excess molar volume at 298.15 K and its interpretation with the Prigogine–Flory–Patterson theory. Journal of the Chemical Society, Faraday Transactions, 93(13), 2349-2355. 5
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Stokes, R. H., & Burfitt, C. (1973). Thermodynamic properties of alcohol + alkane mixtures. I. Theoretical results for the hydrogen bond contribution to the excess energies. Australian Journal of Chemistry, 26(4), 779-787. 17
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Khattab, I. S., Bandarkar, F., Khoubnasabjafari, M., & Jouyban, A. (2012). Density, viscosity, surface tension, and molar volume of propylene glycol + water mixtures from 293 to 323 K and correlations by the Jouyban–Acree model. Mendeley.
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Holguín, A. R., Delgado, D. R., Martínez, F., Khoubnasabjafari, M., & Jouyban, A. (2012). Study of some volumetric properties of glycerol formal + ethanol mixtures and correlation with the Jouyban-Acree model. Vitae, 19(1), 89-97. 10
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Papanastasiou, G. E., & Ziogas, I. I. (1992). Thermodynamic Properties of Binary Liquid Mixtures of n-Dodecane with an Alkan-1-ol or an Alkan-2-ol at 298.15 K: A Comparative Study. Journal of Solution Chemistry, 21(5), 447-462. 21
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Chen, Y., & Zhang, Y. (2023). Experimental Method for Measurement of Density and Viscosity of High Temperature Heat Transfer Fluid. Illinois Experts. 13
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Fandiño, O., Gascón, I., Lafuente, C., & Pires, P. (2018). Density, Viscosity, and Excess Molar Volume of the Binary Mixtures of 1-Propanol, 1,2-Propanediol, 1,3-Propanediol, and Glycerol. Journal of Chemical & Engineering Data, 63(10), 3848-3857. 11
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Islam, M. R., & Begum, S. (2015). Volumetric and viscometric determination of binary liquid mixtures of 2-ethoxyethanol and amyl acetate at temperatures of (298.15 and 303.15) K. Journal of Molecular and Pharmaceutical Association of Bangladesh, 1(1), 1-8. 22
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Stokes, R. H. (1977). Properties of n-alcohol + n-alkane mixtures. Semantic Scholar. 18
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Gascón, I., Lafuente, C., Pires, P., & Cea, P. (2002). Density, Refractive Index, and Speed of Sound of Binary Mixtures (Diethyl Carbonate + Alcohols) at Several Temperatures. Journal of Chemical & Engineering Data, 47(5), 1146-1151. 23
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Deen, D. A., & Hutchings, R. S. (2017). Density, Viscosity, Refractive Index, Speed of Sound, Molar Volume, Isobaric Thermal Compressibility, Excess Gibbs Activation for Fluid Flow, and Isentropic Compressibility of Binary Mixtures of Methanol with Anisole and with Toluene at 298.15 K and 0.1 MPa. Molecules, 22(5), 785. 15
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Saha, S. (n.d.). To determine the composition of a given binary mixture (ethanol-water) from the study of the viscosity-composition curve. Dr. Satyen Saha's Homepage. 24
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Stokes, R. H., & Burfitt, C. (1973). Thermodynamic properties of alcohol+alkane mixtures. II. Contributions to the excess energies other than those due to hydrogen bonding. Australian Journal of Chemistry, 26(4), 789-801. 19
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Almasi, M. (2018). Theoretical and Experimental Methods for Study of Binary mixtures viscosity at T= 303.15. Journal of Medicinal and Chemical Sciences, 1(1), 1-8. 12
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Letcher, T. M., & Reddy, P. (1995). Excess molar volumes in liquid mixtures. Scribd. 14
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Abdurrahaman, M., et al. (2015). EXCESS MOLAR VOLUMES AND DEVIATIONS IN VISCOSITY OF THE BINARY MIXTURES OF 1-PENTANOL + AROMATIC HYDROCARBONS AT T = 298.15 K. ResearchGate. 25
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Gascón, I., Lafuente, C., Pires, P., & Cea, P. (2002). Density, Refractive Index, and Speed of Sound of Binary Mixtures (Diethyl Carbonate + Alcohols) at Several Temperatures. Request PDF. 26
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]. 27
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Domínguez, M., Pires, P., Gascón, I., & Lafuente, C. (2018). Experimental determination and modeling of excess molar volumes, viscosities and refractive indices of the binary systems (pyridine + 1-propanol, +1,2-propanediol, +1,3-propanediol, and +glycerol). New UNIFAC-VISCO parameters determination. Request PDF. 28
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Chen, Y., & Zhang, Y. (2016). Excess molar volumes and viscosities of binary mixtures composed of 1,2-propanediol with butanol, pentanol or hexanol. Request PDF. 29
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Comparative Analysis of Undecane Isomers for Research and Development
An In-depth Technical Guide:
Introduction: Beyond the Formula C₁₁H₂₄
Undecane, a saturated alkane with the chemical formula C₁₁H₂₄, represents a fascinating case study in the principle of isomerism. While the linear structure, n-undecane, is well-known, it is merely one of 159 possible structural isomers.[1][2][3][4][5] Each isomer, while sharing the same molecular weight, possesses a unique three-dimensional architecture that dictates its physicochemical properties and, consequently, its suitability for various applications. For researchers, scientists, and drug development professionals, a nuanced understanding of these differences is not merely academic; it is critical for applications ranging from advanced materials science to pharmaceutical formulation.
As nonpolar, low-reactivity hydrocarbons, this compound isomers are broadly utilized as solvents, excipients, and reference standards.[1][2][6] However, the subtle variations in their molecular branching and symmetry give rise to significant differences in boiling points, melting points, and densities. These properties, in turn, influence their performance as phase-change materials, their efficacy as solvents, and their behavior in analytical systems. This guide provides a comprehensive comparative analysis of this compound isomers, grounded in experimental data, to explain the causality behind their varied properties and to provide actionable protocols for their differentiation and characterization.
Part 1: The Influence of Molecular Architecture on Physicochemical Properties
The physical properties of alkane isomers are governed by the nature and strength of their intermolecular van der Waals forces (specifically, London dispersion forces).[7][8][9] The extent of these forces is directly related to the surface area of the molecule available for interaction. This fundamental principle explains the observable trends in the boiling and melting points of this compound isomers.
Causality Behind Property Variations:
-
Boiling Point: The boiling point is a direct indicator of the strength of intermolecular forces in the liquid state. n-Undecane, with its linear structure, can align closely with neighboring molecules, maximizing surface area contact and leading to the strongest dispersion forces among all isomers. Consequently, it exhibits the highest boiling point.[7][9] As branching increases, the molecule becomes more compact and spherical. This reduces the effective surface area for intermolecular interaction, weakening the dispersion forces and resulting in a lower boiling point.[1][7][9]
-
Melting Point: The melting point is influenced not only by intermolecular forces but also by the efficiency with which molecules can pack into a crystal lattice. While the trend of decreasing melting point with branching generally holds, highly symmetrical isomers can exhibit anomalously high melting points.[7] This is because their regular shape allows for more efficient and stable packing in the solid state, requiring more energy to disrupt the crystal lattice.
-
Density: Density is also affected by molecular packing. Generally, more compact, branched isomers can pack more efficiently in the liquid state, sometimes leading to slightly higher densities compared to their linear counterpart at the same temperature.
Quantitative Data Summary: A Comparative Table
The following table summarizes available quantitative data for n-undecane and a selection of its branched isomers, illustrating the structure-property relationships described above.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
Data sourced from BenchChem[1]. Note: The availability of experimental data for all 159 isomers is limited.
Part 2: Experimental Protocols for Isomer Differentiation
Distinguishing between isomers requires robust analytical techniques capable of probing their unique structural features. Gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation by Volatility
Expertise & Experience: GC is an ideal first-pass technique for analyzing a mixture of this compound isomers. The separation is primarily driven by differences in boiling points. The more volatile (lower boiling point), branched isomers will travel through the column faster and elute first, while the linear n-undecane, with its higher boiling point, will have the longest retention time.[3] Coupling the gas chromatograph to a mass spectrometer allows for the confirmation of the molecular weight (m/z 156 for the molecular ion) and analysis of fragmentation patterns, which can provide further structural clues. n-Undecane is frequently used as an internal standard in GC due to its well-characterized boiling point and retention behavior.[2][3][4][5][10]
Self-Validating Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer sample in a high-purity solvent such as hexane or pentane. If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-dodecane).
-
Instrumentation Setup:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like 100% dimethylpolysiloxane (PDMS). This ensures separation is primarily based on boiling point.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
Rationale: This program ensures good separation of the volatile isomers at the beginning while allowing the higher-boiling n-undecane to elute in a reasonable time frame.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks by comparing their retention times to known standards. Confirm the identity of each isomer by analyzing its mass spectrum, specifically looking for the molecular ion peak (M⁺) at m/z 156.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Experience: While GC-MS can separate isomers, NMR spectroscopy provides an unambiguous identification of the specific molecular structure.[11] Both ¹H and ¹³C NMR are powerful for this purpose. The number of unique signals in the spectrum corresponds to the number of non-equivalent carbon or hydrogen atoms, the chemical shift of each signal indicates the electronic environment, and the splitting patterns in ¹H NMR (spin-spin coupling) reveal which protons are adjacent to one another.[11][12] This detailed connectivity map allows for the definitive assignment of a specific isomeric structure.
Self-Validating Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[12]
-
Rationale: CDCl₃ is a standard solvent for non-polar analytes and its residual proton signal is well-known and does not typically interfere with the alkane signals.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
-
Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts (typically 0.8-1.5 ppm for alkanes) and splitting patterns to deduce the molecular structure. For example, a triplet at ~0.9 ppm with an integration of 3H is characteristic of a methyl group next to a methylene group (CH₃-CH₂-). A sextet would indicate a proton with five neighboring protons.
-
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the characterization and identification of an unknown this compound isomer sample.
Caption: A typical experimental workflow for the characterization of an unknown this compound isomer.
Part 3: Applications and the Functional Importance of Isomer Selection
The choice of a specific this compound isomer is dictated by its physical properties, which directly impact its performance in a given application.
-
Phase-Change Materials (PCMs): n-Undecane is a prime candidate for low-temperature thermal energy storage applications.[13] Its sharp, well-defined melting point of -26°C and significant enthalpy of fusion make it highly effective for applications requiring thermal regulation around this temperature, such as in specialized cold chain logistics.[14][15] Branched isomers, with their lower and broader melting ranges, would be unsuitable for such precise thermal control.
-
Solvents and Cosmetic Emollients: In chemical synthesis and industrial processes, the low reactivity and non-polar nature of this compound isomers make them effective solvents.[2][6] In the cosmetics and personal care industry, this compound and its isomers are valued as emollients.[16][17] They provide a lightweight, non-greasy feel on the skin and improve the spreadability of formulations like lotions and sunscreens.[16][18] The specific isomer or blend of isomers can be chosen to fine-tune the product's texture and absorption rate.
-
Drug Development and Formulation: As biologically inert molecules, this compound isomers can serve as non-polar excipients in pharmaceutical formulations.[1] Their role is primarily to act as a vehicle or to help solubilize active pharmaceutical ingredients (APIs) with low aqueous solubility. The choice of isomer can influence the stability and bioavailability of the final drug product.
-
Analytical Standards: The high purity and well-documented physical properties of n-undecane make it an invaluable internal standard for gas chromatography.[3][4][10] By comparing the retention times of unknown compounds to that of n-undecane, analysts can gain insights into their molecular weight and structure.
Structure-Property-Application Relationship
This diagram illustrates how molecular structure dictates the properties and ultimate applications of this compound isomers.
Caption: The relationship between isomeric structure, physical properties, and applications.
Conclusion
The 159 structural isomers of this compound provide a clear and compelling illustration of how molecular architecture governs function. While they all share the formula C₁₁H₂₄, their properties diverge significantly based on the degree of branching and symmetry. The linear n-undecane, with its maximized surface area, has the highest boiling point and a distinct melting point, making it ideal for use as a phase-change material and an analytical standard. Conversely, the more compact, branched isomers exhibit lower boiling points and are prized in applications like cosmetics for their lightweight, emollient properties.
For the practicing scientist, this diversity underscores the critical importance of precise analytical characterization. Techniques like GC-MS and NMR spectroscopy are not merely for identification but are essential for ensuring that the correct isomer, with the desired physicochemical properties, is selected for a specific application. A thorough understanding of these structure-property relationships is fundamental to innovation in materials science, formulation chemistry, and drug development.
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Safety Operating Guide
Navigating the Disposal of Undecane: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous management of chemical reagents is as critical as the innovative science it enables. Undecane (C₁₁H₂₄), a combustible, straight-chain alkane, serves various functions in the laboratory, from a solvent to a component in certain formulations. However, its safe and compliant disposal is a non-negotiable aspect of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of personnel and the preservation of our environment.
Foundational Knowledge: Understanding this compound's Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of this compound's intrinsic properties is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.
This compound is a colorless liquid with a characteristic odor.[1] While it is stable at room temperature, it is a combustible liquid and its vapors can form explosive mixtures with air.[2][3] A primary health concern is its potential to be fatal if swallowed and it enters the airways, classifying it as an aspiration hazard.[4][5] Although not classified as a human carcinogen, prolonged exposure can cause irritation to the eyes, skin, and respiratory tract.[1]
| Property | Value | Significance for Disposal |
| CAS Number | 1120-21-4 | Unique identifier for regulatory and safety documentation. |
| Physical State | Liquid | Requires containment to prevent spills and vapor release. |
| Flammability | Combustible Liquid | necessitates the elimination of ignition sources during handling and disposal.[2][6] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | Emphasizes the criticality of preventing ingestion and the need for immediate medical attention if swallowed.[4][5] |
| Solubility | Insoluble in water | Prohibits disposal down the drain, as it can contaminate aquatic systems.[1][7][8] |
| Vapor Density | Heavier than air | Vapors can accumulate in low-lying areas, increasing the risk of ignition.[7][9] |
Immediate Safety Protocols: The First Line of Defense
Adherence to stringent safety measures is the bedrock of proper chemical handling. Before commencing any disposal-related activities involving this compound, the following must be in place:
-
Personal Protective Equipment (PPE): A non-negotiable requirement. This includes:
-
Safety Glasses or Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Inspect for integrity before each use.
-
Lab Coat or Chemical-Resistant Apron: To protect skin and clothing.
-
Respiratory Protection: May be necessary if working in poorly ventilated areas or with large quantities.[5]
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][2]
-
Elimination of Ignition Sources: Given its combustible nature, all potential sources of ignition (open flames, sparks, hot surfaces) must be removed from the vicinity.[3][6][10] Use only non-sparking tools when handling this compound waste containers.[3][10][11]
Step-by-Step Disposal Protocol for this compound
The guiding principle for this compound disposal is that it must be treated as hazardous waste.[4] Under no circumstances should it be poured down the drain or mixed with general refuse.[2][12]
Step 1: Waste Segregation
The cornerstone of a compliant and safe waste management program is meticulous segregation.
-
Designated Waste Container: Use a clearly labeled, dedicated container for non-halogenated organic solvent waste. This container should be made of a material compatible with this compound.
-
Avoid Contamination: Do not mix this compound with other waste streams, particularly:
-
Halogenated Solvents: Mixing can complicate and increase the cost of disposal.
-
Aqueous Waste: this compound is insoluble in water.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[7]
-
Solid Waste: Keep liquid and solid waste separate. Contaminated items like paper towels or gloves should be collected in a separate, clearly labeled solid waste container.[13]
-
Step 2: Container Management
Proper container management is crucial to prevent spills and accidental exposure.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tightly fitting lid to prevent the escape of vapors.[12]
-
Labeling: The container must be accurately and clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound" or "Non-Halogenated Organic Solvents").
-
Fill Level: Do not overfill the container. A general rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.[14]
Step 3: Storage Pending Disposal
Waste containers must be stored safely and securely while awaiting pickup by a licensed disposal company.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat and direct sunlight.[2][6]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Professional Disposal
The final and most critical step is to ensure that the waste is handled by a licensed and reputable hazardous waste disposal company.
-
Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for hazardous waste disposal.[13][15]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Managing this compound Spills
In the event of an accidental spill, a swift and informed response is critical to mitigate hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
-
Large Spills:
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been developed.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.
By internalizing and adhering to these scientifically-grounded procedures, laboratory professionals can confidently manage this compound waste, upholding the highest standards of safety, and environmental stewardship. This commitment not only protects individuals and institutions but also reinforces the integrity of the scientific community.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Undecane
In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. Undecane, a combustible liquid with specific handling requirements, necessitates a thorough understanding of its properties to mitigate risks effectively. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and compliant laboratory operations involving this compound.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1][2] Vapors are heavier than air and can accumulate, forming explosive mixtures.[3][4] The primary health hazards associated with this compound include the risk of it being fatal if swallowed and entering the airways (aspiration hazard).[3][5][6][7] It can also cause skin and eye irritation, and prolonged or repeated exposure may lead to skin dryness or cracking.[3][6][8][9] Therefore, a multi-faceted approach to personal protection is not just recommended, but essential.
Key Safety Data for this compound
For quick reference, the following table summarizes the critical safety parameters for this compound.
| Property | Value | Source |
| Flash Point | 62.0 °C (143.6 °F) - closed cup | [5] |
| Boiling Point | 196°C | [5] |
| Flammability | Combustible Liquid | [2][5] |
| Primary Hazards | Aspiration hazard, Skin/Eye Irritant | [5][6][9] |
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense. The following recommendations are based on established safety protocols and the specific chemical properties of this compound.
Eye and Face Protection:
-
Rationale: this compound can cause eye irritation.[8][9] Direct contact from splashes or aerosols must be prevented.
-
Recommendation: Always wear safety glasses with side shields. In situations with a higher risk of splashing, such as transferring large volumes or working with heated this compound, chemical safety goggles are required. A face shield should be used in conjunction with goggles when a significant splash hazard exists.[6][10]
Skin Protection:
-
Rationale: this compound can be irritating to the skin, and repeated contact can lead to dryness and cracking.[3][6] Protective gloves and clothing are necessary to prevent skin exposure.
-
Hand Protection:
-
Recommended Glove Type: Chemical-resistant gloves are mandatory.[11] Nitrile gloves are a common and effective choice for incidental contact.[10] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
-
Body Protection:
Respiratory Protection:
-
Rationale: While this compound has low volatility at room temperature, inhalation of vapors, especially at elevated temperatures or in poorly ventilated areas, can cause respiratory tract irritation.[8][12]
-
Recommendation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[10][12] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below recommended limits, respiratory protection is necessary. An air-purifying respirator with organic vapor cartridges is a suitable option.[6][10] In emergency situations, such as a large spill, a self-contained breathing apparatus (SCBA) may be required.[10]
Operational and Disposal Plans: A Step-by-Step Approach
Beyond personal protective equipment, safe handling practices are critical to minimizing risk.
Handling and Storage:
-
Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[10][12]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[5][7][11][13] "No smoking" policies should be strictly enforced in areas where it is handled or stored.[5]
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that containers and transfer equipment are properly grounded and bonded.[4][14]
-
Containers: Store this compound in tightly closed, approved containers.[3][6][14] Containers should be clearly labeled with the chemical name and associated hazards.[11]
-
Storage Location: Store in a cool, dry, and well-ventilated area.[2][5][7]
Spill Response Protocol:
In the event of a spill, a swift and organized response is crucial to prevent injury and further contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the liquid.[1][2][5] Do not use combustible materials. For larger spills, dikes can be built to contain the spread.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined above, including respiratory protection.[6]
Waste Disposal:
This compound and any contaminated materials must be disposed of as hazardous waste.[2][3]
-
Containerize: Collect waste in a clearly labeled, sealed container.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this compound down the drain.[3][15]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to handle the final disposal.[2][6][15]
Visualizing Safety: Workflows and Decision Making
To further clarify these procedures, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Step-by-Step this compound Spill Response Workflow.
By adhering to these guidelines, researchers and laboratory personnel can confidently handle this compound, ensuring a safe working environment and the integrity of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
